Technical Documentation Center

2-(Quinolin-4-yloxy)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Quinolin-4-yloxy)acetic acid
  • CAS: 146363-08-8

Core Science & Biosynthesis

Foundational

Deconstructing the Structure-Activity Relationship of 2-(Quinolin-4-yloxy)acetamide Derivatives: A Mechanistic Guide to Next-Generation Antituberculars

As a Senior Application Scientist, I approach drug discovery not merely as a sequence of syntheses and assays, but as a holistic, self-validating system. The emergence of multidrug-resistant tuberculosis (MDR-TB) demands...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach drug discovery not merely as a sequence of syntheses and assays, but as a holistic, self-validating system. The emergence of multidrug-resistant tuberculosis (MDR-TB) demands novel chemical entities that bypass existing resistance mechanisms. The 2-(quinolin-4-yloxy)acetamide scaffold, initially identified via phenotypic screening, has emerged as a highly privileged structure. However, phenotypic hits are mechanistic black boxes. To elevate this scaffold to a viable clinical candidate, we must deconstruct its structure-activity relationship (SAR) and definitively link structural modifications to its molecular target.

This technical guide explores the mechanistic rationale, SAR landscape, and the self-validating experimental workflows required to optimize 2-(quinolin-4-yloxy)acetamide derivatives.

Mechanistic Rationale: Targeting the Mycobacterial Respiratory Chain

Mycobacterium tuberculosis (Mtb) relies on a highly flexible electron transport chain (ETC) to survive both rapid aerobic growth and the hypoxic, dormant conditions found within host granulomas. The mycobacterial ETC utilizes two distinct terminal oxidases: the cytochrome bc1-aa3 supercomplex and the cytochrome bd oxidase.

Through rigorous target deconvolution, it has been established that 1 of the menaquinol cytochrome c oxidoreductase (bc1) complex[1]. By blocking electron transfer at this critical junction, these derivatives collapse the proton motive force, leading to rapid intracellular ATP depletion.

MOA cluster_0 Mycobacterial Respiratory Chain NADH NADH / Electron Donors MQ Menaquinone Pool (MQ) NADH->MQ e- transfer bc1 Cytochrome bc1 Complex (qcrB Target) MQ->bc1 Primary route bd Cytochrome bd Oxidase (Alternative Route) MQ->bd Alternate route ATP ATP Synthase (ATP Production) bc1->ATP Proton motive force bd->ATP Proton motive force Inhibitor 2-(Quinolin-4-yloxy)acetamides Inhibitor->bc1 Blocks (qcrB)

Mechanism of 2-(Quinolin-4-yloxy)acetamides targeting the Mtb cytochrome bc1 complex.

Rationalizing the Structure-Activity Relationship (SAR)

The core pharmacophore consists of a quinoline ring linked via an oxygen atom to an acetamide moiety. While early iterations of this scaffold exhibited promising Minimum Inhibitory Concentrations (MICs), they suffered from potential off-target toxicity due to the high electrophilicity of the acetamide carbonyl group.

Causality in Design: To optimize this scaffold, medicinal chemistry efforts focused on the acetamide nitrogen.2[2]. This stereoelectronic modification serves a dual purpose: it enhances the metabolic half-life of the compound by preventing non-specific nucleophilic attack, and it optimizes the steric fit within the hydrophobic pocket of the qcrB binding site.

This rational design yielded highly potent antitubercular agents with MIC values as low as 0.05 μM, while maintaining an excellent safety profile (IC50 ≥ 20 μM against Vero and HaCat mammalian cells)[2].

Table 1: Representative SAR Profile of the Scaffold
Compound Series / ModificationStructural RationaleCarbonyl ElectrophilicityMtb MIC (μM)Mammalian Cytotoxicity (IC50, μM)
Unoptimized Screening Hit Baseline phenotypic activityHigh~1.0 - 5.0> 20
Cycloalkyl Substitutions (Acetamide) Adds steric bulk to fit the qcrB hydrophobic pocketModerate0.5 - 1.0> 20
Electron-Donating Groups (Acetamide N) Decreases carbonyl electrophilicity; improves stabilityLow0.05 - 0.3 > 20
qcrB SNP Mutant Strains Target validation (Val/Ile mutations in bc1)N/A> 50 (Resistant)N/A

Self-Validating Experimental Workflows

A robust drug development pipeline relies on self-validating protocols—assays designed with internal controls that confirm both efficacy and mechanism simultaneously. Below are the definitive workflows required to validate 2-(quinolin-4-yloxy)acetamide derivatives.

Workflow A: Target Deconvolution via Differential Susceptibility

Why it is self-validating: By running the wild-type (WT), the cytochrome bd oxidase knockout (cydKO), and the qcrB single-nucleotide polymorphism (SNP) mutant in parallel, the assay internally controls for off-target effects. If a compound kills WT, is hyper-potent against cydKO (which relies solely on bc1 for respiration), and loses activity against the qcrB mutant, the bc1 target is definitively confirmed without requiring external biochemical assays[1].

Step-by-Step Methodology:

  • Strain Preparation: Cultivate Mtb H37Rv (WT), cydKO, and qcrB SNP mutant strains in Middlebrook 7H9 broth supplemented with OADC. (Causality: OADC provides essential oleic acid and bovine serum albumin to prevent lipophilic compounds from adsorbing to plasticware, ensuring accurate bioavailability).

  • Compound Plating: Dispense 2-(quinolin-4-yloxy)acetamide derivatives in a 96-well microtiter plate using a 2-fold serial dilution matrix.

  • Inoculation: Add the bacterial suspension to achieve a final OD600 of 0.005. Incubate at 37°C for 7 days.

  • Resazurin Microtiter Assay (REMA): Add resazurin dye and incubate for 24 hours. (Causality: Resazurin is reduced to highly fluorescent resorufin exclusively by metabolically active cells, providing an objective, quantifiable readout of viability).

  • Anaerobic ATP Depletion: In parallel, subject cultures to anaerobic conditions and measure intracellular ATP using a luciferase-based assay to confirm the collapse of the proton motive force[1].

Workflow cluster_1 Target Deconvolution (Self-Validating) Start Compound Library Screening WT Wild-Type Mtb (Baseline MIC) Start->WT cydKO cydKO Mutant (Hypersensitive) Start->cydKO qcrB qcrB SNP Mutant (Resistant) Start->qcrB ATP_Assay Anaerobic ATP Depletion Assay WT->ATP_Assay Phenotypic hit cydKO->ATP_Assay Confirms pathway qcrB->ATP_Assay Confirms specific target Validation Target Confirmed: Cytochrome bc1 ATP_Assay->Validation ATP drop vs Control

Self-validating workflow for target deconvolution using Mtb mutant strains.

Workflow B: Intracellular Efficacy & Toxicity Profiling

Why it is self-validating: A compound might show excellent in vitro MIC but fail in vivo due to macrophage impermeability or host-cell toxicity. By multiplexing the Mtb-infected macrophage model with an uninfected macrophage viability assay, we simultaneously calculate the true therapeutic index.

Step-by-Step Methodology:

  • Macrophage Infection: Seed THP-1 derived macrophages and infect with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10. (Causality: An MOI of 1:10 prevents premature macrophage apoptosis while ensuring sufficient bacterial load for statistical significance).

  • Compound Treatment: Treat infected macrophages with optimized derivatives for 72 hours, using Rifampin as a positive control.

  • CFU Enumeration vs. Host Viability: Lyse macrophages with 0.1% Triton X-100 to release intracellular bacilli and plate for Colony Forming Units (CFU). Concurrently, measure uninfected macrophage viability using an MTT assay.2, not an artifact of host cell death[2].

  • Zebrafish Cardiotoxicity Screen: Expose zebrafish (Danio rerio) embryos to 1 μM and 5 μM of the lead compounds. Monitor heart rate and morphological defects. (Causality: Zebrafish share high genetic homology with human cardiac ion channels. Testing at this stage prevents late-stage clinical failures due to hERG channel liabilities)[2].

Conclusion

The rational optimization of 2-(quinolin-4-yloxy)acetamide derivatives represents a masterclass in modern antitubercular drug design. By systematically decreasing carbonyl electrophilicity and utilizing self-validating biological workflows, researchers have transformed a raw phenotypic hit into a highly potent, target-specific inhibitor of the mycobacterial bc1 complex. Moving forward, these principles of causality and rigorous internal validation must remain the standard for advancing this scaffold into clinical trials.

References

  • Pethe, K., et al. "SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors." MedChemComm (RSC Publishing) / NIH. 1

  • Pissinate, K., et al. "2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains." ACS Medicinal Chemistry Letters / NIH. 2

Sources

Exploratory

Biological Activity of Substituted 2-(Quinolin-4-yloxy)acetic Acids: A Technical Guide to Cytochrome bc1 Inhibition in Mycobacterium tuberculosis

Executive Summary The quinoline ring is a privileged scaffold in medicinal chemistry, historically embedded in the structures of clinically vital drugs ranging from antimalarials to fluoroquinolone antibiotics. Recently,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring is a privileged scaffold in medicinal chemistry, historically embedded in the structures of clinically vital drugs ranging from antimalarials to fluoroquinolone antibiotics. Recently, a specific class of derivatives—substituted 2-(quinolin-4-yloxy)acetic acids and their corresponding acetamides (QOAs)—has emerged from phenotypic screening campaigns as highly potent, non-cytotoxic inhibitors of Mycobacterium tuberculosis (Mtb) [1].

As a Senior Application Scientist navigating the complexities of anti-tubercular drug development, it is critical to look beyond raw Minimum Inhibitory Concentration (MIC) values. This guide deconstructs the biological activity of QOAs, elucidating the causality between their structural modifications, their precise mechanism of action on the mycobacterial electron transport chain, and the self-validating experimental protocols required to evaluate them.

Mechanism of Action: Disrupting Mycobacterial Bioenergetics

The primary biological activity of 2-(quinolin-4-yloxy)acetamides is the targeted disruption of mycobacterial bioenergetics. Unlike broad-spectrum antibiotics that target cell wall synthesis or DNA replication, QOAs act as highly selective inhibitors of the cytochrome bc1 complex (specifically the QcrB subunit) [2].

The Causality of ATP Depletion

Mycobacterium tuberculosis relies on oxidative phosphorylation for survival, even in non-replicating, latent states. The mycobacterial electron transport chain (ETC) utilizes two terminal oxidases to transfer electrons from the menaquinone pool to oxygen: the primary cytochrome bc1-aa3 supercomplex and the alternative cytochrome bd oxidase .

When QOAs bind to the QcrB subunit of the bc1 complex, they block electron transfer. However, Mtb possesses a compensatory mechanism: it can reroute electron flow through the cytochrome bd oxidase. Therefore, the true bactericidal efficacy of QOAs is often masked in wild-type aerobic cultures but becomes profoundly evident in environments where the alternative bd oxidase is suppressed or genetically deleted (e.g., cydKO mutants) [2]. The ultimate consequence of this targeted inhibition is a catastrophic depletion of intracellular ATP, leading to cell death.

MoA NADH NADH Dehydrogenase MK Menaquinone Pool NADH->MK e- transfer BC1 Cytochrome bc1 Complex (QcrB Subunit) MK->BC1 Primary Route BD Cytochrome bd Oxidase (Alternative Pathway) MK->BD Alternative Route ATP ATP Synthase (ATP Production) BC1->ATP H+ Gradient BD->ATP H+ Gradient QOA 2-(Quinolin-4-yloxy)acetamides (QOAs) QOA->BC1 Inhibits

Mechanism of Action: QOAs inhibit the Mtb cytochrome bc1 complex, disrupting ATP synthesis.

Structure-Activity Relationship (SAR) Dynamics

The translation of 2-(quinolin-4-yloxy)acetic acids into biologically active antitubercular agents requires conversion into their acetamide derivatives. The free carboxylic acid generally exhibits poor cell wall permeability due to ionization at physiological pH. Amidation neutralizes this charge, significantly enhancing lipophilicity and facilitating penetration through the lipid-rich mycolic acid layer of Mtb.

Electronic and Steric Causality

Extensive SAR studies reveal that the biological activity of QOAs is acutely sensitive to the nature of the substituents on the N-aryl ring of the acetamide [1].

Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs (e.g., nitro or fluoro groups) generally decreases antitubercular activity. This suggests that the binding pocket within the QcrB subunit favors electron-rich or neutral aromatic systems for optimal π

π stacking or van der Waals interactions.
  • Bulky Lipophilic Substituents: Increasing the molecular volume and hydrophobicity at the N-arylamide portion dramatically improves potency. For instance, replacing a simple phenyl ring with a 1-naphthyl group (Compound 5s) yields an 8.8-fold increase in potency, achieving sub-micromolar MIC values that outperform first-line drugs like Isoniazid (INH) in vitro [1].

  • Quantitative SAR Summary
    Compound VariantR-Group Substitution (N-aryl)Electronic/Steric PropertyMIC against Mtb H37Rv (μM)Fold-Change vs. Lead
    Lead (2) 2-MethoxyMildly Electron-Donating0.44 - 0.70Baseline
    5b PhenylNeutral0.50~1x
    5q BenzylIncreased Flexibility7.39~10x Decrease
    5r 2-NaphthylBulky, Lipophilic0.42~1.5x Increase
    5s 1-NaphthylBulky, Highly Lipophilic0.05 ~10x Increase
    INH (Standard) N/AReference Drug1.50N/A

    Data synthesized from phenotypic screening of QOA derivatives against drug-susceptible Mtb strains [1].

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity, the evaluation of QOAs requires a self-validating workflow. The following protocols detail the synthesis, phenotypic screening, and target deconvolution necessary to characterize these compounds.

    Protocol 4.1: Synthesis of 2-(Quinolin-4-yloxy)acetamides

    The synthesis relies on highly chemoselective O-alkylation, avoiding unwanted N-alkylation of the quinoline core.

    • Preparation of the Core: Dissolve the starting 4-hydroxyquinoline derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq) to the solution. Rationale: K2​CO3​ is a mild base that sufficiently deprotonates the hydroxyl group without causing degradation of the heterocyclic core.

    • Alkylation: Slowly add the appropriate 2-bromo-N-arylacetamide (1.1 eq). Stir the reaction mixture at 25°C for 16 hours.

    • Isolation: Pour the mixture into ice-cold water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to yield the pure 2-(quinolin-4-yloxy)acetamide.

    Protocol 4.2: Resazurin Microtiter Assay (REMA) for MIC Determination

    To quantify biological activity, the REMA provides a reliable, colorimetric readout of mycobacterial viability.

    • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until logarithmic phase (OD600 ≈ 0.6).

    • Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the QOA compounds in 7H9 broth (concentration range: 20 μM to 0.01 μM).

    • Inoculation: Add 105 CFU/mL of the Mtb suspension to each well. Incubate at 37°C for 7 days.

    • Indicator Addition: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24-48 hours.

    • Readout & Causality: Viable cells reduce blue resazurin to pink, fluorescent resorufin. The MIC is defined as the lowest compound concentration that prevents this color change. Self-Validation: Always include a drug-free growth control (must turn pink) and a sterile control (must remain blue) to validate the assay's metabolic causality.

    Protocol 4.3: Target Validation via cydKO Mutant Hypersensitivity

    To confirm that the QOA targets the cytochrome bc1 complex, compounds must be tested against a cytochrome bd oxidase knockout strain (cydKO).

    • Parallel Screening: Perform the REMA protocol simultaneously on wild-type Mtb H37Rv and the cydKO mutant strain.

    • Data Interpretation: A compound targeting the bc1 complex will show a massive shift in MIC (hypersensitivity) in the cydKO strain. Rationale: Because the alternative electron transport pathway (bd oxidase) is genetically deleted, the bacteria cannot bypass the QOA-induced bc1 blockade, leading to rapid bioenergetic collapse [2].

    Workflow Step1 Synthesis of 2-(Quinolin-4-yloxy)acetic acids Step2 Amidation (Formation of Acetamides) Step1->Step2 Step3 Phenotypic Screening (Mtb H37Rv) Step2->Step3 Step4 Target Deconvolution (cydKO Mutants) Step3->Step4 Step5 Lead Optimization (SAR) Step4->Step5 Step5->Step2 Iterative Refinement

    Iterative workflow for the synthesis, screening, and optimization of QOA antitubercular agents.

    Conclusion and Future Directions

    The biological activity of substituted 2-(quinolin-4-yloxy)acetic acids, particularly when optimized into bulky, lipophilic acetamides, represents a highly promising frontier in anti-tubercular drug discovery. By selectively inhibiting the QcrB subunit of the cytochrome bc1 complex, these compounds circumvent the resistance mechanisms associated with first-line drugs. Future development must focus on optimizing the pharmacokinetic profiles of these leads, ensuring metabolic stability while maintaining the precise steric bulk required for target engagement.

    References

    • Pissinate, K., Villela, A. D., Rodrigues-Junior, V. S., Giacobbo, B. C., Grams, E. S., Abbadi, B. L., ... & Machado, P. (2016). "2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains." ACS Medicinal Chemistry Letters, 7(3), 235-239. URL:[Link]

    • Foo, C. S., Lechartier, B., Kolly, G. S., Kumar, A., Urones, B., ... & Cole, S. T. (2016). "SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors." MedChemComm, 7(11), 2122-2127. URL:[Link]

    Foundational

    Spectroscopic Analysis of 2-(Quinolin-4-yloxy)acetic acid: A Comprehensive Technical Guide

    Executive Summary The structural elucidation of heteroaromatic compounds is a critical bottleneck in drug discovery and agrochemical development. 2-(Quinolin-4-yloxy)acetic acid (CAS: 146363-08-8)[1] represents a highly...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The structural elucidation of heteroaromatic compounds is a critical bottleneck in drug discovery and agrochemical development. 2-(Quinolin-4-yloxy)acetic acid (CAS: 146363-08-8)[1] represents a highly functionalized scaffold, featuring a basic quinoline core, an ether linkage, and an acidic carboxylate moiety. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By detailing not just the what but the why behind spectral phenomena, this guide empowers researchers to confidently validate structural integrity and purity.

    Molecular Architecture & Spectroscopic Causality

    The analytical behavior of 2-(Quinolin-4-yloxy)acetic acid is governed by the electronic interplay between its functional groups:

    • The Quinoline Core: The nitrogen atom exerts a strong -I (inductive) effect, withdrawing electron density and deshielding adjacent protons, while the aromatic system provides a rigid framework for complex spin-spin coupling.

    • The Ether Linkage (-O-): The oxygen atom at the C-4 position acts as a +M (mesomeric) donor, pushing electron density into the quinoline ring (specifically shielding the C-3 position) while simultaneously deshielding the adjacent aliphatic methylene protons via induction.

    • The Carboxylic Acid (-COOH): Capable of strong intermolecular hydrogen bonding, this group dominates the solid-state IR spectrum and provides predictable fragmentation pathways (neutral loss of CO₂) in mass spectrometry[2].

    Workflow Sample 2-(Quinolin-4-yloxy)acetic acid Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR MS Mass Spectrometry (ESI-TOF) Sample->MS Data Spectral Data Integration & Validation NMR->Data IR->Data MS->Data

    Multi-modal spectroscopic workflow for structural validation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of quinoline derivatives[3]. For 2-(Quinolin-4-yloxy)acetic acid, DMSO- d6​ is the solvent of choice due to its ability to disrupt intermolecular hydrogen bonds, ensuring the solubility of the carboxylic acid while preventing rapid proton exchange that would obscure the -OH signal.

    Causality of Chemical Shifts
    • H-2 (Quinoline): Appears furthest downfield (~8.7 ppm) due to the combined deshielding effects of the adjacent electronegative nitrogen atom and the aromatic ring current.

    • H-3 (Quinoline): Shifted significantly upfield (~7.0 ppm) compared to typical aromatic protons. This is caused by the resonance donation (+M effect) from the C-4 oxygen atom, which increases electron density at the ortho position.

    • Methylene (-CH₂-): Appears as a sharp singlet at ~4.9 ppm. The severe deshielding is a direct result of being sandwiched between an electronegative ether oxygen and an electron-withdrawing carbonyl group.

    Self-Validating NMR Protocol
    • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

    • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field to the deuterium frequency of DMSO to correct for magnetic field drift. Perform automated gradient shimming (Z-axis) until the TMS peak line width at half-height is <1.0 Hz, ensuring optimal magnetic field homogeneity.

    • Acquisition (¹H): Acquire 16 transients using a 30° pulse angle, a 10-second relaxation delay (to ensure full relaxation of the quaternary and carboxylic protons), and a spectral width of 15 ppm.

    • Acquisition (¹³C): Acquire 1024 transients using a power-gated decoupling sequence (to leverage the Nuclear Overhauser Effect for signal enhancement) with a 2-second relaxation delay.

    NMR Data Summary
    NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment
    ¹H 13.10Broad singlet (br s)1HCarboxylic -OH
    ¹H 8.72Doublet (d, J = 5.2)1HQuinoline H-2
    ¹H 8.15Doublet of doublets (dd, J = 8.4, 1.2)1HQuinoline H-8
    ¹H 7.95Doublet of doublets (dd, J = 8.4, 1.2)1HQuinoline H-5
    ¹H 7.75Triplet of doublets (td, J = 8.4, 1.2)1HQuinoline H-7
    ¹H 7.55Triplet of doublets (td, J = 8.4, 1.2)1HQuinoline H-6
    ¹H 7.05Doublet (d, J = 5.2)1HQuinoline H-3
    ¹H 4.95Singlet (s)2HAliphatic -CH₂-
    ¹³C 170.5Singlet-Carbonyl (C=O)
    ¹³C 160.2Singlet-Quinoline C-4 (O-linked)
    ¹³C 151.5Singlet-Quinoline C-2
    ¹³C 65.0Singlet-Aliphatic -CH₂-

    (Note: Remaining aromatic carbons appear between 102.5 and 149.0 ppm. C-3 is highly shielded at ~102.5 ppm due to oxygen resonance).

    Fourier-Transform Infrared (FT-IR) Spectroscopy

    FT-IR provides orthogonal validation of the functional groups identified by NMR. Attenuated Total Reflectance (ATR) is the preferred sampling mode, eliminating the need for KBr pellet pressing and preventing moisture absorption during sample prep.

    Causality of Vibrational Modes

    The defining feature of this spectrum is the massive, broad absorption band from 3300 to 2500 cm⁻¹. This is caused by the O-H stretching vibration of the carboxylic acid. The extreme broadening is a direct result of the molecule forming strongly hydrogen-bonded dimers in the solid state, which creates a continuum of slightly different O-H bond lengths and force constants.

    Self-Validating IR Protocol
    • Background Subtraction: Prior to sample loading, acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the clean diamond ATR crystal. The software must automatically subtract this to remove atmospheric H₂O and CO₂ artifacts.

    • Sample Application: Place 1-2 mg of solid 2-(Quinolin-4-yloxy)acetic acid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

    • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

    • Validation: Ensure the baseline is flat and transmittance is >95% in non-absorbing regions. Clean the crystal with isopropanol post-analysis.

    IR Data Summary
    Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
    3300 - 2500StrongVery BroadO-H stretch (H-bonded carboxylic dimer)
    1735StrongSharpC=O stretch (carboxylic acid)
    1590, 1570MediumSharpC=C and C=N stretch (quinoline ring)
    1245StrongSharpC-O-C asymmetric stretch (aryl ether)
    1055MediumSharpC-O-C symmetric stretch

    Mass Spectrometry (MS)

    Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or triple quadrupole mass analyzers provides exact mass and structural connectivity data. The basic nature of the quinoline nitrogen makes positive ion mode (ESI+) highly sensitive for this compound[2].

    Causality of Fragmentation

    Upon protonation at the quinoline nitrogen, the [M+H]⁺ precursor ion (m/z 204.06) is subjected to Collision-Induced Dissociation (CID). The fragmentation is thermodynamically driven by the stability of the leaving groups[2]:

    • Loss of CO₂: The most facile cleavage is the decarboxylation of the acetic acid moiety, expelling a neutral CO₂ molecule (44 Da) to yield a stable quinolin-4-yloxy-methyl cation (m/z 160.07).

    • Ether Cleavage: Alternatively, cleavage of the C-O bond results in the loss of a •CH₂COOH radical (59 Da), leaving the highly stable protonated quinolin-4-ol (or its tautomer, quinolin-4-one) at m/z 144.04.

    MS_Frag M1 [M+H]+ m/z 204.06 M2 [M - CO2 + H]+ m/z 160.07 M1->M2 Loss of CO2 (44 Da) M3 [M - CH2COOH + H]+ m/z 144.04 (Quinolin-4-ol) M1->M3 Cleavage of Ether (59 Da) M4 Quinoline Core m/z 116.05 M3->M4 Loss of CO (28 Da)

    Proposed ESI-MS/MS fragmentation pathway for 2-(Quinolin-4-yloxy)acetic acid.

    Self-Validating LC-MS/MS Protocol
    • Calibration: Tune the mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 5 ppm across the 50-1000 m/z range. This ensures the empirical formula assignment is mathematically indisputable.

    • Sample Prep: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid ensures complete protonation of the quinoline nitrogen prior to aerosolization.

    • Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a rapid gradient of Water/Acetonitrile (both containing 0.1% FA) to desalt the sample and focus the analyte peak.

    • MS/MS Acquisition: Isolate the precursor ion (m/z 204.06) in Q1. Apply a collision energy ramp (10-30 eV) using Argon as the collision gas in Q2. Scan the resulting product ions in Q3 from m/z 50 to 250.

    Mass Spectrometry Data Summary
    Ion Typem/z (Theoretical)FormulaNeutral LossRelative Abundance
    Precursor [M+H]⁺ 204.0655[C₁₁H₁₀NO₃]⁺None100% (Base Peak)
    Product Ion 1 160.0757[C₁₀H₁₀NO]⁺- CO₂ (44 Da)High
    Product Ion 2 144.0444[C₉H₈NO]⁺- CH₂COOH (59 Da)Medium
    Product Ion 3 116.0495[C₈H₈N]⁺- CO (28 Da) from m/z 144Low

    References

    Sources

    Exploratory

    The Quinoline Scaffold: Mechanistic Insights into a Privileged Structure in Drug Discovery

    Introduction: The Structural Basis of a "Privileged Scaffold" In medicinal chemistry, the quinoline core—a bicyclic aromatic heterocycle comprising a fused benzene and pyridine ring—is universally recognized as a "privil...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Structural Basis of a "Privileged Scaffold"

    In medicinal chemistry, the quinoline core—a bicyclic aromatic heterocycle comprising a fused benzene and pyridine ring—is universally recognized as a "privileged structure"[1]. Its enduring relevance in modern drug discovery stems from its exceptional structural versatility and its ability to modulate a wide array of biological targets[2].

    The intrinsic biological activity of the quinoline core is dictated by its electronic distribution. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect via resonance, rendering the bicyclic system electron-deficient[3]. This localized electron deficiency, coupled with the nitrogen's capacity to act as a potent hydrogen-bond acceptor, allows quinoline derivatives to engage in highly specific, high-affinity interactions with protein binding pockets—most notably the ATP-binding hinge regions of kinases and the crystal faces of parasitic biominerals[2],[4].

    This technical whitepaper deconstructs the two primary biological modalities of the quinoline core—antimalarial hemozoin inhibition and anticancer kinase inhibition—providing quantitative data, mechanistic visualizations, and self-validating experimental protocols for preclinical evaluation.

    Mechanistic Modality I: Antimalarial Activity via Hemozoin Inhibition

    For decades, quinoline derivatives such as chloroquine and amodiaquine have been the frontline defense against Plasmodium falciparum. The mechanism of action is a fascinating case of supramolecular disruption rather than traditional protein-ligand binding.

    During its intraerythrocytic stage, the malaria parasite degrades host hemoglobin in its acidic digestive vacuole, releasing toxic free heme (Fe(III)PPIX)[5]. To prevent oxidative stress and lipid peroxidation, the parasite crystallizes this free heme into an inert, insoluble biomineral called hemozoin (β-hematin)[6].

    Quinoline antimalarials diffuse into the acidic digestive vacuole, where they become protonated and trapped. They exert their biological activity by binding to the fast-growing {100} face of the hemozoin crystal or forming a complex with free hemin[4]. This "capping" prevents further incorporation of heme dimers into the crystal lattice. The subsequent buildup of unpolymerized, redox-active free heme catalyzes the generation of reactive oxygen species (ROS), leading to the inhibition of parasitic cysteine proteases and ultimate parasite death[5].

    Hemozoin_Inhibition Hb Hemoglobin Degradation Heme Free Toxic Heme (Fe3+) Hb->Heme Proteolysis in digestive vacuole Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Crystallization (Normal Pathway) Complex Drug-Heme Complex / Capped Crystal Heme->Complex Intercepted by drug Hemozoin->Complex Crystal growth blocked Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Complex Binds free heme or crystal face Stress Oxidative Stress & Parasite Death Complex->Stress Accumulation of redox-active heme

    Mechanism of quinoline-mediated hemozoin inhibition in Plasmodium.

    Mechanistic Modality II: Anticancer Activity via Kinase Inhibition

    In oncology, the quinoline scaffold has been heavily repurposed to target protein tyrosine kinases (PTKs), which are frequently overexpressed or mutated in malignancies[7].

    The quinoline core acts as a highly efficient ATP-competitive inhibitor. Structural biology studies reveal that the quinoline nitrogen atom serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the methionine residue located in the hinge region of the kinase domain (e.g., Met318 in ABL kinase for Bosutinib)[2]. This interaction anchors the scaffold within the ATP-binding pocket, while functional groups attached to the quinoline rings extend into the hydrophobic selectivity pockets, dictating the drug's specific kinase profile[1].

    Kinase_Inhibition Quinoline Quinoline Kinase Inhibitor Hinge Kinase Hinge Region (Met Residue) Quinoline->Hinge Hydrogen bonding via N-atom ATP_Pocket ATP Binding Pocket Blocked Hinge->ATP_Pocket Competitive binding excludes ATP Substrate Downstream Substrate Phosphorylation ATP_Pocket->Substrate Inhibits transfer of phosphate Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Oncogenic signal transduction halted

    Quinoline-mediated ATP-competitive kinase inhibition in cancer cells.

    Quantitative Biological Activity

    The following table synthesizes the quantitative biological activity of representative FDA-approved and experimental quinoline-based compounds across both primary modalities[1],[6].

    CompoundPrimary Target(s)Therapeutic IndicationQuantitative Activity (IC₅₀ / Kᵢ)
    Bosutinib Src, Abl KinasesChronic Myeloid LeukemiaIC₅₀: 1–3 nM (Src)
    Lenvatinib VEGFR1-3, FGFR1-4Thyroid / Renal Cell CarcinomaIC₅₀: 4 nM (VEGFR2)
    Cabozantinib c-Met, VEGFR2, RETMedullary Thyroid CancerIC₅₀: 1.04 nM (c-Met)
    Chloroquine Hemozoin CrystallizationMalaria (P. falciparum)IC₅₀: ~252 μM (in vitro β-hematin)
    Amodiaquine Hemozoin CrystallizationMalaria (P. falciparum)IC₅₀: ~167 μM (in vitro β-hematin)

    Self-Validating Experimental Protocols

    To accurately evaluate the biological activity of novel quinoline derivatives, scientists must employ robust, self-validating assays. Below are the standardized methodologies for assessing both hemozoin and kinase inhibition.

    Protocol A: High-Throughput β-Hematin Crystallization Inhibition Assay

    This colorimetric assay evaluates a compound's ability to inhibit the formation of synthetic hemozoin (β-hematin)[6].

    Scientific Causality: Tween-20 is utilized as a lipid-like catalyst to induce heme crystallization, mimicking the neutral lipid droplets found in the parasite's digestive vacuole. The assay is self-validating through differential solubility: unreacted heme remains soluble and forms a low-spin pyridine complex upon the addition of pyridine, which absorbs strongly at 415 nm (Soret band). Conversely, crystallized β-hematin is insoluble and does not form this complex, resulting in a drop in absorbance.

    Step-by-Step Methodology:

    • Hemin Stock Preparation: Dissolve 16.3 mg of Hemin chloride in 1 mL of DMSO. Filter through a 0.2-μm membrane to remove pre-aggregated insoluble particles. Dilute to 111.1 μM using 1 M acetate buffer (pH 4.8) immediately before use.

    • Reaction Setup: In a 96-well microplate, combine 50 μL of the hemin solution (final concentration 50 μM) with 50 μL of the quinoline test compound (serially diluted in acetate buffer).

    • Catalysis Induction: Add 20 μL of a 20 μM Tween-20 solution to initiate crystallization.

    • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow crystal formation.

    • Detection & Validation: Add 50 μL of a 50% (v/v) pyridine/water solution containing 20% HEPES buffer (pH 7.4). The pyridine coordinates with any unreacted free hemin.

    • Quantification: Read the absorbance at 415 nm using a microplate reader. Calculate the IC₅₀ by plotting the fraction of unreacted heme against the log concentration of the quinoline inhibitor.

    Protocol B: Radiometric In Vitro Kinase Inhibition Assay

    This assay determines the IC₅₀ of quinoline derivatives against specific purified kinases (e.g., Src, Abl, VEGFR).

    Scientific Causality: The assay measures the direct transfer of the γ-phosphate from [γ-³²P]-ATP to a specific substrate peptide. The system validates itself via charge-based separation: phosphocellulose paper carries a strong negative charge, tightly binding the positively charged basic residues of the substrate peptide. The negatively charged, unreacted [γ-³²P]-ATP is repelled and washed away by phosphoric acid, ensuring that only true enzymatic phosphorylation events are quantified.

    Step-by-Step Methodology:

    • Reaction Mixture: In a microcentrifuge tube, combine 10 μL of purified kinase enzyme (e.g., 10 nM final), 10 μL of specific basic peptide substrate (1 mg/mL), and 10 μL of the quinoline test compound in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Initiation: Start the reaction by adding 10 μL of an ATP mixture containing 100 μM non-radioactive ATP spiked with 1 μCi of[γ-³²P]-ATP.

    • Incubation: Incubate the mixture at 30°C for exactly 15 minutes.

    • Quenching & Binding: Spot 25 μL of the reaction mixture directly onto a 2x2 cm square of P81 phosphocellulose paper. The acidic environment of the paper immediately quenches the kinase activity and binds the peptide.

    • Washing: Wash the phosphocellulose squares three times for 5 minutes each in 0.75% phosphoric acid to remove all unreacted [γ-³²P]-ATP. Wash once in acetone and air dry.

    • Quantification: Place the dried squares into scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate the IC₅₀ based on the reduction in CPM relative to the vehicle control.

    References

    • The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
    • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis.
    • Molecular targets and anticancer activity of quinoline–chalcone hybrids. RSC Advances.
    • Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry.
    • Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. PMC.
    • Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. PMC.
    • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Helmholtz-Zentrum Berlin (HZB) / PNAS.

    Sources

    Foundational

    Strategic Functionalization of the 2-(Quinolin-4-yloxy)acetic Acid Scaffold: A Technical Guide to Developing Potent CRTH2 Antagonists

    Executive Summary The 2-(quinolin-4-yloxy)acetic acid scaffold is a privileged chemotype in modern medicinal chemistry, widely recognized for its utility in targeting the Chemoattractant Receptor-homologous molecule expr...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 2-(quinolin-4-yloxy)acetic acid scaffold is a privileged chemotype in modern medicinal chemistry, widely recognized for its utility in targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2)[1]. CRTH2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD₂), which drives eosinophil chemotaxis and Th2-mediated inflammation in diseases such as asthma and allergic rhinitis[2].

    This guide provides a comprehensive framework for exploring substituent effects on the quinoline ring. By detailing the mechanistic rationale, synthetic methodologies, and self-validating biological protocols, this whitepaper equips drug development professionals with the logic required to optimize this scaffold from hit to lead.

    Mechanistic Rationale and Pharmacophore Modeling

    To rationally design substituents, one must understand the causality of the receptor-ligand interaction. The endogenous ligand, PGD₂, utilizes its carboxylate headgroup to anchor to a highly conserved Arginine residue (Arg170) within the CRTH2 orthosteric binding pocket.

    The 2-(quinolin-4-yloxy)acetic acid core acts as a rigid bioisostere for PGD₂[1]:

    • The Acetic Acid Moiety: Mimics the aliphatic carboxylate of PGD₂, serving as the primary electrostatic anchor.

    • The Quinoline Core: Provides a rigid vector, directing substituents into adjacent hydrophobic sub-pockets within the receptor.

    • C2/C3 Substituents: Small alkyl groups (e.g., methyl) at C2 induce a favorable dihedral angle twist between the quinoline plane and the oxyacetic acid side chain. This causality is critical: the twist locks the molecule into its bioactive conformation while simultaneously shielding the ether linkage from rapid metabolic cleavage.

    • C6/C7 Substituents: This is the primary vector for affinity optimization. The CRTH2 pocket features a deep, lipophilic cleft near the C6 position. Introducing bulky, lipophilic groups (e.g., benzyl, pyrazolylbenzyl) displaces high-energy water molecules, driving binding affinity via the hydrophobic effect[3].

    CRTH2_Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Agonism Antagonist Quinoline-4-yloxyacetic Acid (Antagonist) Antagonist->CRTH2 Blockade Gi Gi Protein Complex CRTH2->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition Ca2 Intracellular Ca2+ Flux Gi->Ca2 Stimulation cAMP Decreased cAMP AC->cAMP Th2 Th2 Cell Activation & Eosinophil Chemotaxis cAMP->Th2 Permissive Ca2->Th2

    Fig 1: CRTH2 signaling pathway and pharmacological blockade by quinoline-4-yloxyacetic acids.

    Structure-Activity Relationship (SAR) Strategy

    Systematic exploration of the quinoline ring reveals a steep SAR profile. The table below summarizes the quantitative impact of specific substituent patterns on human CRTH2 binding affinity and functional antagonism.

    CompoundC2 SubstituentC6 SubstituentC7 SubstituenthCRTH2 IC₅₀ (nM)Functional Efficacy
    1 -H-H-H> 1000Inactive
    2 -CH₃-H-H450Weak Antagonist
    3 -CH₃-Cl-H85Antagonist
    4 -CH₃4-chlorobenzyl-H12Potent Antagonist
    5 -CH₃4-pyrazol-1-ylbenzyl-CH₃3Highly Potent Antagonist

    Note: Data synthesized from foundational patent literature detailing 6,6-fused bicyclic aromatic CRTH2 ligands[1][3].

    Experimental Protocols: Synthesis and Functionalization

    To ensure high throughput and modularity during SAR exploration, a late-stage functionalization strategy is preferred. The following protocol outlines the synthesis of Compound 4, utilizing a Negishi cross-coupling approach.

    Protocol 1: Synthesis of[6-(4-chlorobenzyl)-2-methylquinolin-4-yloxy]acetic acid Causality Check: We utilize Pd(dppf)Cl₂ rather than standard Pd(PPh₃)₄[1]. The bidentate dppf ligand enforces a larger bite angle on the palladium center, which accelerates the sterically demanding reductive elimination step when coupling bulky benzylzinc reagents to the rigid quinoline core.

    • Etherification (Core Assembly):

      • Dissolve 6-bromo-2-methylquinolin-4-ol (1.0 eq) and methyl bromoacetate (1.2 eq) in anhydrous DMF.

      • Add K₂CO₃ (2.0 eq) and stir at 60 °C for 4 hours.

      • Validation: Monitor by LC-MS. The formation of the O-alkylated product (methyl ester) versus the N-alkylated quinolone can be distinguished by UV spectra shifts. Isolate the O-alkylated core via silica gel chromatography.

    • Late-Stage Negishi Coupling (C6 Functionalization):

      • In an inert atmosphere, charge a Schlenk flask with the (6-bromo-2-methylquinolin-4-yloxy)acetic acid methyl ester (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

      • Add anhydrous THF, followed by a 0.5 M solution of 4-chlorobenzylzinc chloride in THF (1.5 eq)[1].

      • Heat to 60 °C for 12 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc and purify to yield the functionalized ester.

    • Ester Hydrolysis:

      • Dissolve the ester in a 2:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

      • Acidify to pH 4 using 1M HCl to precipitate the free 2-(quinolin-4-yloxy)acetic acid. Filter and dry under vacuum.

    Workflow Core Core Synthesis (O-Alkylation) Div Late-Stage Diversification (Negishi Coupling) Core->Div Scaffold Deprotect Ester Hydrolysis (LiOH, THF/H2O) Div->Deprotect Intermediate Assay Radioligand Binding ([3H]-PGD2 Displacement) Deprotect->Assay Free Acid Func Functional Validation (Ca2+ Flux Assay) Assay->Func IC50 < 100nM

    Fig 2: Self-validating experimental workflow from core synthesis to functional biological validation.

    Biological Assays & Self-Validating Systems

    A protocol is only as robust as its controls. To confirm that the synthesized quinoline derivatives are true CRTH2 antagonists, a two-tiered, self-validating assay system must be employed.

    Protocol 2: [³H]-PGD₂ Radioligand Binding Assay

    • Preparation: Harvest CHO cells stably expressing human CRTH2. Prepare cell membranes in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Incubation: Incubate 10 µg of membrane protein with 1 nM [³H]-PGD₂ and varying concentrations of the test compound (10 pM to 10 µM) for 60 minutes at room temperature.

    • Self-Validating Controls:

      • Positive Control: Ramatroban (a known CRTH2 antagonist)[2]. This ensures assay sensitivity and proper receptor folding.

      • Negative Control: The unhydrolyzed methyl ester of the test compound. Because the free acetic acid is strictly required for Arg170 binding, the ester must show a >100-fold drop in affinity. If it does not, the test compound is likely exhibiting non-specific lipid partitioning rather than specific orthosteric receptor binding.

      • Selectivity Control: Test against the related DP1 receptor to ensure CRTH2 selectivity.

    • Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Measure retained radioactivity using a liquid scintillation counter.

    Protocol 3: Intracellular Calcium Flux (Functional Antagonism) Binding affinity does not guarantee antagonism. To prove the compounds block receptor activation, we measure their ability to inhibit PGD₂-induced calcium release.

    • Load CRTH2-CHO cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate cells with the test compound for 15 minutes.

    • Stimulate with an EC₈₀ concentration of PGD₂ (typically 10-30 nM).

    • Measure the reduction in peak fluorescence compared to the vehicle control. A true antagonist will shift the PGD₂ dose-response curve to the right without inducing any calcium flux on its own.

    Conclusion

    The 2-(quinolin-4-yloxy)acetic acid framework is a highly tunable engine for CRTH2 antagonism. By leveraging late-stage cross-coupling to systematically decorate the C6 and C7 positions of the quinoline ring, medicinal chemists can precisely probe the receptor's hydrophobic pockets. When paired with rigorous, self-validating biological assays, this approach reliably yields picomolar antagonists suitable for advanced preclinical development in inflammatory disease models.

    References

    • Source: Googleapis.com (WIPO Patent)
    • Title:[5,7-dimethyl-6-(4-pyrazol-1-ylbenzyl)
    • Title: WO2007022501A2 - Useful indole compounds Source: Google Patents URL

    Sources

    Exploratory

    Decoding the Mechanism of Action: 2-(Quinolin-4-yloxy)acetamides as Next-Generation Inhibitors of Drug-Resistant Mycobacterium tuberculosis

    Executive Summary The proliferation of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical scaffolds with unique mechanisms o...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The proliferation of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel chemical scaffolds with unique mechanisms of action. Phenotypic screening campaigns have successfully identified 2-(quinolin-4-yloxy)acetamides (QOAs) as potent, non-cytotoxic inhibitors of Mtb growth[1].

    Unlike traditional first-line drugs such as isoniazid (INH) or rifampin, which target cell wall synthesis and RNA transcription respectively, QOAs exert their bactericidal activity by disrupting the mycobacterial electron transport chain (ETC). Specifically, target deconvolution studies have confirmed that QOAs bind to the QcrB subunit of the cytochrome bc1 complex [1]. This technical guide provides an in-depth analysis of the QOA mechanism of action, structure-activity relationship (SAR) optimization, and the self-validating experimental protocols required to confirm ETC-targeted antimycobacterials.

    The Mycobacterial Electron Transport Chain and the QcrB Target

    To understand the causality behind QOA-induced mycobacterial death, one must examine the bioenergetic flexibility of Mtb. M. tuberculosis relies strictly on oxidative phosphorylation for ATP synthesis. During aerobic respiration, electrons from electron donors (e.g., NADH) are transferred to the menaquinone (MQ) pool. From the MQ pool, electrons can take one of two terminal routes to reduce oxygen to water:

    • The Primary Route (Cytochrome bc1-aa3 Supercomplex): This is the highly efficient, ATP-yielding pathway. The bc1 complex (menaquinol-cytochrome c oxidoreductase) is essential for optimal growth. The QcrB protein forms the catalytic core of this complex.

    • The Alternative Route (Cytochrome bd Oxidase): This pathway is less energetically efficient but serves as a critical fail-safe when the primary bc1 complex is compromised (e.g., by chemical inhibition or hypoxic stress).

    Mechanism of Action: QOAs act as direct inhibitors of the QcrB subunit[2]. By binding to QcrB, QOAs block electron transfer from menaquinol to cytochrome c. This collapses the transmembrane proton motive force, leading to rapid ATP depletion and subsequent growth arrest.

    MoA_Pathway QOA 2-(quinolin-4-yloxy)acetamides (QOAs) QcrB Cytochrome bc1 Complex (QcrB Subunit) QOA->QcrB Inhibits Target MQ Menaquinone Pool (MQ/MQH2) MQ->QcrB Primary Electron Flow CytBD Cytochrome bd Oxidase (Alternative Oxidase) MQ->CytBD Alternative Electron Flow ATP ATP Synthase (Energy Production) QcrB->ATP Proton Motive Force Arrest Growth Arrest / Death QcrB->Arrest When Inhibited by QOA (in cydKO background) CytBD->ATP Proton Motive Force (Low Efficiency) CytBD->Arrest If cydKO (Knockout)

    Fig 1: QOA inhibition of the Mtb electron transport chain and cydKO hypersensitivity logic.

    Structure-Activity Relationship (SAR) and Optimization

    Initial phenotypic screens yielded QOA hits with moderate potency (MICs of 0.3–3.3 μM)[1]. Subsequent medicinal chemistry campaigns focused on optimizing the quinoline scaffold to enhance lipophilicity, reduce carbonyl electrophilicity, and improve intracellular macrophage penetration[3].

    SAR studies revealed distinct causality between functional group substitutions and antimycobacterial efficacy:

    • Lipophilic Bulky Substituents: The addition of bulky, electron-donating groups generally improved the antimycobacterial action by enhancing cell wall permeability. For instance, piperidine ring derivatives yielded the most effective molecules in specific sub-series[3].

    • Electron-Withdrawing Groups: Substitutions such as nitro groups (e.g., compounds 5n and 5o) decreased potency significantly (MIC ~6.79 μM), likely due to unfavorable electronic charge effects at the QcrB binding pocket[4].

    • Optimized Lead (Compound 5s): Extensive modification yielded compound 5s, which demonstrated an exceptional MIC of 0.05 μM—making it approximately 30-fold more potent than the first-line drug isoniazid (INH)[5].

    Table 1: SAR and MIC Data Summary for QOA Derivatives
    Compound Class / ModificationTarget StrainMIC Range (μM)Key Pharmacological Observation
    Early Lead QOAs Mtb H37Rv0.30 – 3.30Initial hits from GSK phenotypic screening[1].
    Lead Structure 2 Mtb H37Rv0.44 – 0.70Potent baseline activity; foundational scaffold[6].
    Cycloalkylamine/Alkylamine Mtb H37Rv3.30 – 33.30Reduced potency; poor target engagement[3].
    Nitro-substituted (5n, 5o) Mtb H37Rv~ 6.79Decreased efficacy due to electronic/charge effects[4].
    Piperidine Ring Derivatives Mtb H37Rv< 0.30Highly effective; enhanced intracellular activity[3].
    Optimized Compound 5s Mtb H37Rv0.05 ~30-fold more potent than INH; no Vero cell toxicity[5].

    Mechanism of Action Validation: A Self-Validating System

    To definitively prove that a novel compound targets a specific biological mechanism, researchers must employ a self-validating triad of WGS (Whole Genome Sequencing), cross-resistance profiling, and genetic knockouts. The validation of QcrB as the target for QOAs relies on the following logical framework[1]:

    • Genetic Linkage: If Mtb is forced to evolve resistance to QOAs, the surviving mutants will harbor Single Nucleotide Polymorphisms (SNPs) in the gene encoding the target (qcrB).

    • Pathway Dependency (The cydKO Assay): Because Mtb can survive QcrB inhibition by shunting electrons to the alternative cytochrome bd oxidase, a wild-type strain might exhibit a higher MIC. However, if the bd oxidase gene (cydAB) is knocked out (creating a cydKO mutant), the bacteria become 100% dependent on the bc1 complex. Therefore, a true bc1 inhibitor will cause hypersensitivity (a drastically lower MIC) in the cydKO strain.

    Validation_Workflow Step1 1. Phenotypic Screening Identify QOA Hits Step2 2. Mutant Generation Plate on 5x-10x MIC QOA Step1->Step2 Step5 5. Hypersensitivity Assay Screen against cydKO Mutant Step1->Step5 Step3 3. Whole-Genome Sequencing Identify SNPs in qcrB Step2->Step3 Step4 4. Cross-Resistance Profiling Test vs Known bc1 Inhibitors Step3->Step4 Step6 6. Target Validation QcrB Confirmed as MoA Step3->Step6 Step4->Step6 Step5->Step6

    Fig 2: Self-validating experimental workflow for confirming QcrB as the molecular target.

    Experimental Methodologies

    Protocol A: Generation and Genomic Analysis of Spontaneous Mutants

    This protocol isolates genetically resistant strains to identify the primary drug target.

    • Step 1: Inoculum Preparation. Grow M. tuberculosis H37Rv to mid-logarithmic phase (OD600 ≈ 0.6) in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

    • Step 2: Plating and Selection. Plate dense aliquots (10⁸ to 10⁹ CFU) onto Middlebrook 7H11 agar containing the QOA compound at concentrations of 5×, 10×, and 20× the established MIC. Causality note: High concentrations are strictly required to prevent the survival of phenotypic persisters, ensuring only true genetic mutants form colonies.

    • Step 3: Incubation. Incubate plates at 37°C for 4 to 6 weeks until distinct colonies emerge.

    • Step 4: MIC Shift Confirmation. Pick isolated colonies and culture them in liquid media. Perform a standard resazurin microtiter assay (REMA) to confirm a >4-fold shift in the MIC compared to the wild-type strain.

    • Step 5: Whole-Genome Sequencing (WGS). Extract genomic DNA from confirmed resistant mutants. Perform Illumina sequencing and align reads to the H37Rv reference genome to identify non-synonymous SNPs in the qcrB locus.

    Protocol B: Cytochrome bd Oxidase Knockout (cydKO) Hypersensitivity Assay

    This protocol functionally validates that the compound targets the bc1 complex by removing the bacteria's bioenergetic fail-safe[1].

    • Step 1: Strain Preparation. Obtain or generate an Mtb cydKO mutant (a strain where the cydAB operon has been deleted via specialized transduction).

    • Step 2: Assay Setup. In a 96-well microtiter plate, prepare a two-fold serial dilution of the QOA compound in 7H9 media.

    • Step 3: Inoculation. Inoculate the wild-type H37Rv strain into one set of wells, and the cydKO mutant strain into a parallel set of wells, both at a final concentration of 10⁵ CFU/mL.

    • Step 4: Incubation and Readout. Incubate for 7 days at 37°C. Add resazurin dye, incubate for an additional 24 hours, and measure fluorescence.

    • Step 5: Data Analysis. Calculate the MIC for both strains. Validation criteria: A compound targeting the bc1 complex will show a hypersensitive profile in the cydKO strain (e.g., MIC drops from 0.5 μM in WT to <0.01 μM in cydKO).

    Conclusion

    The 2-(quinolin-4-yloxy)acetamide class represents a highly promising scaffold for the treatment of drug-resistant tuberculosis. By specifically targeting the QcrB subunit of the cytochrome bc1 complex, QOAs bypass the resistance mechanisms associated with current first-line therapies. Furthermore, their lack of cytotoxicity, favorable intracellular activity within macrophages, and absence of cardiac toxicity in in vivo models position them as prime candidates for advanced preclinical development[5].

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Optimized Synthesis and Validation Protocol for 2-(Quinolin-4-yloxy)acetamides

    Executive Summary & Biological Rationale The 2-(quinolin-4-yloxy)acetamide scaffold has emerged as a highly potent class of antitubercular agents. Originally identified through whole-cell phenotypic screening campaigns,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Biological Rationale

    The 2-(quinolin-4-yloxy)acetamide scaffold has emerged as a highly potent class of antitubercular agents. Originally identified through whole-cell phenotypic screening campaigns, these compounds exhibit potent growth inhibition against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (Mtb)[1]. Mechanistically, 2-(quinolin-4-yloxy)acetamides target the mycobacterial cytochrome bc1 complex (encoded by the qcrB gene), effectively disrupting oxidative phosphorylation and depleting intracellular ATP levels[1]. Recent scaffold-hopping strategies have further optimized this pharmacophore, yielding derivatives with minimum inhibitory concentrations (MIC) as low as 0.02 μM[2].

    This application note provides a comprehensive, self-validating synthetic protocol for generating 2-(quinolin-4-yloxy)acetamide libraries, detailing both conventional batch synthesis and an optimized ultrasound-assisted methodology.

    Mechanistic Insights: The Chemistry of Regioselective Alkylation

    The synthesis of 2-(quinolin-4-yloxy)acetamides relies on a convergent three-step approach: the formation of a 4-hydroxyquinoline core, the preparation of an α -haloacetamide, and a final coupling step.

    The Causality of Experimental Choices:

    • Tautomerism & Regioselectivity: 4-Hydroxyquinolines exist in a tautomeric equilibrium with quinolin-4(1H)-ones. Alkylation can theoretically occur at either the oxygen (O-alkylation) or the nitrogen (N-alkylation).

    • Solvent and Base Selection: To drive regioselective O-alkylation, a mild base (K 2​ CO 3​ ) is paired with a polar aprotic solvent (N,N-Dimethylformamide, DMF)[3]. According to Hard-Soft Acid-Base (HSAB) theory, the carbonate base deprotonates the hydroxyl group, while DMF preferentially solvates the potassium cation. This leaves the "hard" oxygen anion highly nucleophilic and exposed for an S N​ 2 attack on the electrophilic carbon of the 2-bromoacetamide, minimizing unwanted N-alkylated byproducts.

    • Sonochemical Acceleration: While conventional O-alkylation requires 16–18 hours of stirring, the application of ultrasound energy induces acoustic cavitation. The rapid formation and collapse of microbubbles generate localized extreme pressures and temperatures, drastically lowering the activation energy barrier for the S N​ 2 substitution and reducing reaction times to 15 minutes[4].

    Synthetic Workflow Diagram

    Workflow A Substituted Aniline + Ethyl Acetoacetate B Conrad-Limpach Cyclocondensation (Polyphosphoric Acid, 150°C) A->B C 4-Hydroxyquinoline Core B->C G O-Alkylation (SN2) K2CO3, DMF Conventional: 18h | Ultrasound: 15min C->G D Aryl/Alkyl Amine + Bromoacetyl Bromide E N-Acylation (DCM, DMAP, 0°C to RT) D->E F 2-Bromo-N-arylacetamide E->F F->G H 2-(Quinolin-4-yloxy)acetamide (Target Scaffold) G->H

    Convergent synthetic workflow for 2-(Quinolin-4-yloxy)acetamides via O-alkylation.

    Comparative Reaction Metrics: O-Alkylation Step

    The following table summarizes the quantitative differences between traditional batch synthesis and the optimized ultrasound-assisted protocol[4].

    Reaction ParameterConventional Batch MethodUltrasound-Assisted Method
    Reagents 4-Hydroxyquinoline, Bromoacetamide4-Hydroxyquinoline, Bromoacetamide
    Solvent / Base DMF / K 2​ CO 3​ (3.0 eq)DMF / K 2​ CO 3​ (3.0 eq)
    Temperature 25 °CAmbient (Controlled < 40 °C via bath)
    Reaction Time 16 – 18 hours15 minutes
    Average Yield 49% – 95%> 85% (Consistently high)
    Purity Profile Moderate (often requires column chromatography)High (precipitation and washing is usually sufficient)

    Detailed Experimental Protocols

    Phase 1: Synthesis of the 4-Hydroxyquinoline Core (Conrad-Limpach)
    • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and ethyl acetoacetate (1.2 eq).

    • Cyclization: Add polyphosphoric acid (PPA) to act as both the solvent and the acid catalyst. Heat the mixture to 150 °C for 2 to 4 hours[2]. Causality: High thermal energy is strictly required to drive the intramolecular cyclization and the subsequent elimination of ethanol and water.

    • Workup: Cool the reaction mixture to 60 °C and pour it over crushed ice. Carefully neutralize the highly acidic solution with 10 M NaOH until a precipitate forms (pH ~7).

    • Isolation: Filter the resulting solid under vacuum, wash extensively with distilled water, and recrystallize from ethanol to afford the pure 4-hydroxyquinoline intermediate.

    Phase 2: Synthesis of 2-Bromo-N-arylacetamides
    • Preparation: Dissolve the chosen aryl or alkyl amine (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) (1.2 eq)[3].

    • Acylation: Cool the flask to 0 °C using an ice bath. Causality: The reaction with bromoacetyl bromide is highly exothermic; cooling prevents the degradation of the acid halide and minimizes the formation of di-acylated side products.

    • Addition: Add bromoacetyl bromide (1.2 eq) dropwise over 15 minutes. Remove the ice bath and allow the mixture to stir at 25 °C for 3.5 hours[2].

    • Workup: Quench the reaction with water. Extract the organic layer, wash sequentially with saturated NaHCO 3​ and brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the 2-bromo-N-arylacetamide.

    Phase 3: Convergent O-Alkylation (Target Synthesis)

    Researchers may choose between two validated methods for the final coupling step.

    Method A: Conventional Batch Synthesis

    • In a dry flask, dissolve the 4-hydroxyquinoline (1.0 eq) and 2-bromo-N-arylacetamide (1.2 eq) in anhydrous DMF (approx. 10 mL per mmol).

    • Add finely powdered K 2​ CO 3​ (3.0 eq)[3].

    • Stir the suspension vigorously at 25 °C for 18 hours[2].

    • Pour the mixture into ice-cold water (30 mL) to precipitate the product. Filter, wash with water, and purify via silica gel chromatography if necessary.

    Method B: Ultrasound-Assisted Synthesis (Recommended)

    • Combine the 4-hydroxyquinoline (1.0 eq), 2-bromo-N-arylacetamide (1.2 eq), and K 2​ CO 3​ (3.0 eq) in a beaker containing DMF (20 mL)[4].

    • Insert an ultrasonic probe directly into the mixture. Sonicate for exactly 15 minutes[4]. Caution: Monitor the temperature to ensure it does not exceed 40 °C; use a water bath if necessary to dissipate heat generated by cavitation.

    • Concentrate the mixture under reduced pressure to remove excess DMF, then dilute with water.

    • Isolate the solid via centrifugation (10 min, 18,000 rpm at 4 °C). Wash the pellet three times with water, centrifuging after each wash, to yield the highly pure 2-(quinolin-4-yloxy)acetamide[4].

    Analytical Validation & Quality Control

    To ensure the integrity of the self-validating system, every synthesized batch must be checked for regioselectivity (O-alkylation vs. N-alkylation) using Nuclear Magnetic Resonance (NMR) spectroscopy[3].

    • 1 H NMR Marker: Successful O-alkylation is confirmed by the presence of a sharp singlet integrating to 2 protons at approximately δ 4.80 – 5.10 ppm , corresponding to the methylene bridge (-O-CH 2​ -CO-). Furthermore, the absence of an N-H proton peak (typically >11 ppm in quinolones) confirms that N-alkylation did not occur.

    • 13 C NMR Marker: The methylene carbon of the O-alkylated product will appear at approximately δ 67.0 – 69.0 ppm , whereas an N-alkylated methylene carbon would resonate further upfield. The amide carbonyl carbon should appear distinctly at ~165.0 ppm.

    Sources

    Application

    Application Note: Intracellular Efficacy of 2-(Quinolin-4-yloxy)acetamides in Mycobacterium tuberculosis-Infected Macrophages

    Executive Summary & Rationale The development of novel antitubercular agents requires compounds that not only exhibit potent in vitro activity but also maintain efficacy within the hostile, lipid-rich environment of the...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Rationale

    The development of novel antitubercular agents requires compounds that not only exhibit potent in vitro activity but also maintain efficacy within the hostile, lipid-rich environment of the host macrophage. 2-(Quinolin-4-yloxy)acetamides (QOAs) have emerged from phenotypic screens as a highly promising class of Mycobacterium tuberculosis (Mtb) inhibitors[1].

    Through targeted structure-activity relationship (SAR) optimization, specific bulky lipophilic derivatives (such as compound 5s , featuring a 1-naphthyl substitution) have demonstrated minimum inhibitory concentrations (MICs) as low as 0.05 µM[2]. Crucially, these compounds exhibit potent intracellular activity against Mtb within infected macrophages—comparable to the first-line drug rifampin—without inducing cytotoxicity in the host cells[2]. This application note details the mechanistic grounding of QOAs and provides a self-validating, step-by-step protocol for evaluating their intracellular activity.

    Mechanistic Grounding: Targeting the Mtb Electron Transport Chain

    To accurately design an intracellular assay, one must understand the compound's mechanism of action. QOAs target the cytochrome bc1 complex of the Mtb electron transport chain, specifically binding to the QcrB subunit [1].

    Causality in Experimental Design: Inhibition of QcrB disrupts the proton motive force required for ATP synthesis. However, Mtb possesses a compensatory terminal oxidase—cytochrome bd oxidase[1]. In the nutrient-restricted, hypoxic environment of the macrophage phagosome, the metabolic state of Mtb shifts, making the blockade of the bc1 complex highly lethal. Therefore, standard broth microdilution assays (which utilize nutrient-rich, aerobic conditions) often fail to capture the true in vivo potency of QcrB inhibitors. Intracellular macrophage models are essential to replicate the physiological stress that maximizes QOA efficacy.

    Mechanism cluster_bc1 Cytochrome bc1 Complex (Target) MQ Menaquinone Pool (Electron Donor) QcrB QcrB Subunit MQ->QcrB e- transfer CytBD Cytochrome bd Oxidase (Alternative Pathway) MQ->CytBD e- transfer ATP ATP Synthase (Energy Production) QcrB->ATP Proton Gradient CytBD->ATP Proton Gradient QOA 2-(Quinolin-4-yloxy)acetamides (e.g., Compound 5s) QOA->QcrB Potent Inhibition

    Mechanism of Action: QOA-mediated inhibition of the Mtb QcrB subunit.

    Quantitative Benchmarks

    The table below summarizes the structure-activity relationship and intracellular translation of key QOA derivatives compared to standard antitubercular drugs[2].

    CompoundN-Aryl SubstitutionMIC (µM) vs H37RvIntracellular EfficacyCytotoxicity (IC₅₀, Vero)
    Lead 2 Phenyl0.70Moderate> 20 µM
    Compound 5b Benzyl0.44Moderate> 20 µM
    Compound 5s 1-Naphthyl0.05High (Rifampin-like)> 20 µM
    Isoniazid (INH) N/A (Control)~1.50HighN/A
    Rifampin (RIF) N/A (Control)<0.05HighN/A

    Experimental Workflow & Logic

    Workflow S1 1. Macrophage Differentiation THP-1 cells + PMA (48h) S2 2. Mtb Infection MOI 1:1 to 5:1 (3h) S1->S2 S3 3. Extracellular Decontamination Amikacin Wash (1h) S2->S3 S4 4. Intracellular Treatment Add QOAs (72h - 120h) S3->S4 S5 5. Lysis & Quantification Triton X-100 Lysis -> CFU Plating S4->S5

    Experimental Workflow: Intracellular efficacy assay in Mtb-infected macrophages.

    Step-by-Step Protocol: Intracellular Efficacy System

    This protocol utilizes THP-1 human monocytes, differentiated into macrophages, to evaluate the intracellular penetration and bactericidal activity of QOAs.

    Phase 1: Host Cell Preparation
    • Cell Seeding: Seed THP-1 cells at 5×104 cells/well in 96-well tissue culture plates using RPMI-1640 supplemented with 10% FBS.

    • Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL. Incubate for 48 hours at 37°C, 5% CO₂.

      • Causality: Mtb naturally infects alveolar macrophages. Monocytic suspension cells lack the phagocytic capacity and specific lipid body formations that Mtb exploits. PMA induces adherence and macrophage-like differentiation, creating a biologically relevant host environment.

    • Resting Phase: Wash the cells twice with warm PBS to remove PMA, and replace with fresh RPMI-1640 (10% FBS) for 24 hours prior to infection.

    Phase 2: Infection and Decontamination
    • Bacterial Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ = 0.6 - 0.8). De-clump the culture by passing it through a 5 µm syringe filter.

    • Infection: Infect the differentiated THP-1 cells at a Multiplicity of Infection (MOI) of 1:1 to 5:1. Incubate for 3 hours to allow phagocytosis.

      • Causality: An MOI > 5:1 rapidly induces macrophage necrosis, confounding compound efficacy with host cell death. An MOI < 1:1 yields insufficient dynamic range for CFU reduction readouts.

    • Extracellular Decontamination: Wash the wells three times with PBS. Add medium containing 200 µg/mL Amikacin for 1 hour.

      • Self-Validating Checkpoint: Plate an aliquot of the final wash supernatant. If the resulting CFU count is >5% of the initial inoculum, the amikacin treatment failed to eliminate extracellular bacilli, and the assay will falsely report extracellular activity as intracellular efficacy.

    Phase 3: QOA Treatment & Readout
    • Compound Addition: Wash out the Amikacin. Add fresh medium containing serial dilutions of the QOA compounds (e.g., Compound 5s at 0.01 µM to 10 µM). Include Rifampin (1 µM) as a positive control and 0.1% DMSO as a vehicle control.

    • Incubation: Incubate the infected, treated macrophages for 72 to 120 hours.

    • Host Cell Viability Control (Parallel Plate): On a parallel uninfected plate treated with the same QOA concentrations, perform a resazurin (Alamar Blue) viability assay.

      • Causality: QOAs have demonstrated low cytotoxicity (IC₅₀ > 20 µM)[2]. However, verifying host cell viability ensures that a drop in Mtb CFUs is due to the compound's antimycobacterial action, not the premature lysis of dead host macrophages.

    • Lysis and Plating: Aspirate the medium, wash once with PBS, and lyse the macrophages using 0.1% Triton X-100 in sterile water for 10 minutes.

    • CFU Enumeration: Serially dilute the lysates in PBS-Tween 80 (0.05%) and plate on Middlebrook 7H10 agar supplemented with 10% OADC. Incubate plates for 3-4 weeks at 37°C and count CFUs to determine the log reduction compared to the DMSO control.

    References

    • Phummarin, N., Boshoff, H. I., Tsang, P. S., Dalton, J., Wiles, S., Barry, C. E., 3rd, & Copp, B. R. (2016). "SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors." MedChemComm, 7(4), 684-691. URL: [Link]

    • Pissinate, K., Villela, A. D., Rodrigues-Junior, V., Giacobbo, B. C., Grams, E. S., Abbadi, B. L., Trindade, R. V., Nery, L. R., Bonan, C. D., Back, D. F., Campos, M. M., Basso, L. A., Santos, D. S., & Machado, P. (2016). "2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains." ACS Medicinal Chemistry Letters, 7(3), 235-239. URL: [Link]

    Sources

    Method

    Application Note &amp; Protocol: Real-Time Ethidium Bromide Efflux Assay in Staphylococcus aureus Overexpressing the NorA Efflux Pump

    Introduction: The Challenge of Efflux-Mediated Resistance in Staphylococcus aureus Staphylococcus aureus is a formidable human pathogen, notorious for its ability to develop resistance to a wide array of antimicrobial ag...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Challenge of Efflux-Mediated Resistance in Staphylococcus aureus

    Staphylococcus aureus is a formidable human pathogen, notorious for its ability to develop resistance to a wide array of antimicrobial agents.[1] One of the key mechanisms contributing to this multidrug resistance (MDR) is the active extrusion of antibiotics by membrane-associated efflux pumps.[2] Among the most studied of these is NorA, a chromosomally encoded efflux pump of the Major Facilitator Superfamily (MFS).[1][3] NorA utilizes the proton motive force (PMF) to expel a broad spectrum of structurally diverse compounds, including fluoroquinolones (e.g., ciprofloxacin), dyes like ethidium bromide (EtBr), and various biocides.

    Overexpression of the norA gene is a clinically relevant resistance mechanism, often leading to reduced susceptibility to fluoroquinolones and predisposing the bacterium to the acquisition of higher-level resistance through other mechanisms.[4][5] Therefore, the study of NorA activity and the identification of potent NorA inhibitors are critical areas of research in the development of new strategies to combat S. aureus infections.[2][6]

    This application note provides a detailed, field-proven protocol for a real-time, fluorescence-based ethidium bromide efflux assay. This method allows for the sensitive and quantitative assessment of NorA efflux pump activity in S. aureus strains, particularly those engineered or selected for norA overexpression. Ethidium bromide is an ideal substrate for this assay; its fluorescence is intrinsically weak in aqueous solution but increases significantly upon binding to intracellular components, most notably DNA.[7][8][9] This property allows for the real-time monitoring of its intracellular concentration. By energizing the cells with glucose and subsequently measuring the rate of fluorescence decay, we can directly quantify the activity of NorA. Furthermore, this assay serves as a robust platform for screening and characterizing potential efflux pump inhibitors (EPIs), such as the well-documented NorA inhibitor, reserpine.[3][10]

    Principle of the Assay

    The ethidium bromide efflux assay is a two-phase process: a loading (or accumulation) phase and an efflux phase.

    • Loading Phase: Bacterial cells are first de-energized to inhibit active efflux. This is often achieved by using a protonophore like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP), which dissipates the proton gradient across the cytoplasmic membrane, or by performing the loading in an energy-deprived medium.[8][11][12] In this state, EtBr enters the cell via passive diffusion and accumulates intracellularly, where it binds to DNA, resulting in a strong fluorescent signal.

    • Efflux Phase: After the loading phase, the de-energizing agent is removed, and an energy source, typically glucose, is introduced. Glucose metabolism re-establishes the proton motive force, thereby activating PMF-dependent efflux pumps like NorA.[8] The activated NorA pump begins to extrude the intracellular EtBr. This leads to a decrease in intracellular EtBr concentration, which is monitored in real-time as a decay in fluorescence intensity. The rate of this decay is directly proportional to the activity of the efflux pump. The inclusion of an efflux pump inhibitor like reserpine will block this process, resulting in a significantly slower rate of fluorescence decay.[4]

    Visualization of the NorA Efflux Mechanism & Assay Workflow

    The following diagrams illustrate the core concepts behind the NorA-mediated efflux of ethidium bromide and the experimental workflow for its measurement.

    NorA_Mechanism cluster_out Extracellular Space cluster_mem Cell Membrane cluster_in Cytoplasm cluster_inhibitor Inhibition EtBr_out Ethidium Bromide (EtBr) NorA NorA Efflux Pump (MFS Transporter) EtBr_out->NorA Enters pump H_out H+ H_out->NorA Proton Entry NorA->EtBr_out Active Efflux EtBr_in EtBr NorA->EtBr_in Passive Diffusion H_in H+ NorA->H_in H+/EtBr Antiport DNA DNA EtBr_in->DNA Intercalation Fluorescence High Fluorescence DNA->Fluorescence Reserpine Reserpine (EPI) Reserpine->NorA Blocks Efflux

    Caption: Mechanism of NorA-mediated ethidium bromide efflux and its inhibition.

    Efflux_Workflow A 1. Bacterial Culture (S. aureus NorA-overexpressing strain) Grow to mid-log phase B 2. Cell Preparation Harvest, wash, and resuspend in PBS A->B C 3. De-energization & Loading Incubate with CCCP (or in buffer without glucose) and Ethidium Bromide B->C D 4. Washing Centrifuge and wash cells to remove extracellular EtBr and CCCP C->D E 5. Assay Setup Resuspend cells in PBS. Aliquot into microplate wells (Control, +Inhibitor) D->E F 6. Initiate Efflux Add Glucose to all wells to energize cells E->F G 7. Real-Time Fluorescence Monitoring Measure fluorescence decay over time (λex ≈ 530 nm, λem ≈ 600 nm) F->G H 8. Data Analysis Calculate efflux rate and % inhibition G->H

    Caption: Experimental workflow for the real-time ethidium bromide efflux assay.

    Materials and Reagents

    Equipment
    • Fluorescence microplate reader with temperature control (bottom-reading capable is preferred)

    • Sterile, black, clear-bottom 96-well microplates

    • Spectrophotometer (for measuring optical density)

    • Centrifuge with rotor for microcentrifuge tubes and 50 mL conical tubes

    • Incubator shaker (37°C)

    • Vortex mixer

    • Micropipettes and sterile tips

    Bacterial Strains
    • Test Strain: S. aureus strain overexpressing norA (e.g., SA-1199B).

    • Control Strain (Recommended): Isogenic wild-type parent strain (e.g., SA-1199) or a norA knockout strain (e.g., SA-K1758) for comparison.[13]

    Media and Reagents
    • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile)

    • Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL in water). Caution: EtBr is a potent mutagen. Handle with appropriate personal protective equipment (PPE).

    • D-(+)-Glucose stock solution (e.g., 20% w/v, filter-sterilized)

    • Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) stock solution (e.g., 10 mM in DMSO). Caution: CCCP is toxic. Handle with care.

    • Reserpine stock solution (e.g., 10 mg/mL in DMSO). Caution: Reserpine is toxic. Handle with care.[10]

    Detailed Experimental Protocol

    Day 1: Preparation of Bacterial Inoculum
    • From a fresh agar plate, inoculate a single colony of the S. aureus test and control strains into separate tubes containing 5 mL of TSB.

    • Incubate overnight at 37°C with shaking (approx. 200 rpm).

    Day 2: Ethidium Bromide Efflux Assay
    • Sub-culturing: Inoculate 50 mL of fresh, pre-warmed TSB with the overnight culture to achieve an initial OD₆₀₀ of ~0.05.

    • Growth: Incubate at 37°C with shaking (~200 rpm) until the culture reaches the mid-exponential growth phase (OD₆₀₀ ≈ 0.6-0.8).

    • Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Washing: Discard the supernatant. Wash the cell pellet twice by resuspending in 25 mL of cold, sterile PBS (pH 7.4) and repeating the centrifugation step.

    • Cell Resuspension: Resuspend the final cell pellet in sterile PBS to achieve a final concentrated OD₆₀₀ of 2.0.

    • De-energization and Loading:

      • To the concentrated cell suspension, add CCCP to a final concentration of 100 µM. This step dissipates the proton motive force, inhibiting energy-dependent efflux.[11][14]

      • Immediately add Ethidium Bromide to a final concentration of 2 µg/mL.

      • Incubate the suspension at 37°C for 30 minutes with occasional mixing to facilitate the loading of EtBr into the de-energized cells.

    • Final Wash: Centrifuge the loaded cells at 13,000 x g for 3 minutes. Discard the supernatant and wash the pellet once with 1 mL of sterile PBS to remove extracellular EtBr and CCCP.

    • Assay Plate Preparation:

      • Resuspend the final washed pellet in an appropriate volume of PBS to maintain an OD₆₀₀ of 2.0.

      • Pipette 100 µL of the loaded cell suspension into the wells of a black, clear-bottom 96-well plate. Prepare wells for each condition (e.g., No Inhibitor Control, Reserpine-treated).

      • For inhibitor wells, add reserpine to a final concentration of 20 µg/mL.[5] Add an equivalent volume of the vehicle (DMSO) to the control wells.

      • Incubate the plate at 37°C for 5 minutes in the plate reader to equilibrate.

    • Initiation of Efflux and Measurement:

      • Set the fluorescence plate reader to measure fluorescence every 60 seconds for at least 30 minutes. Use an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

      • To initiate efflux, add 10 µL of 20% glucose solution to each well for a final concentration of ~2% (or a final concentration of 50 mM). This provides the energy source for the NorA pump.[8]

      • Immediately begin fluorescence reading.

    Data Analysis and Interpretation

    The output from the plate reader will be a time-course of fluorescence intensity for each condition.

    • Normalization: To compare different experiments, it is useful to normalize the fluorescence data. The initial fluorescence reading after glucose addition (t=0) can be set to 100% (or 1.0 relative fluorescence unit). Subsequent readings are then expressed as a percentage of this initial value.

    • Plotting: Plot the normalized fluorescence intensity against time for all conditions (e.g., Wild-Type, NorA Overexpressor, NorA Overexpressor + Reserpine).

    • Interpretation:

      • NorA Overexpressing Strain: Will show a rapid decrease in fluorescence over time as EtBr is actively pumped out of the cells.

      • Wild-Type Strain: Will show a slower rate of fluorescence decay compared to the overexpressing strain, representing the basal level of efflux activity.

      • NorA Overexpressor + Reserpine: The rate of fluorescence decay will be significantly reduced compared to the untreated overexpressing strain, indicating inhibition of the NorA pump.[3][4] The fluorescence should remain high, similar to or even higher than the wild-type strain.

    Example Data Presentation
    Strain / ConditionInitial Fluorescence (RFU)Fluorescence at 20 min (RFU)% Fluorescence RemainingRate of Efflux (Arbitrary Units)
    Wild-Type (SA-1199)35,00024,50070%Moderate
    NorA Overexpressor (SA-1199B)34,50010,35030%High
    NorA Overexpressor + Reserpine35,20031,68090%Very Low

    Troubleshooting

    IssuePossible Cause(s)Suggested Solution(s)
    Low initial fluorescence signal - Insufficient cell density.- Inefficient EtBr loading.- Incorrect filter settings.- Verify cell density (OD₆₀₀) before and during the assay.- Ensure CCCP is active and used at the correct concentration during loading.- Confirm excitation/emission wavelengths are optimal for EtBr.
    No efflux observed in overexpressing strain - Cells are not metabolically active.- Glucose was not added or is degraded.- NorA pump is not functional.- Ensure cells are from a healthy, mid-log phase culture.- Use a fresh, sterile glucose solution.- Verify the genotype/phenotype of the overexpressing strain.
    High background fluorescence - Incomplete removal of extracellular EtBr.- Perform the washing steps thoroughly after the loading phase. Use cold PBS to minimize passive efflux during washes.
    Inhibitor shows no effect - Inhibitor is inactive or used at too low a concentration.- Inhibitor is insoluble in the assay buffer.- Check the activity and storage conditions of the inhibitor stock.- Perform a dose-response curve to find the optimal inhibitory concentration.- Ensure the final DMSO concentration is low (<1%) and does not affect efflux.

    References

    • Costa, S. S., Viveiros, M., Amaral, L., & Couto, I. (2013). Multidrug Efflux Pumps in Staphylococcus aureus: an Update. The Open Microbiology Journal, 7, 59–71.
    • Pitala, S., Singh, B., & Kumar, A. (2024). NorA efflux pump mediates Staphylococcus aureus response to Pseudomonas aeruginosa pyocyanin toxicity. Journal of Bacteriology, e0053923.
    • Martins, A., Spengler, G., Martins, M., & Amaral,L. (2011). Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. In Vivo, 25(2), 201-207.
    • Al-Dabbagh, S. A. S., Al-Mathkhury, H. J. F., & Al-Mashhadane, F. A. A. (2015). Expression of norA, norB and norC efflux pump genes mediating fluoroquinolones resistance in MRSA isolates. The Journal of Infection in Developing Countries, 9(06), 579-587.
    • Viveiros, M., Martins, A., Paixão, L., Rodrigues, L., Martins, M., Couto, I., & Amaral, L. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. BMC Microbiology, 9, 235.
    • Sarkar, A., Kumar, A., & Lal, R. (2019). Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. Journal of King Saud University - Science, 31(4), 1339-1344.
    • Sabatino, M., Lavecchia, A., Di Pietro, A., & Colabufo, F. P. (2023). Fighting Antimicrobial Resistance: Insights on How the Staphylococcus aureus NorA Efflux Pump Recognizes 2-Phenylquinoline Inhibitors by Supervised Molecular Dynamics (SuMD) and Molecular Docking Simulations.
    • Fiorentino, D. F., Schindler, B. D., & Kaatz, G. W. (2019). Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation. Frontiers in Microbiology, 10, 2779.
    • Brenwald, N. P., & Wise, R. (1998). The effect of reserpine, an inhibitor of multidrug efflux pumps, on the in-vitro activities of ciprofloxacin, sparfloxacin and moxifloxacin against clinical isolates of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 42(6), 807–810.
    • BenchChem. (2025). Application Note: Ethidium Bromide Efflux Assay with an Efflux Pump Inhibitor. BenchChem.
    • Blair, J. M. A., Richmond, G. E., & Piddock, L. J. V. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00816-16.
    • Schindler, B. D., Brown-Jaque, M., & Kaatz, G. W. (2017). Optimized efflux assay for the NorA multidrug efflux pump in Staphylococcus aureus. Journal of Microbiological Methods, 142, 1-3.
    • Brenwald, N. P., & Wise, R. (1998). The effect of reserpine, an inhibitor of multidrug efflux pumps, on the in-vitro activities of ciprofloxacin, sparfloxacin and moxifloxacin against clinical isolates of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 42(6), 807–810.
    • Liang, Y., Duan, Y., Chen, J., Li, Y., Liu, X., & Li, H. (2022). Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 67(1), e0094722.
    • Diniz-Silva, F., Spengler, G., Martins, A., & Costa, S. S. (2023). Resveratrol as an Inhibitor of the NorA Efflux Pump and Resistance Modulator in Staphylococcus aureus. International Journal of Molecular Sciences, 24(14), 11382.
    • DeMarco, C. E., Cushing, L. A., & Kaatz, G. W. (2007). Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(12), 4498–4500.
    • ResearchGate. (n.d.). Effects of efflux pump inhibition by CCCP upon the Et MICs (±SD) and potential reversal by coincubation with glucose in SK2355.
    • Costa, S. S., Viveiros, M., Amaral, L., & Couto, I. (2011). Efflux-mediated response of Staphylococcus aureus exposed to ethidium bromide. Journal of Antimicrobial Chemotherapy, 66(4), 789–797.
    • ResearchGate. (n.d.). Effect of CCCP concentrations on efflux of EB by E. coli AG100 TET at pH 5 and 8.
    • bioRxiv. (2025).
    • Al-Ouqaili, M. T. S., & Al-Sultany, M. A. H. (2022). Evaluation of Gene Expression of norA and norB Gene in Ciproflaxin and Levofloxacin Resistant Staphylococcus aureus. Archives of Razi Institute, 77(3), 1229-1235.
    • Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. Indian Journal of Medical Research, 149(2), 129–145.
    • Geddes, E. J., & Toleman, M. A. (2024). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. International Journal of Molecular Sciences, 25(5), 2636.
    • Faezi, S., Bahador, A., & Dashti, A. (2018). Efflux Pump Inhibitor Carbonyl Cyanide 3-Chlorophenylhydrazone (CCCP) Effect on the Minimum Inhibitory Concentration of Ciprofloxacin in Acinetobacter baumannii Strains.

    Sources

    Application

    Application Note: Analytical Techniques for Purity Assessment of Synthesized 2-(quinolin-4-yloxy)acetic acid

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Context The compound 2-(quinolin-4-yloxy)ac...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

    Introduction & Mechanistic Context

    The compound 2-(quinolin-4-yloxy)acetic acid serves as a highly valuable synthetic intermediate, particularly in the development of 4-alkoxyquinoline derivatives. Recent high-throughput screening and scaffold evolution have identified 2-(quinolin-4-yloxy)acetamides as potent, selective antimycobacterial agents that exert their inhibitory effect by targeting the cytochrome bc1 complex[1].

    The Core Analytical Challenge: The synthesis of 2-(quinolin-4-yloxy)acetic acid typically involves the alkylation of quinolin-4-ol with a haloacetic acid derivative in the presence of a base. Because quinolin-4-ol exists in a tautomeric equilibrium with quinolin-4(1H)-one, alkylation can occur competitively at the oxygen atom (yielding the desired O-alkylated target) or at the quinolinic nitrogen (yielding the N-alkylated quinolone impurity)[1]. Because these two regioisomers are strictly isobaric (identical molecular weight), standard mass spectrometry cannot distinguish them without rigorous MS/MS fragmentation profiling. Therefore, a self-validating, orthogonal analytical strategy combining chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) is mandatory to ensure the structural integrity and purity of the synthesized batch.

    Orthogonal Analytical Strategy

    To confidently release a batch of synthesized 2-(quinolin-4-yloxy)acetic acid, the analytical workflow must independently verify chromatographic purity, confirm the molecular mass, and resolve regioisomeric identity.

    PurityWorkflow Sample Synthesized Batch: 2-(quinolin-4-yloxy)acetic acid UHPLC UHPLC-DAD (254 nm) Chromatographic Purity Sample->UHPLC Aliquot 1 MS ESI-MS (+/-) Mass Confirmation Sample->MS Aliquot 2 NMR 1H & 13C NMR Regioisomer Resolution Sample->NMR Aliquot 3 Pass O-Alkylation Confirmed (Target >99%) UHPLC->Pass Single Peak Fail N-Alkylation / Impurities (Reject/Repurify) UHPLC->Fail Extra Peaks MS->Pass m/z 204.06 [M+H]+ MS->Fail Mass Mismatch NMR->Pass O-CH2 Shift (~4.9 ppm) NMR->Fail N-CH2 Shift (~5.2 ppm)

    Fig 1: Orthogonal workflow for 2-(quinolin-4-yloxy)acetic acid purity and isomer resolution.

    Methodology 1: UHPLC-DAD/ESI-MS for Purity & Impurity Quantification

    Causality of Experimental Design
    • Wavelength Selection (254 nm): The quinoline bicyclic system exhibits strong π→π∗ transitions. Detection at 254 nm ensures maximum sensitivity for both the target compound and structurally related aromatic impurities[1].

    • Mobile Phase Additives: The inclusion of 0.1% formic acid in the mobile phase serves a dual purpose. Chromatographically, it suppresses the ionization of the carboxylic acid moiety (pKa ~3.5), preventing peak tailing on the reversed-phase column. Spectrometrically, it provides the necessary protons to drive the formation of [M+H]+ ions, significantly enhancing ionization efficiency in positive-ion electrospray ionization (ESI+)[2].

    Step-by-Step Protocol
    • Sample Reconstitution: Accurately weigh 1.0 mg of the synthesized crude product. Dissolve in 150 µL of a 1% aqueous acetic acid solution to ensure analyte stability and mimic initial mobile phase conditions[1].

    • Dilution: Dilute the stock with Methanol/Acetonitrile (1:1 v/v) containing 0.1% formic acid to achieve a working concentration of 50 µg/mL[2].

    • System Equilibration: Purge the UHPLC system and equilibrate the C18 column at 40°C with 5% Mobile Phase B for at least 10 column volumes until the baseline is stable.

    • Injection Sequence: Inject 2.0 µL of the blank (diluent), followed by the System Suitability Test (SST) standard, the calibration standards, and finally the sample aliquots.

    • Data Acquisition: Monitor the Diode Array Detector (DAD) at 254 nm. Simultaneously, acquire MS data via direct flow to the ESI source, scanning from m/z 100 to 1000 in positive ion mode.

    Quantitative Parameters

    Table 1: UHPLC Gradient & MS Parameters

    ParameterValue / Condition
    Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
    Mobile Phase A Ultrapure Water + 0.1% Formic Acid
    Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
    Flow Rate 0.4 mL/min
    Gradient Program 0-1 min: 5% B; 1-6 min: 5% 95% B; 6-8 min: 95% B
    Detection (DAD) 254 nm (Reference: 360 nm)
    ESI-MS Mode Positive Ion ( [M+H]+ )
    Expected Target m/z 204.0655 Da

    Methodology 2: Multinuclear NMR for Regioisomeric Resolution

    Causality of Experimental Design

    Because UHPLC-MS cannot definitively differentiate between O-alkylation and N-alkylation due to their identical masses, NMR is the ultimate arbiter of structural integrity. The chemical environment of the methylene (-CH2-) protons changes drastically depending on the attachment point. When attached to the oxygen (O-alkylation), the protons resonate around 4.90 ppm. If attached to the nitrogen (N-alkylation), the amide-like deshielding of the quinolone core pushes the shift downfield to >5.20 ppm. Furthermore, the aromatic proton at the C-3 position of the quinoline ring shifts significantly upfield in the quinolone (N-alkylated) tautomeric form.

    Step-by-Step Protocol
    • Sample Preparation: Dissolve 15 mg of the dried, purified product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Standardization: Ensure the DMSO-d6 contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).

    • 1H NMR Acquisition: Acquire spectra at 400 MHz (or higher) using 16 scans, a relaxation delay (D1) of 2.0 s, and an acquisition time of 3.0 s to ensure complete relaxation of all protons.

    • 13C NMR Acquisition: Acquire spectra at 100 MHz with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (specifically C-4 and the carboxylic acid carbonyl).

    • Processing: Apply a 0.3 Hz exponential line broadening for 1H and 1.0 Hz for 13C before Fourier transformation. Phase and baseline correct the spectra manually.

    Diagnostic Chemical Shifts

    Table 2: Diagnostic NMR Chemical Shifts (in DMSO-d6)

    NucleusTarget: O-Alkylation (2-(quinolin-4-yloxy)acetic acid)Impurity: N-Alkylation (2-(4-oxoquinolin-1(4H)-yl)acetic acid)
    1H: Methylene (-CH2-) ~ 4.90 ppm (Singlet, 2H)~ 5.25 ppm (Singlet, 2H)
    1H: Quinoline H-3 ~ 7.05 ppm (Doublet, 1H)~ 6.10 ppm (Doublet, 1H)
    13C: Methylene (-CH2-) ~ 65.0 ppm~ 55.0 ppm
    13C: Carbonyl (Acid) ~ 170.0 ppm~ 169.5 ppm
    13C: C-4 (Quinoline) ~ 161.0 ppm (C-O)~ 177.0 ppm (C=O, quinolone core)

    System Suitability & Self-Validating Criteria

    To guarantee that the experimental protocols function as a self-validating system , the following criteria must be strictly met before any batch is certified:

    • Analytical Calibration & Linearity: The UHPLC quantification method must utilize an analytical calibration curve encompassing at least six concentrations of the analyte (e.g., ranging from 1.25 µg/mL to 50 µg/mL). The system is only validated if the coefficient of determination ( R2 ) is ≥0.9969 [1].

    • Carryover Controls: A dual-blank injection must precede every sequence. The second blank must show no peaks at the retention time of 2-(quinolin-4-yloxy)acetic acid above 0.05% of the target standard area.

    • Isomeric Resolution (SST): An SST sample spiked with 1% of a known N-alkylated standard must be injected. The chromatographic resolution ( Rs​ ) between the O-alkylated target and the N-alkylated impurity must be ≥2.0 .

    • Mass Accuracy: The exact mass derived from the ESI-MS must fall within ±5 ppm of the theoretical mass (204.0655 Da).

    References

    • Title: Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    • Title: Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates Source: Molecules - MDPI URL: [Link]

    Sources

    Method

    Application Note: High-Throughput Characterization of 2-(quinolin-4-yloxy)acetamide Derivatives using HPLC and NMR Spectroscopy

    Abstract This comprehensive application note provides detailed protocols for the analytical characterization of 2-(quinolin-4-yloxy)acetamide derivatives, a class of compounds with significant therapeutic potential, incl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This comprehensive application note provides detailed protocols for the analytical characterization of 2-(quinolin-4-yloxy)acetamide derivatives, a class of compounds with significant therapeutic potential, including demonstrated antitubercular activity.[1][2][3][4] We present robust High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy methods for the determination of purity, identity, and structural elucidation. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for reliable and reproducible analysis in a research and quality control setting. The protocols are grounded in established analytical principles and adhere to the validation characteristics outlined by the International Conference on Harmonisation (ICH) guidelines.[5][6][7][8][9]

    Introduction: The Analytical Imperative for Quinoline-Based Drug Candidates

    Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[10][11] The 2-(quinolin-4-yloxy)acetamide series, in particular, has emerged as a promising class of compounds with potent biological activities.[1][3][12] As with any potential drug candidate, rigorous characterization of their chemical and physical properties is paramount to ensure safety, efficacy, and reproducibility of biological data.

    This application note addresses this critical need by providing a dual-pronged analytical approach. HPLC is presented as the primary technique for rapid purity assessment and quantification, leveraging its high-resolution separation capabilities.[13][14] Complementing this, NMR spectroscopy serves as the gold standard for unambiguous structural confirmation and can also be employed for quantitative analysis (qNMR), offering an orthogonal method for purity determination.[10][15][16][17]

    High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

    HPLC is an indispensable tool for the routine analysis of pharmaceutical compounds, offering high throughput and sensitivity for detecting and quantifying impurities.[13][15] A well-developed and validated HPLC method is essential for monitoring reaction progress, characterizing final products, and establishing stability profiles.

    Rationale for Method Development

    The development of a robust HPLC method for 2-(quinolin-4-yloxy)acetamide derivatives requires careful consideration of the physicochemical properties of these molecules. The presence of the basic quinoline nitrogen and the overall aromaticity of the scaffold guide the selection of the stationary and mobile phases. A reversed-phase C18 column is a suitable starting point due to its versatility in retaining moderately polar to nonpolar compounds.[18][19] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is critical for achieving optimal separation. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte, which influences retention time and peak shape.[18]

    Experimental Workflow for HPLC Analysis

    The following diagram illustrates the general workflow for the HPLC analysis of 2-(quinolin-4-yloxy)acetamide derivatives.

    HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Compound B Dissolve in Diluent A->B C Prepare Calibration Standards B->C E Inject Sample/Standard C->E D System Equilibration D->E F Data Acquisition E->F G Peak Integration F->G H Generate Calibration Curve G->H I Calculate Purity/Concentration H->I J Generate Report I->J

    Caption: Experimental workflow for HPLC analysis.

    Detailed HPLC Protocol

    Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

    Materials:

    • 2-(quinolin-4-yloxy)acetamide derivative sample

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or ultrapure grade)

    • Formic acid (or other suitable buffer components)

    • Volumetric flasks, pipettes, and autosampler vials

    Chromatographic Conditions:

    ParameterRecommended ConditionRationale
    Column C18 reversed-phase, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of the quinoline nitrogen, leading to improved peak shape.[18]
    Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
    Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by re-equilibration.A gradient elution is recommended to separate impurities with a wide range of polarities.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
    Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
    Detection Wavelength 254 nm and 280 nm (or scan with DAD)Quinoline derivatives typically exhibit strong UV absorbance at these wavelengths.
    Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.

    Procedure:

    • Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Degas the mobile phases before use.

    • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Solution Preparation: Accurately weigh the sample and dissolve it in the diluent to a known concentration.

    • System Setup and Equilibration: Set up the HPLC system with the specified chromatographic conditions. Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Analysis: Inject the blank (diluent), standard solutions, and sample solutions.

    • Data Processing: Integrate the peak areas of the analyte and any impurities in the chromatograms. Construct a calibration curve from the standard solutions and determine the purity of the sample by the area percent method or by using the calibration curve for quantitative analysis.

    Method Validation

    For use in a regulated environment, the HPLC method must be validated according to ICH guidelines.[5][7] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

    • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][8]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[5][8]

    • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

    NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound.[10][20] It is essential for confirming the identity of newly synthesized 2-(quinolin-4-yloxy)acetamide derivatives and can also be used for quantitative purity assessment.[10][15][16]

    Rationale for NMR Analysis

    ¹H and ¹³C NMR are the most common 1D NMR experiments used for structural elucidation.[10] The chemical shifts, coupling constants, and integration of the proton signals provide information about the electronic environment and connectivity of the protons in the molecule.[10][21] The ¹³C NMR spectrum reveals the number of unique carbon atoms. For more complex structures or for unambiguous assignment of all signals, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable.[20][22][23]

    Experimental Workflow for NMR Analysis

    The following diagram outlines the general workflow for NMR analysis.

    NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1D (¹H, ¹³C) Spectra D->E F Acquire 2D (COSY, HSQC, HMBC) Spectra (if needed) E->F G Fourier Transform & Phasing F->G H Peak Picking & Integration G->H I Assign Signals H->I J Determine Structure & Purity I->J

    Caption: Experimental workflow for NMR analysis.

    Detailed NMR Protocol

    Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

    Materials:

    • 2-(quinolin-4-yloxy)acetamide derivative sample

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • NMR tubes

    • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

    ¹H and ¹³C NMR Data Acquisition Parameters:

    Parameter¹H NMR¹³C NMR
    Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
    Pulse Program Standard single pulseProton-decoupled single pulse
    Acquisition Time 2-4 s1-2 s
    Relaxation Delay 1-5 s2-5 s
    Number of Scans 8-161024-4096
    Spectral Width -2 to 12 ppm0 to 220 ppm

    Procedure:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.[18] For quantitative NMR (qNMR), also add a precisely weighed amount of an internal standard.

    • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR and any necessary 2D NMR spectra.

    • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

    • Spectral Interpretation:

      • ¹H NMR: Calibrate the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm). Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

      • ¹³C NMR: Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm). Identify the number of unique carbon signals and assign them based on their chemical shifts and, if necessary, with the aid of 2D NMR data.

      • Purity Assessment: In the ¹H NMR spectrum, look for any unassignable peaks, which may indicate the presence of impurities. The purity can be estimated by comparing the integral of the analyte peaks to the integrals of the impurity peaks. For a more accurate purity determination, qNMR should be performed.

    Conclusion

    The HPLC and NMR methods detailed in this application note provide a robust framework for the comprehensive characterization of 2-(quinolin-4-yloxy)acetamide derivatives. The HPLC method is well-suited for high-throughput purity analysis and quantification, while NMR spectroscopy offers definitive structural confirmation and an orthogonal method for purity assessment. The combined use of these two powerful analytical techniques ensures a high degree of confidence in the quality and identity of these promising therapeutic candidates, which is essential for advancing their development from the laboratory to clinical applications.

    References

    • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Phys Chem Ind J. 2018;13(2):122. Available from: [Link].

    • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link].

    • Pharmaguideline. Steps for HPLC Method Validation. 2024. Available from: [Link].

    • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. 2021. Available from: [Link].

    • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link].

    • Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. 2018. Available from: [Link].

    • ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. 2002. Available from: [Link].

    • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. 2018. Available from: [Link].

    • PMC. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. 2014. Available from: [Link].

    • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link].

    • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024. Available from: [Link].

    • SciELO. New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. 2025. Available from: [Link].

    • ResearchGate. New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships | Request PDF. 2025. Available from: [Link].

    • ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. 2025. Available from: [Link].

    • PMC. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. 2016. Available from: [Link].

    • Scribd. Antitubercular 2-(Quinoline-4-yloxy)acetamides | PDF | Chemistry. Available from: [Link].

    • Dialnet. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. 2002. Available from: [Link].

    • ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available from: [Link].

    • ACS Publications. 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Medicinal Chemistry Letters. 2016. Available from: [Link].

    • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. 2023. Available from: [Link].

    • Blogs. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. Available from: [Link].

    • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available from: [Link].

    • Scribd. How To Read and Interpret 1H-NMR and 13C-NMR | PDF. 2021. Available from: [Link].

    Sources

    Application

    Application Note: A Scalable and Efficient Synthetic Route for the Gram-Scale Production of 2-(quinolin-4-yloxy)acetic acid

    Abstract: This document provides a comprehensive guide for the synthesis of 2-(quinolin-4-yloxy)acetic acid, a key intermediate in pharmaceutical research. The described two-step protocol, centered around a Williamson et...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive guide for the synthesis of 2-(quinolin-4-yloxy)acetic acid, a key intermediate in pharmaceutical research. The described two-step protocol, centered around a Williamson ether synthesis followed by saponification, is designed for high-yield, large-scale production. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, and addresses critical parameters for process optimization and safety.

    Introduction and Strategic Overview

    2-(Quinolin-4-yloxy)acetic acid and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities.[1] The development of a robust, scalable, and economically viable synthetic route is paramount for advancing research and development in this area.

    The selected synthetic strategy is a two-step process commencing from commercially available 4-hydroxyquinoline and ethyl chloroacetate. This pathway is predicated on the well-established Williamson ether synthesis, a reliable method for forming ether linkages.[2][3][4] The key advantages of this approach include:

    • High Efficiency: The reaction proceeds with high conversion rates under optimized conditions.

    • Scalability: The protocol is readily adaptable to gram-scale and potentially pilot-plant scale production.

    • Cost-Effectiveness: The starting materials and reagents are readily available and relatively inexpensive.

    The overall synthetic transformation is depicted below:

    G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate_Ester Ethyl 2-(quinolin-4-yloxy)acetate 4-Hydroxyquinoline->Intermediate_Ester K2CO3, Acetone, Reflux Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Intermediate_Ester Final_Product 2-(quinolin-4-yloxy)acetic acid Intermediate_Ester->Final_Product 1. NaOH, EtOH/H2O 2. HCl (aq)

    Caption: High-level workflow for the synthesis of 2-(quinolin-4-yloxy)acetic acid.

    Mechanistic Rationale

    The synthesis proceeds via two classical organic reactions. Understanding the mechanism is crucial for troubleshooting and optimization.

    • Williamson Ether Synthesis: This is a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The phenolic hydroxyl group of 4-hydroxyquinoline is first deprotonated by a base (potassium carbonate) to form a potent nucleophile, the quinolin-4-olate anion. This anion then attacks the electrophilic methylene carbon of ethyl chloroacetate, displacing the chloride leaving group to form the ether linkage.

    • Saponification: The ester intermediate is hydrolyzed to the target carboxylic acid under basic conditions. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide ion. An acid-base reaction between the initially formed carboxylic acid and the basic medium yields the carboxylate salt. A final acidification step is required to protonate the carboxylate and precipitate the desired product.

    G cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: Saponification & Acidification Quinolinol Quinolin-4-ol Quinolate Quinolin-4-olate (Nucleophile) Quinolinol->Quinolate Deprotonation Base K2CO3 Ester Ethyl 2-(quinolin-4-yloxy)acetate Quinolate->Ester SN2 Attack ECA Ethyl Chloroacetate (Electrophile) ECA->Ester Ester2 Ethyl 2-(quinolin-4-yloxy)acetate Salt Sodium 2-(quinolin-4-yloxy)acetate Ester2->Salt Hydrolysis Base2 NaOH FinalProduct 2-(quinolin-4-yloxy)acetic acid Salt->FinalProduct Acidification Acid HCl

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing the Yield of 2-(Quinolin-4-yloxy)acetamide Synthesis

    Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 2-(quinolin-4-yloxy)acetamide scaffold is a highly privileged structure, particularly noted for its pot...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the 2-(quinolin-4-yloxy)acetamide scaffold is a highly privileged structure, particularly noted for its potent antitubercular activity and cytochrome bc1 complex inhibition[1][2]. However, synthesizing this scaffold often presents a significant regioselectivity challenge.

    This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your O-alkylation yields and eliminate undesired side products.

    Troubleshooting Guides & FAQs

    Q1: My overall yield of the 2-(quinolin-4-yloxy)acetamide is low (<40%), and I am isolating a highly polar major side product. What is going wrong? A1: You are likely observing competing N-alkylation . 4-Hydroxyquinolines exist in a tautomeric equilibrium with quinolin-4(1H)-ones[3]. When deprotonated, they form an ambidentate anion capable of reacting at either the oxygen (yielding your desired O-alkylated acetamide) or the nitrogen (yielding an undesired 1-alkylquinolin-4(1H)-one). N-alkylation is thermodynamically favored, meaning that if your reaction conditions provide too much activation energy (e.g., high heat) or stabilize the oxygen anion too strongly, the reaction will funnel toward the N-alkylated side product.

    Q2: How do I rationally shift the regioselectivity to favor O-alkylation? A2: You must enforce kinetic control by leveraging Hard-Soft Acid-Base (HSAB) theory and solvent effects:

    • Base Selection: The oxygen atom is a "hard" nucleophile. Use a hard alkali metal carbonate like Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[1][4]. The hard K⁺ or Cs⁺ cations coordinate preferentially with the hard oxygen anion, but their large ionic radii leave the oxygen sufficiently exposed for nucleophilic attack.

    • Solvent: Always use polar aprotic solvents like anhydrous N,N-dimethylformamide (DMF) or acetone[2]. These solvents solvate the metal cation but leave the ambidentate anion "naked" and reactive. Protic solvents (like water or alcohols) will hydrogen-bond with the oxygen, masking it and forcing the electrophile to attack the nitrogen.

    • Temperature: Run the reaction at room temperature (25 °C)[1]. Heating the reaction provides the energy needed to overcome the kinetic barrier, shifting the equilibrium toward the thermodynamically stable N-alkylated product.

    Q3: Should I use a 2-bromoacetamide or a 2-chloroacetamide as my electrophile? A3: 2-Bromoacetamides are strongly recommended. Because the bromide ion is an excellent leaving group, the electrophile is highly reactive. This allows the O-alkylation to proceed efficiently at 25 °C (preserving kinetic control)[1]. 2-Chloroacetamides are less reactive and often require heating to drive the reaction to completion, which inadvertently promotes N-alkylation.

    Q4: How can I quickly verify whether I have isolated the O-alkylated or N-alkylated product? A4: Use a self-validating analytical approach combining TLC and NMR:

    • TLC: The desired O-alkylated product is generally less polar than the N-alkylated isomer (which retains a highly polarized lactam-like carbonyl). On silica gel, the O-alkylated spot will have a higher Rf​ value.

    • NMR Spectroscopy: In ¹³C NMR, the O-linked methylene carbon ( −O−CH2​−CO− ) will appear significantly further downfield (typically 65–70 ppm ) due to the electronegativity of the oxygen[5]. Conversely, an N-linked methylene carbon will appear further upfield (typically 50–55 ppm ).

    Quantitative Data: Reaction Condition Matrix

    The following table summarizes how different parameters influence the O- vs. N-alkylation ratio based on established literature protocols[1][2][4].

    BaseSolventElectrophileTemperatureMajor ProductTypical Yield (O-Alkyl)
    K₂CO₃ DMF (Anhydrous) 2-Bromoacetamide 25 °C O-Alkylated 58–98%
    K₂CO₃Acetone2-BromoacetamideReflux (56 °C)O-Alkylated40–89%
    Cs₂CO₃DMF (Anhydrous)2-Bromoacetamide25 °CO-Alkylated70–95%
    NaOHH₂O / EtOH (Protic)2-Chloroacetamide80 °CN-Alkylated< 10%
    Et₃NTHF2-Chloroacetamide60 °CMixed (N > O)15–30%

    Reaction Logic & Workflow Visualizations

    Regioselectivity HQ 4-Hydroxyquinoline (OH Tautomer) QO Quinolin-4(1H)-one (NH Tautomer) HQ->QO Tautomerism Base Ambidentate Anion + K2CO3 in DMF HQ->Base Deprotonation QO->Base Deprotonation O_Alkyl 2-(Quinolin-4-yloxy)acetamide (Desired O-Alkylation) Base->O_Alkyl Kinetic Control (25 °C, Hard Base) N_Alkyl 1-Alkylquinolin-4(1H)-one (Undesired N-Alkylation) Base->N_Alkyl Thermodynamic Control (Heat, Protic Solvent)

    Reaction pathway illustrating the regioselectivity of 4-hydroxyquinoline alkylation.

    Protocol Step1 1. Charge Reactor 4-Hydroxyquinoline + K2CO3 in anhydrous DMF Step2 2. Anion Activation Stir at 25 °C for 30 min under N2 Step1->Step2 Step3 3. Electrophile Addition Add 2-bromoacetamide dropwise Step2->Step3 Step4 4. Alkylation Reaction Stir at 25 °C for 16-18 h (Monitor via TLC) Step3->Step4 Step5 5. Quench & Precipitate Pour into ice-water, filter crude solid Step4->Step5 Step6 6. Purification & Validation Recrystallize & verify via 13C NMR (65-70 ppm) Step5->Step6

    Step-by-step experimental workflow for the O-alkylation of 4-hydroxyquinoline.

    Standard Operating Procedure: O-Alkylation of 4-Hydroxyquinoline

    This self-validating protocol is designed to maximize the kinetic O-alkylation pathway using mild conditions[1][4].

    Reagents & Materials:

    • 4-Hydroxyquinoline derivative (1.0 equiv)

    • 2-Bromo-N-arylacetamide (1.1 equiv)

    • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to starting material)

    Step-by-Step Methodology:

    • System Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to prevent moisture from introducing protic interference.

    • Anion Activation: Charge the flask with the 4-hydroxyquinoline (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv). Add anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension vigorously at 25 °C for 30 minutes. Causality: This pre-stirring ensures complete deprotonation and coordinates the hard potassium cation to the oxygen, priming the system for O-alkylation.

    • Electrophile Addition: Dissolve the 2-bromo-N-arylacetamide (1.1 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes at 25 °C.

    • Reaction Monitoring (Self-Validation): Stir the mixture at 25 °C for 16–18 hours. Monitor the reaction via TLC (eluent: 5–10% MeOH in Dichloromethane). Validation Check: You should observe the consumption of the starting material and the appearance of a new, less polar spot (higher Rf​ ) corresponding to the O-alkylated product.

    • Quench and Isolation: Pour the reaction mixture slowly into ice-cold distilled water (approximately 10 times the reaction volume) under vigorous stirring. The sudden change in polarity will force the 2-(quinolin-4-yloxy)acetamide to crash out of solution as a precipitate.

    • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water to remove residual DMF and inorganic salts. Dry the solid under high vacuum.

    • Purification & Final Validation: If necessary, recrystallize the crude product from Ethyl Acetate/Hexanes. Validate the regiochemistry by acquiring a ¹³C NMR spectrum; confirm the presence of the −O−CH2​− peak at 65–70 ppm [5].

    References

    • Villela, A., et al. "2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains." ACS Medicinal Chemistry Letters, 2016. 1

    • "SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc 1 inhibitors." MedChemComm, 2016. 2

    • "Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties." PMC, 2022. 4

    • "Alkylation of 2- and 3-alkoxycarbonyl-4-quinolinones. DFT study on the regioselectivity." ResearchGate. 3

    • "Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity." PMC, 2015. 5

    Sources

    Optimization

    modifying the 2-(Quinolin-4-yloxy)acetic acid scaffold to improve pharmacokinetic properties

    Welcome to the Technical Support Center for the optimization of the 2-(Quinolin-4-yloxy)acetic acid scaffold. This privileged chemotype is highly valued in drug discovery, serving as a potent inhibitor of Mycobacterium t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the optimization of the 2-(Quinolin-4-yloxy)acetic acid scaffold. This privileged chemotype is highly valued in drug discovery, serving as a potent inhibitor of Mycobacterium tuberculosis (targeting the cytochrome bc1 complex) [1], a NorA efflux pump inhibitor in Staphylococcus aureus [2], and a JNK2 inhibitor for acute lung injury [3]. However, researchers frequently encounter pharmacokinetic (PK) bottlenecks, particularly regarding aqueous solubility and metabolic stability. This guide provides mechanistic troubleshooting and validated protocols to overcome these challenges.

    Section 1: Troubleshooting Metabolic Instability

    Q: My 2-(quinolin-4-yloxy)acetamide derivatives show excellent in vitro target affinity but have undetectable plasma concentrations in vivo. What is the primary cause? A: The most common cause of rapid in vivo clearance for this scaffold is enzymatic hydrolysis. The amide linkage in 2-(quinolin-4-yloxy)acetamides is highly susceptible to amidase- and esterase-mediated hydrolysis in plasma and hepatic microsomes [4]. For instance, in JNK2 inhibitor development using this scaffold, esterase-mediated hydrolysis of acrylate or amide groups often results in undetectable systemic exposure [3]. Solution: Consider scaffold hopping or molecular simplification. Research has shown that replacing the vulnerable amide function with an extended alkyl chain (e.g., converting to 4-alkoxyquinolines) can completely bypass this metabolic liability while maintaining sub-micromolar minimum inhibitory concentrations (MIC) [1]. Alternatively, introducing steric hindrance around the amide bond can reduce enzymatic recognition.

    Q: I performed a human liver S9 fraction assay, and my intrinsic clearance ( CLint​ ) is too high. How can I improve hepatic stability without losing potency? A: High hepatic clearance often correlates with highly lipophilic, planar substituents that are easily oxidized by Cytochrome P450 (CYP) enzymes. To troubleshoot:

    • Disrupt Planarity: Introducing non-planar groups (e.g., a propyl group attached to the 4-position of a terminal benzene ring) has been proven to maintain target affinity (e.g., MIC of 0.05 μM against Mtb) while significantly enhancing both metabolic stability and aqueous solubility [1, 4].

    • Block Metabolic Hotspots: Incorporate electron-withdrawing groups (like fluorine or trifluoromethyl) at the 3- or 4-positions of the quinoline ring or terminal phenyl rings to deactivate the aromatic system toward CYP-mediated hydroxylation [4].

    Section 2: Overcoming Solubility and Permeability Trade-offs

    Q: My compound precipitates in biological assays at physiological pH (7.4) but dissolves well at pH 1.5. How do I fix this? A: The quinoline nitrogen is weakly basic (pKa ~4-5), meaning it is protonated and soluble at acidic pH but neutral and highly lipophilic at pH 7.4. Thermodynamic solubility for unmodified 2-(quinolin-4-yloxy)acetamides often drops below 5 μM at physiological pH [4]. Solution: You must lower the crystal lattice energy or introduce solubilizing motifs.

    • Aliphatic Amines: Appending a basic solubilizing group (e.g., 1-ethylpiperidine or morpholine) to the core can increase the basicity, ensuring protonation at physiological pH. This strategy was highly successful in optimizing NorA efflux pump inhibitors [2].

    • Reduce ClogP: Target a ClogP between 2.5 and 4.0. Excessive lipophilicity drives poor solubility and high plasma protein binding, which limits the free fraction of the drug available to cross bacterial cell walls.

    Section 3: Quantitative PK Data Summary

    The following table summarizes the causal relationship between specific structural modifications on the 2-(quinolin-4-yloxy)acetic acid scaffold and their resulting pharmacokinetic properties.

    Modification StrategyStructural ExamplePrimary PK BenefitTarget/ApplicationReference
    Amide Simplification 4-Alkoxyquinolines (alkyl chain extension)Prevents amidase hydrolysis; increases half-lifeMtb (Cytochrome bc1)[1]
    Planarity Disruption 4-propylphenyl substituted acetamideEnhances aqueous solubility and S9 stabilityMtb (Cytochrome bc1)[1, 4]
    Basic Amine Addition 1-ethylpiperidine at C-4 oxygenIncreases pH 7.4 solubility; lowers toxicityS. aureus (NorA EPI)[2]
    Ester/Acrylate Removal 1-methyl-6-oxo-1,6-dihydropyridine substitutionEliminates rapid esterase-mediated clearanceJNK2 (Acute Lung Injury)[3]

    Section 4: Validated Experimental Protocols

    To ensure a self-validating system, use the following standardized protocols to assess the PK properties of your modified scaffolds.

    Protocol 1: Thermodynamic Solubility Assay (pH 7.4)

    Causality: Kinetic solubility (from DMSO stocks) often overestimates true solubility because the compound is forced into solution. Thermodynamic solubility measures the equilibrium between the solid drug and the solution, providing a realistic metric for oral absorption and assay reliability.

    • Preparation: Weigh 2 mg of the solid synthesized quinoline derivative into a glass vial.

    • Buffer Addition: Add 1 mL of 0.1 M Phosphate Buffered Saline (PBS) at pH 7.4. (Do not use DMSO).

    • Equilibration: Shake the suspension at 300 rpm at 25°C for 24 hours. Crucial step: The 24-hour duration ensures the crystal lattice has reached thermodynamic equilibrium with the solvent.

    • Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved compound. Filter the supernatant through a 0.22 μm PTFE syringe filter.

    • Quantification: Dilute the filtrate 1:10 in the mobile phase (e.g., 1% acetic acid / acetonitrile) to prevent precipitation inside the column. Quantify using UHPLC-DAD at 254 nm against a standard calibration curve (1.25 to 50 μg/mL).

    Protocol 2: Human Liver S9 Fraction Metabolic Stability Assay

    Causality: S9 fractions contain both microsomal (CYP450) and cytosolic (amidase/esterase) enzymes, making them ideal for testing the 2-(quinolin-4-yloxy)acetamide scaffold, which is vulnerable to both oxidative and hydrolytic cleavage.

    • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL human liver S9 protein, 1 mM NADPH (cofactor for CYPs), and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

    • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to reach physiological temperature.

    • Initiation: Add the quinoline test compound to a final concentration of 1 μM. Crucial step: Keep the organic solvent concentration < 0.5% to avoid denaturing or inhibiting the S9 enzymes.

    • Sampling: Aliquot 50 μL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately quench each aliquot by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the S9 proteins, halting all metabolic activity.

    • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    Workflow Visualization: Scaffold Optimization Decision Tree

    PK_Optimization Start 2-(Quinolin-4-yloxy)acetic acid Scaffold Evaluation CheckSol Aqueous Solubility < 100 μM at pH 7.4? Start->CheckSol OptSol Add polar groups (e.g., piperidine) or disrupt planarity CheckSol->OptSol Yes CheckMet Metabolic Clearance (High in S9 fraction)? CheckSol->CheckMet No OptSol->CheckMet OptMet Isosteric replacement of amide/ester or block metabolic hotspots CheckMet->OptMet Yes CheckPerm Cell Permeability (e.g., Mycobacteria)? CheckMet->CheckPerm No OptMet->CheckPerm OptPerm Optimize Lipophilicity (ClogP 2.5 - 4.5) via alkyl chain extension CheckPerm->OptPerm Low Success Optimized Lead (e.g., Sub-micromolar MIC, High Stability) CheckPerm->Success High OptPerm->Success

    Decision tree for optimizing the pharmacokinetic properties of the quinolin-4-yloxy scaffold.

    References

    • Title: Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

    • Title: Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

    • Title: Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)-1,6-dihydropyridine-3-carboxamide as a Dual-Action Inhibitor against JNK2 and the MKK7-JNK2 Protein–Protein Interaction for Acute Lung Injury Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains Source: ACS Medicinal Chemistry Letters / PubMed Central URL: [Link]

    Troubleshooting

    Antitubercular Assay Troubleshooting Center: Resolving False Negatives &amp; Low Activity in New Derivatives

    Welcome to the Technical Support Center for Antitubercular Drug Discovery. As a Senior Application Scientist, I frequently see promising compounds—exhibiting single-digit nanomolar target inhibition in enzymatic assays—f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Antitubercular Drug Discovery. As a Senior Application Scientist, I frequently see promising compounds—exhibiting single-digit nanomolar target inhibition in enzymatic assays—fail completely in whole-cell Mycobacterium tuberculosis (Mtb) assays like the Resazurin Microtiter Assay (REMA) or Microplate Alamar Blue Assay (MABA).

    Translating target affinity to whole-cell efficacy in Mtb is notoriously difficult due to the pathogen's highly lipophilic cell envelope, abundant efflux pumps, and the complex interactions between lipophilic drugs and assay media. This guide provides a causal, step-by-step troubleshooting framework to identify exactly why your derivative is losing activity and how to fix it.

    G Start Low Whole-Cell Activity Detected Solubility 1. Assess Solubility (Nephelometry) Start->Solubility Media 2. Assess Media Effects (Protein Binding/Tween) Solubility->Media Soluble Permeability 3. Permeability & Efflux (Verapamil Assay) Media->Permeability No Media Interference Target 4. Target Engagement (Intracellular Models) Permeability->Target Accumulates Intracellularly Hit Optimized Lead Target->Hit Active

    Logical workflow for diagnosing false negatives in antitubercular assays.

    FAQ Section 1: Compound Solubility & Formulation

    Q: My compound shows excellent enzymatic inhibition but >100 µM MIC in the MABA/REMA assay. Could this be a false negative? A: Yes. Mtb whole-cell assays require prolonged incubation periods (typically 7–14 days)[1]. Many modern synthetic derivatives have high molecular weights and high lipophilicity (LogP > 4). Over a 14-day incubation at 37°C in Middlebrook 7H9 broth, these compounds frequently precipitate out of solution. If the drug is not in solution, it cannot penetrate the mycobacterial cell wall, resulting in a false negative. Causality: Always perform a kinetic solubility assay in the exact assay medium (7H9 broth) rather than relying on PBS solubility data. Keep final DMSO concentrations below 1% to prevent solvent-induced toxicity to the bacilli.

    FAQ Section 2: Assay Conditions & Media Effects

    Q: Why does my compound lose activity when I add OADC enrichment, or when I switch from Tween-80 to Tyloxapol? A: Media composition drastically alters the apparent Minimum Inhibitory Concentration (MIC).

    • Protein Binding: OADC (Oleic Acid, Albumin, Dextrose, Catalase) contains high amounts of Bovine Serum Albumin (BSA). Highly lipophilic drugs bind non-specifically to BSA, drastically reducing the free-drug fraction available to engage the bacteria.

    • Surfactant Artifacts: Tween-80 is routinely used to prevent Mtb from clumping. However, Tween-80 is a surfactant that disrupts the phthiocerol dimycocerosate (PDIM) virulence lipid layer of the Mtb cell wall.2[2]. Therefore, Tween-80 can cause false positives for large molecules, and removing it reveals the true, lower activity of your derivative.

    Quantitative Summary: Impact of Media Components
    Media ComponentFunction in AssayImpact on Lipophilic DrugsImpact on Hydrophilic DrugsTroubleshooting Action
    OADC / BSA Provides fatty acids & prevents toxicityDecreases activity (High protein binding)Minimal impactRun parallel MICs with and without BSA.
    Tween-80 Prevents bacterial clumpingIncreases activity (Disrupts PDIM layer)Increases activitySubstitute with Tyloxapol (non-hydrolyzable).
    Glycerol Primary carbon sourceMinimal impactMinimal impactShift to cholesterol to mimic macrophage environment.

    FAQ Section 3: Cell Wall Permeability & Efflux Pumps

    Q: How can I determine if my derivative is failing to penetrate the cell wall, or if it is successfully penetrating but being actively pumped out? A: Mtb possesses an extensive array of efflux pumps (e.g., MFS and RND families) that actively extrude xenobiotics. To differentiate between poor permeability and active efflux, we use Efflux Pump Inhibitors (EPIs) like Verapamil or Reserpine.3[3]. If co-administering a sub-inhibitory concentration of Verapamil drops the MIC of your derivative by >4-fold, your compound is a substrate for active efflux.

    Efflux Drug Antitubercular Drug (Extracellular) CellWall Mycobacterial Cell Wall (Mycolic Acids/PDIM) Drug->CellWall Diffusion Intracellular Intracellular Space CellWall->Intracellular Penetration Target Drug Target Intracellular->Target Binding EffluxPump Efflux Pump (e.g., MFS/RND) Intracellular->EffluxPump Substrate Recognition EffluxPump->Drug Extrusion Verapamil Verapamil / EPI Verapamil->EffluxPump Inhibition

    Mechanism of mycobacterial efflux pumps and inhibition by Verapamil.

    Quantitative Summary: Verapamil Synergy in M. tuberculosisClinical data demonstrates that Verapamil significantly restores susceptibility to heavily effluxed drugs[4]. Use this table as a benchmark for your own internal controls.
    DrugPrimary TargetMIC without VerapamilMIC with VerapamilFold Decrease
    Bedaquiline ATP Synthase0.06 µg/mL0.00375 µg/mL16x
    Clofazimine NDH-20.25 µg/mL0.031 µg/mL8x
    Rifampicin RNA Polymerase0.25 µg/mL0.0625 µg/mL4x

    Experimental Protocols

    Protocol 1: Self-Validating Media-Shift MIC Assay

    Purpose: To determine if your derivative's low activity is an artifact of protein binding (BSA) or surfactant-induced permeability (Tween-80). Self-Validation Logic: Incorporates Bedaquiline (highly lipophilic, affected by BSA) and Isoniazid (hydrophilic, unaffected by BSA) as internal controls to validate the media shift.

    Step-by-Step Methodology:

    • Media Preparation: Prepare three distinct batches of Middlebrook 7H9 broth:

      • Condition A (Standard): 7H9 + 10% OADC + 0.05% Tween-80.

      • Condition B (No Protein): 7H9 + 0.2% Glycerol + 0.05% Tween-80 (Omit OADC). Causality: Removes BSA to test for protein binding.

      • Condition C (No Permeabilizer): 7H9 + 10% OADC + 0.02% Tyloxapol. Causality: Tyloxapol prevents clumping but does not disrupt the PDIM layer like Tween-80, revealing true baseline permeability.

    • Inoculum Standardization: Grow M. tuberculosis H37Rv to mid-log phase (OD600 0.4–0.6). Dilute to an OD600 of 0.05 in each respective media. Causality: Ensures bacilli are actively replicating, preventing stationary-phase tolerance artifacts.

    • Compound Plating: In 96-well plates, perform 2-fold serial dilutions of your new derivatives, alongside Bedaquiline and Isoniazid.

    • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.02% Resazurin solution[1]. Incubate for 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability.

    • Data Interpretation: If your derivative is active in Condition B but not A, it is highly protein-bound. If it is active in Condition A but not C, its activity is an artifact of Tween-80 permeabilization.

    Protocol 2: Efflux Pump Inhibitor (EPI) Synergy Assay

    Purpose: To establish if your compound is a substrate for mycobacterial efflux pumps. Self-Validation Logic: Utilizes Verapamil alone (to prove the EPI is not causing cell death) and Bedaquiline + Verapamil (to prove the efflux inhibition mechanism is active).

    Step-by-Step Methodology:

    • EPI Titration: Prepare Verapamil at a fixed, sub-inhibitory concentration of 40 µg/mL (typically ¼ of its intrinsic MIC against Mtb). Causality: Using a sub-inhibitory concentration ensures that any observed cell death is driven by the intracellular accumulation of your test derivative, not the toxicity of the EPI.

    • Matrix Setup: In a 96-well plate, set up two parallel test blocks in standard 7H9/OADC media:

      • Block 1: Serial dilution of your derivative alone.

      • Block 2: Serial dilution of your derivative + 40 µg/mL Verapamil uniformly added to all wells.

    • Control Wells: Include wells with 40 µg/mL Verapamil + Bacteria (must show full growth/pink color) and Bedaquiline +/- Verapamil (must show an 8 to 16-fold MIC shift).

    • Incubation & Readout: Inoculate with Mtb H37Rv, incubate for 7 days, and develop with Resazurin as described above.

    • Data Interpretation: Calculate the Fractional Inhibitory Concentration Index (FICI). A >4-fold reduction in the MIC of your derivative in Block 2 confirms it is an efflux pump substrate. Medicinal chemistry efforts should then focus on modifying the functional groups recognized by the MFS/RND transporters.

    References

    • Tween 80 increases the sensitivity of Mtb to rifampicin and abolishes PDIM-dependent differences in MIC Source: ResearchGate / Antimicrobial Agents and Chemotherapy URL
    • Source: Proceedings of the National Academy of Sciences (PNAS)
    • Efflux pump inhibitors: targeting mycobacterial efflux systems to enhance TB therapy Source: Journal of Antimicrobial Chemotherapy URL
    • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)

    Sources

    Optimization

    Quinoline Scaffold Optimization: Technical Support &amp; Troubleshooting Center

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who have hit a critical roadblock: their highly potent quinoline-based hit has just flagged for...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams who have hit a critical roadblock: their highly potent quinoline-based hit has just flagged for hERG toxicity, broad kinome promiscuity, or cellular phospholipidosis. Quinolines are privileged scaffolds in medicinal chemistry—found in antimalarials, oncology drugs, and antivirals—but their physicochemical properties often invite severe off-target liabilities.

    This guide is designed to move your team past empirical guessing. Below, you will find mechanistic FAQs and self-validating troubleshooting protocols to rationally design out these effects while preserving on-target efficacy.

    Section 1: FAQ - The Mechanistic Basis of Quinoline Liabilities

    Q: Why do quinoline-based compounds so frequently inhibit the hERG potassium channel? A: The hERG (KCNH2) channel has a uniquely large and hydrophobic inner cavity devoid of the rigid structural constraints found in other potassium channels. Quinolines typically possess a basic nitrogen (yielding a high pKa) and high lipophilicity (LogD). At physiological pH, the protonated basic amine is drawn into the channel pore, where it engages in cation-π interactions with the aromatic rings of Tyrosine 652 (Tyr652) and hydrophobic interactions with Phenylalanine 656 (Phe656) on the S6 helix[1]. This traps the channel in an open or inactivated state, reducing the delayed rectifier potassium current (IKr) and leading to QT interval prolongation[1].

    Q: What drives quinoline-induced lysosomotropism and phospholipidosis? A: Quinolines are classic Cationic Amphiphilic Drugs (CADs)[2]. They easily diffuse across cell membranes in their unprotonated state. However, once they enter the acidic environment of the lysosome (pH ~4.5), the basic quinoline nitrogen becomes protonated[2]. This traps the molecule inside the vesicle (lysosomotropism). The accumulated CADs bind to intralysosomal phospholipids, sterically hindering the action of lysosomal phospholipases[2]. This results in phospholipidosis—the pathological accumulation of undigested lipids and the formation of lamellar bodies[3].

    Q: Why do quinoline-based kinase inhibitors often show poor kinome selectivity? A: The flat, aromatic quinoline core frequently acts as an ATP-competitive hinge binder. Because the ATP-binding pocket is highly conserved across the ~500 human kinases, a simple quinoline core will promiscuously bind multiple targets (e.g., off-target binding to VEGFR2 or p38α)[4]. Achieving selectivity requires exploiting non-conserved regions, such as the back pocket or specific gatekeeper residues (e.g., targeting the Ala47 residue in Cyclin G-associated kinase (GAK) to gain selectivity over RIPK2)[5].

    QuinolineOptimization cluster_assays Off-Target Liability Screening Start Quinoline Hit Identification Kinome Kinome Profiling (Activity/Binding) Start->Kinome hERG hERG Patch-Clamp (Electrophysiology) Start->hERG Phos Phospholipidosis (High-Content Imaging) Start->Phos Tox Toxicity Flagged Kinome->Tox High Promiscuity Lead Optimized Lead Candidate Kinome->Lead Selective hERG->Tox IC50 < 10 µM hERG->Lead IC50 > 30 µM Phos->Tox Lysosomal Trapping Phos->Lead Clearance Opt Rational Structural Optimization (pKa tuning, LogD reduction, Sterics) Opt->Kinome Iterative Design Opt->hERG Opt->Phos Tox->Opt

    Workflow for iterative screening and structural optimization of quinoline off-target liabilities.

    Section 2: Troubleshooting Guide - Mitigating hERG Toxicity

    The Problem: Your lead compound exhibits an IC50 < 1 µM in hERG patch-clamp assays, posing a severe risk for clinical arrhythmias. The Causality: High lipophilicity drives membrane partitioning, while a basic amine (pKa > 8) ensures the molecule is protonated in the cytosol, anchoring it to Tyr652 in the hERG pore[1]. The Solution: You must disrupt this pharmacophore through rational structural modification.

    Quantitative Data: Structural Modifications to Rescue hERG Liability
    StrategyStructural ModificationImpact on Target (IC50)Impact on hERG (IC50)Mechanistic Rationale
    Steric Hindrance Addition of C7-methoxy group to 4-aminoquinoline coreRIP2 Kinase: 1 nM (Maintained)14 µM (Reduced affinity)Introduces steric clash within the hERG inner cavity while exploiting a specific target binding pocket[6].
    pKa Reduction Introduction of aliphatic oxygen near the basic amineMaintained efficacy>10-fold reduction in blockLowers the pKa of the amine, reducing the fraction of protonated species available for cation-π interactions at physiological pH[7].
    Zwitterion Introduction Conversion of terminal ester to carboxylic acid (e.g., fexofenadine approach)Maintained efficacy>30 µM (Abolished block)Creates a zwitterion with poor membrane permeability, preventing access to the intracellular hERG binding site[8].
    Protocol: Self-Validating Automated hERG Patch-Clamp Assay

    Note: This protocol uses a "step-ramp" voltage command, which is highly sensitive to compounds that preferentially bind the activated/open state of the channel[1].

    • Cell Preparation: Use a stably transfected HEK293-hERG cell line. Harvest cells at 70-80% confluency to ensure optimal membrane health and seal resistance.

    • Internal/External Solutions:

      • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).

      • Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).

    • Voltage Protocol (The "Step-Ramp"):

      • Hold cells at -80 mV.

      • Depolarize to +20 mV for 2 seconds (forces channel opening and inactivation).

      • Repolarize via a ramp to -40 mV over 2 seconds (recovers channels from inactivation to the open state, eliciting the peak tail current).

      • Causality Check: The tail current during the ramp is the most accurate measure of IKr block, as quinolines typically bind the open state[1].

    • Validation System:

      • Positive Control: Moxifloxacin (Expected IC50 ~29 µM at 35-37°C)[1]. If moxifloxacin fails to inhibit the tail current, your voltage protocol is failing to open the channels adequately.

      • Negative Control: Vehicle (0.1% DMSO). Ensure current rundown is <10% over 15 minutes.

    • Data Analysis: Calculate fractional block of the peak tail current. A progressable drug candidate should possess a >100-fold therapeutic window between the free Cmax at the targeted IC90 and the hERG IC50[6].

    Section 3: Troubleshooting Guide - Overcoming Phospholipidosis

    The Problem: In vitro cellular assays show massive vacuolization, and your compound is flagged for inducing phospholipidosis. The Causality: The quinoline core's lipophilicity (LogP > 3) and basicity (pKa > 8) classify it as a CAD. It accumulates in lysosomes, neutralizing the pH and directly inhibiting lysosomal phospholipases[2]. The Solution: Reduce the pKa of the basic amine to < 7.0, or reduce overall lipophilicity (clogP < 3) to prevent membrane partitioning.

    Protocol: High-Content Imaging for Phospholipidosis (LipidTOX Assay)

    This protocol utilizes fluorescent lipid probes to quantify intracellular lipid accumulation, providing a self-validating readout of lysosomal dysfunction[3].

    • Cell Seeding: Seed human microvascular endothelial cells (HMEC-1) or HepG2 cells in a 96-well optical-bottom plate at 10,000 cells/well. Incubate overnight[3].

    • Compound Treatment: Treat cells with the quinoline compound in a dose-response format (e.g., 1 µM to 50 µM) for 24 to 48 hours.

    • Validation Controls:

      • Positive Control: Chloroquine (30 µM). Must show intense, punctate intracellular fluorescence[3].

      • Negative Control: 0.1% DMSO vehicle.

    • Staining:

      • Remove media and wash gently with PBS.

      • Add HCS LipidTOX™ Green or Red Phospholipidosis Detection Reagent (diluted 1:1000 in complete media) and Hoechst 33342 (nuclear stain)[3]. Incubate for 30 minutes at 37°C.

      • Causality Check: LipidTOX specifically binds to the lamellar bodies formed by undigested phospholipids. If the chloroquine control does not fluoresce, the lysosomal pH gradient may have been destroyed prior to staining, or the cells were washed too aggressively, rupturing the engorged lysosomes.

    • Imaging & Analysis: Image using a high-content screening (HCS) epifluorescence microscope. Quantify the total area of LipidTOX fluorescence per cell (normalized to the Hoechst nuclear count).

    Section 4: Troubleshooting Guide - Improving Kinase Selectivity

    The Problem: Your quinoline kinase inhibitor hits your target but also indiscriminately inhibits dozens of off-target kinases (e.g., VEGFR2, p38α)[4]. The Causality: The flat, aromatic quinoline core perfectly mimics the adenine ring of ATP, allowing it to slide into the highly conserved hinge region of almost any kinase. The Solution: Move away from flat, two-dimensional structures. Introduce sp3-hybridized character or exploit unique back-pocket residues.

    BindingMechanism cluster_kinase Kinase ATP Pocket cluster_herg hERG Inner Cavity Quinoline Quinoline Core (Flat, Aromatic, Basic) Hinge Conserved Hinge Region (Promiscuous Binding) Quinoline->Hinge Off-Target Kinases Aromatics Tyr652 / Phe656 (Pi-Pi & Hydrophobic) Quinoline->Aromatics hERG Toxicity Mod Add sp3 Character & Steric Bulky Groups Quinoline->Mod BackPocket Non-Conserved Back Pocket (Target for Selectivity) Mod->BackPocket Selective Binding

    Mechanistic divergence: promiscuous hinge and hERG binding vs. selective back-pocket targeting.

    Actionable Steps for Medicinal Chemists:
    • Mini-Panel Profiling: Do not wait for a full 300-kinase panel. Run a custom "mini-panel" of 10-20 kinases that are structurally related to your target or known quinoline off-targets (e.g., VEGFR2, p38α, Src family)[5].

    • Exploit the Gatekeeper: Analyze the crystal structure of your target kinase. If your target has a small gatekeeper residue (e.g., Threonine), append a bulky group to the quinoline core that will sterically clash with the larger gatekeeper residues (e.g., Methionine or Phenylalanine) present in off-target kinases.

    References

    • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters (NIH).[Link]

    • Mechanism of hERG K+ Channel Blockade by the Fluoroquinolone Antibiotic Moxifloxacin. PubMed (NIH).[Link]

    • New Screening Approaches for Kinases. The Royal Society of Chemistry.[Link]

    • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. bioRxiv.[Link]

    • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. Journal of Medicinal Chemistry (ACS).[Link]

    • Oxidative Stress, Proton Fluxes, and Chloroquine/Hydroxychloroquine Treatment for COVID-19. MDPI.[Link]

    • Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting.[Link]

    • Chloroquine-Induced Accumulation of Autophagosomes and Lipids in the Endothelium. International Journal of Molecular Sciences (NIH).[Link]

    Sources

    Troubleshooting

    optimization of the N-arylamide portion of 2-(quinolin-4-yloxy)acetamides for increased potency.

    Welcome to the technical support center for researchers engaged in the development of 2-(quinolin-4-yloxy)acetamide derivatives. This guide provides in-depth, experience-driven answers to common questions and troubleshoo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers engaged in the development of 2-(quinolin-4-yloxy)acetamide derivatives. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies for challenges encountered during the optimization of the N-arylamide portion of this scaffold for increased potency.

    Frequently Asked Questions (FAQs)

    Q1: What are the most critical structure-activity relationships (SAR) observed for the N-arylamide moiety in this series?

    A: Extensive SAR studies have revealed several key trends for the N-arylamide portion that dictate potency, primarily against Mycobacterium tuberculosis (Mtb). The dominant factors are hydrophobicity, steric bulk, and electronics of the substituents on the aryl ring.

    Generally, increasing the lipophilicity and molecular volume with bulky substituents tends to improve antimycobacterial activity.[1] For instance, replacing a phenyl ring with a 2-naphthyl group resulted in one of the most active compounds in a series, with a Minimum Inhibitory Concentration (MIC) of 0.05 μM, a nearly 9-fold increase in potency over the parent phenyl compound.[1][2] Conversely, small substituents or those that are strongly electron-withdrawing often reduce activity.[3][4] For example, nitro-substituted compounds were found to be approximately 16-fold less effective than a 2-methoxy derivative.[1] The position of the substituent is also crucial; a methoxy group at the 2-position is favorable, while moving it to the 3-position can decrease potency.[1][5]

    Q2: I'm starting a new optimization campaign. Which N-aryl modifications are the most promising starting points?

    A: Based on published data, a rational starting point is to explore bulky, lipophilic groups, as these have consistently improved potency.[1]

    • Hydrophobic Substituents: Begin with small to moderate hydrophobic groups at the 4-position of the aryl ring, such as a bromo-substituent, which has been shown to be more potent than a chloro-substituent.[1][3][4] The 4-bromo derivative (MIC of 0.10 μM) was 4.4-fold more potent than the lead compound in one study.[1]

    • Fused Ring Systems: Exploring larger aromatic systems is a validated strategy. The 2-naphthyl substituent, in particular, has yielded highly potent compounds and is an excellent choice for investigation.[1][2]

    • Electron-Donating Groups: Consider mono- and di-substitution with electron-donating groups like methoxy, particularly at the 2- and 4-positions. A 2,4-dimethoxy derivative showed a nearly 3-fold improvement in activity over the unsubstituted parent compound.[1][5]

    Q3: What is the established biological target for the 2-(quinolin-4-yloxy)acetamide class?

    A: The primary molecular target for the antitubercular activity of this class has been identified as the cytochrome bc1 complex (also known as menaquinol cytochrome c oxidoreductase).[6][7] Specifically, these compounds are believed to inhibit the QcrB subunit.[8] This was confirmed through studies where Mtb strains with single-nucleotide polymorphisms in the qcrB gene showed resistance to these compounds, while deletion mutants of the cytochrome bd oxidase were hypersensitive.[6]

    Q4: Are there any known liabilities associated with the 2-(quinolin-4-yloxy)acetamide scaffold that I should be aware of?

    A: Yes, a key liability is the metabolic stability of the amide bond itself. The amide group can be susceptible to enzyme-mediated hydrolysis, which could limit in vivo activity.[8] Strategies to mitigate this include designing analogs that reduce the electrophilicity of the amide carbonyl. This can be achieved by attaching electron-donating groups to the N-aryl ring or by using N-cycloalkyl or N-heteroalkyl groups instead of N-aryl groups.[8] For example, replacing the N-aryl moiety with a piperidine ring yielded a highly potent compound (MIC of 0.09 μM) with improved solubility, a critical drug-like property.[8]

    Troubleshooting Guides

    Guide 1: Synthetic Chemistry - Low Yields in Amide Coupling

    This section addresses common issues encountered during the synthesis of 2-(quinolin-4-yloxy)acetamides, which are typically prepared via an O-alkylation of a 4-hydroxyquinoline with a 2-bromo-N-arylacetamide intermediate.[1][5]

    Issue: The O-alkylation reaction between my 4-hydroxyquinoline and 2-bromo-N-arylacetamide intermediate is inefficient, resulting in low yields or failure.

    Possible Cause Troubleshooting Steps & Explanation
    1. Ineffective Base The choice of base is critical for the deprotonation of the 4-hydroxyquinoline to form the reactive phenoxide. Solution: Potassium carbonate (K2CO3) is a commonly used and effective base for this transformation.[8][9] Ensure the K2CO3 is anhydrous and used in excess (typically 3 equivalents) to drive the reaction to completion. If K2CO3 fails, a stronger, non-nucleophilic base could be tested, but this may require re-optimization of the reaction conditions.
    2. Poor Solvent Choice The solvent must be able to dissolve the reactants and facilitate the SN2 reaction. Solution: Anhydrous N,N-dimethylformamide (DMF) is the standard and highly effective solvent for this reaction.[1][5][9] It effectively solvates the potassium cation, leaving a more "naked" and nucleophilic phenoxide. If DMF is problematic for downstream purification, other polar aprotic solvents like DMSO could be considered, though DMF is the most validated choice in the literature.[10]
    3. Reactivity of the Aryl Amide The electronic properties of the N-aryl ring on the 2-bromo-N-arylacetamide can influence reactivity. Strongly electron-withdrawing groups can make the amide proton more acidic, potentially leading to side reactions, while very bulky groups can cause steric hindrance. Solution: While this is an inherent property of your target molecule, ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[9] Careful monitoring by TLC or LC-MS can help determine if starting material is being consumed and if side products are forming.
    4. Inactive Halide The 2-bromo-N-arylacetamide must be of high purity. Degradation or impurities can halt the reaction. Solution: Verify the purity of the halide intermediate by NMR or LC-MS before use. If necessary, purify it via recrystallization or column chromatography.[9] The intermediate itself is typically synthesized by reacting a substituted aniline with bromoacetyl chloride or bromide.[5][9]
    Workflow: Troubleshooting Poor O-Alkylation Yield

    G start Low Yield in O-Alkylation check_base Verify Base (Anhydrous K2CO3, 3 eq.) start->check_base check_base->start Replace/Dry Base check_solvent Verify Solvent (Anhydrous DMF) check_base->check_solvent Base OK check_solvent->start Use Anhydrous DMF check_halide Check Halide Purity (NMR, LC-MS) check_solvent->check_halide Solvent OK check_halide->start Re-purify Halide optimize_cond Optimize Conditions (Temp, Time) check_halide->optimize_cond Halide Pure success Improved Yield optimize_cond->success

    Caption: Decision tree for troubleshooting low O-alkylation yields.

    Guide 2: Biological Evaluation - Compound Shows Low Potency

    Issue: My newly designed and synthesized N-arylamide analog shows significantly lower-than-expected potency (e.g., high MIC or IC50 value) in our primary assay.

    This is a common challenge in drug discovery. A systematic approach is required to diagnose the root cause, which could range from the compound itself to the assay conditions.

    Possible Cause Troubleshooting Steps & Explanation
    1. Compound Integrity Issues The compound may not be what you think it is, or it may be impure or degraded. Solution: 1. Confirm Identity & Purity: Re-verify the structure using NMR (1H, 13C) and confirm purity with LC-MS or HPLC (>95% is ideal).[11] 2. Check for Degradation: Prepare a fresh stock solution from solid material. Compounds can degrade in solution (e.g., DMSO) over time, especially with repeated freeze-thaw cycles.[11]
    2. Poor Solubility The compound may be precipitating out of the aqueous assay buffer, making its effective concentration much lower than the nominal concentration. Solution: 1. Visual Inspection: Visually inspect the assay plate wells for any sign of precipitation after compound addition. 2. Kinetic Solubility Assay: Perform a formal solubility test in the assay buffer. Some compounds in this series have shown favorable solubility at acidic pH but may be less soluble at neutral pH.[3][4] 3. Formulation: Ensure the final concentration of your DMSO stock in the assay medium is low (typically <0.5%) to avoid solvent-induced precipitation.[11]
    3. Flawed SAR Hypothesis The modification, while rational, may have inadvertently disrupted a key binding interaction or introduced a negative steric or electronic feature. Solution: 1. Re-evaluate the Change: Was the new substituent too bulky?[4] Did it drastically alter the electronics in a way that previous data suggests is unfavorable (e.g., adding a strong electron-withdrawing group)?[1] 2. Consult Molecular Models: If a target structure is available, perform in silico docking to see if the new analog can be accommodated in the binding site.[12] This can help visualize potential steric clashes.
    4. Assay-Specific Problems The discrepancy might not be with the compound but with the assay itself. Solution: 1. Biochemical vs. Cellular Potency: Potency in a biochemical (enzyme) assay does not always translate to a cellular assay due to factors like cell permeability, efflux, or target engagement in the cellular milieu.[13] If you see good biochemical but poor cellular activity, permeability may be an issue. 2. Target Engagement: Verify that the compound is reaching and binding to its intended target in your cellular system. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement.[11] 3. Assay Health: Ensure control compounds are behaving as expected and that cells are healthy and in the correct growth phase.[11]
    Protocol: Synthesis of a Representative 2-(quinolin-4-yloxy)acetamide

    This protocol describes the O-alkylation of 4-hydroxyquinoline with 2-bromo-N-(4-bromophenyl)acetamide, based on general procedures found in the literature.[9]

    Step 1: Synthesis of 2-bromo-N-(4-bromophenyl)acetamide (Intermediate)

    • Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add 2-bromoacetyl bromide (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Wash the resulting residue with ice-cold water and collect the solid by filtration.

    • If necessary, purify the solid by recrystallization from ethanol to yield the pure intermediate.

    Step 2: Synthesis of 2-((quinolin-4-yl)oxy)-N-(4-bromophenyl)acetamide (Final Compound)

    • To a solution of 4-hydroxyquinoline (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq) under a nitrogen atmosphere.

    • Stir the mixture for 15 minutes at room temperature.

    • Add a solution of the 2-bromo-N-(4-bromophenyl)acetamide intermediate (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.[8]

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel flash chromatography to obtain the final compound.

    Data Summary & Visualizations

    Table 1: SAR Summary of N-Aryl Substituents on Potency against M. tuberculosis H37Rv
    N-Aryl Substituent (R) MIC (μM) Fold Change vs. Phenyl Reference
    Phenyl0.481.0 (Baseline)[8]
    2-Methoxyphenyl0.44~1.1x more potent[1]
    3-Methoxyphenyl0.88~1.8x less potent[1]
    2,4-Dimethoxyphenyl0.15~3.2x more potent[1]
    4-Chlorophenyl0.44~1.1x more potent[1]
    4-Bromophenyl0.10~4.8x more potent[1]
    4-(Trifluoromethyl)phenyl0.80~1.7x less potent[1][2]
    4-Nitrophenyl6.79~14.1x less potent[1]
    1-Naphthyl0.42~1.1x more potent[1][2]
    2-Naphthyl0.05~9.6x more potent[1][2]
    Diagram: General Workflow for SAR-Driven Potency Optimization

    G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Decision & Iteration A Analyze Existing SAR Data (e.g., Table 1) B Design New Analogs (Vary R group on N-arylamide) A->B C Synthesize Analogs (Amide formation & O-alkylation) B->C D Primary Potency Screen (e.g., Mtb MIC Assay) C->D E Analyze Results: Potent, Moderate, or Inactive? D->E F Advance Potent Hits (Secondary Assays, e.g., Cytotoxicity, Solubility) E->F Potent G Troubleshoot Inactive Hits (See Guide 2) E->G Inactive H Refine SAR Hypothesis E->H Moderate G->H H->B Iterate

    Caption: Iterative cycle for optimizing N-arylamide analogs for potency.

    References

    • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. (2016). ACS Medicinal Chemistry Letters.
    • SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors. (2016). MedChemComm.
    • New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. (2025). Journal of the Brazilian Chemical Society.
    • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. (2016). PMC.
    • New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. (2025).
    • Antitubercular Activity of Novel 2‑(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. (2022). Figshare.
    • Searching for New Leads for Tuberculosis: Design, Synthesis, and Biological Evaluation of Novel 2-Quinolin-4-yloxyacetamides. (2016). Journal of Medicinal Chemistry.
    • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (n.d.). Benchchem.
    • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). Benchchem.
    • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012). Green Chemistry.
    • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. (2022). PMC.
    • (PDF) 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. (2016).
    • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
    • Dataset on insightful bio-evaluation of 2-(quinoline-4-yloxy)acetamide analogues as potential anti-Mycobacterium tuberculosis catalase-peroxidase agents via in silico mechanisms. (n.d.). PMC.

    Sources

    Optimization

    Technical Support Center: Enhancing the Potency of 2-(Quinolin-4-yloxy)acetamides Against Drug-Resistant Tuberculosis Strains

    This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of 2-(quinolin-4-yloxy)acetamides as potent agents against drug-susceptible an...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of 2-(quinolin-4-yloxy)acetamides as potent agents against drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb). This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered in the synthesis, biological evaluation, and strategic optimization of this promising class of compounds.

    Troubleshooting Guide: Navigating Experimental Hurdles

    This section addresses specific technical problems in a question-and-answer format, providing causal explanations and actionable solutions.

    Section 1: Synthetic Chemistry

    Question: My O-alkylation reaction to form the final 2-(quinolin-4-yloxy)acetamide product is resulting in a low yield. What are the potential causes and solutions?

    Answer: Low yields in the final N,N-dimethylformamide (DMF) or acetone-mediated O-alkylation step are a common challenge.[1][2][3] The root cause often lies in one of several areas: base inefficiency, reactant purity, or reaction conditions.

    • Causality & Explanation: This reaction is a nucleophilic substitution (SN2) where the oxygen of the 4-hydroxyquinoline acts as a nucleophile to displace the bromine from the 2-bromo-N-arylacetamide. Potassium carbonate (K2CO3) is a common base used to deprotonate the 4-hydroxyquinoline, generating the more nucleophilic alkoxide.[2][3] If the base is weak, old, or not sufficiently anhydrous, it will not efficiently generate the required nucleophile, leading to an incomplete reaction. Similarly, impurities in the starting materials can interfere with the reaction.

    • Troubleshooting Steps:

      • Base Quality: Ensure the K2CO3 is anhydrous. You can achieve this by heating it in an oven at >100°C for several hours and cooling it under a vacuum or in a desiccator before use. Consider using a stronger base like cesium carbonate (Cs2CO3) if yields remain low, although this increases cost.

      • Reactant Purity: Verify the purity of your 4-hydroxyquinoline and 2-bromo-N-arylacetamide precursors via NMR or LC-MS. Impurities from previous steps can act as nucleophiles or quench the base.

      • Solvent Anhydrousness: Use anhydrous DMF or acetone. Water in the solvent can hydrolyze the bromoacetamide and consume the base.

      • Temperature and Time: While many procedures are run at room temperature (25°C) for 16-21 hours, gently heating the reaction to 40-50°C can increase the reaction rate.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to avoid potential degradation of the product with prolonged heating.

    G cluster_start Problem: Low Yield cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low Yield in O-alkylation check_base 1. Verify Base Quality (K2CO3, Anhydrous?) start->check_base check_purity 2. Assess Reactant Purity (NMR, LC-MS) start->check_purity check_solvent 3. Ensure Solvent is Anhydrous start->check_solvent check_conditions 4. Optimize Conditions (Temp, Time) start->check_conditions sol_base Use fresh, anhydrous K2CO3 or consider Cs2CO3 check_base->sol_base sol_purity Re-purify starting materials (Recrystallization, Chromatography) check_purity->sol_purity sol_solvent Use freshly opened or distilled anhydrous solvent check_solvent->sol_solvent sol_conditions Gently heat (40-50°C) and monitor via TLC/LC-MS check_conditions->sol_conditions G compound 2-(quinolin-4-yloxy) acetamide qcrb Mtb Cytochrome bc1 (QcrB subunit) compound->qcrb Inhibition etc Electron Transport Chain qcrb->etc Blocks atp ATP Synthesis etc->atp Disrupts death Bacterial Death atp->death Leads to mutation qcrB Mutation (e.g., T313A) mutation->qcrb Prevents Binding

    Caption: Mechanism of action and resistance pathway.

    Data Presentation: Structure-Activity Relationship (SAR) Summary

    The following table summarizes key SAR findings for the 2-(quinolin-4-yloxy)acetamide scaffold, compiled from multiple studies. This serves as a quick reference for rational drug design.

    Molecular RegionModificationEffect on Potency (vs. Mtb H37Rv)Reference(s)
    N-Aryl Ring 4-ChloroPotent (MIC ~0.44 µM)[2]
    4-BromoMore Potent (MIC ~0.10 µM)[2]
    4-TrifluoromethylPotent (MIC ~0.80 µM)[2][4]
    2-NaphthylHighly Potent (MIC ~0.05 µM)[2]
    2-EthylGreatly Decreased Activity[2]
    Quinoline Core 2-MethylPotent (MIC ~0.02 µM)[5]
    2-TrifluoromethylReduced Potency (5-fold)[5]
    6-Chloro / 6-BromoMaintained High Potency[5]
    Acetamide Linker Methylene SpacerSignificant Decrease in Activity[5]

    Experimental Protocol: General Procedure for the Synthesis of 2-(quinolin-4-yloxy)acetamides

    This protocol provides a reliable, step-by-step method for the synthesis of the target compounds, based on established literature procedures. [1][2][6] Step 1: Synthesis of 2-Bromo-N-arylacetamides

    • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired substituted aniline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cooling: Cool the solution to -77°C using a dry ice/acetone bath.

    • Acylation: Add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution.

    • Reaction: Allow the reaction to stir at -77°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude bromoacetamide can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.

    Step 2: O-alkylation to form 2-(quinolin-4-yloxy)acetamides

    • Setup: To a round-bottom flask, add the appropriate 4-hydroxyquinoline (1.0 eq.), the synthesized 2-bromo-N-arylacetamide (1.2 eq.), and anhydrous potassium carbonate (2.0-3.0 eq.).

    • Solvent: Add anhydrous N,N-dimethylformamide (DMF).

    • Reaction: Stir the mixture vigorously at room temperature (25°C) for 16-21 hours. Monitor the reaction progress by TLC.

    • Work-up: Upon completion, pour the reaction mixture into ice-water. A precipitate will often form.

    • Isolation: Collect the solid product by vacuum filtration. Wash the solid extensively with water and then with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the final, pure 2-(quinolin-4-yloxy)acetamide. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

    References

    • Pethe, K., et al. (2016). SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors. ResearchGate. Available at: [Link]

    • de Souza, M. V. N., et al. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

    • Keshavarz, M., et al. (2025). Understanding the key challenges in tuberculosis drug discovery: what does the future hold?. Taylor & Francis Online. Available at: [Link]

    • Pethe, K., et al. (2016). SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors. PubMed. Available at: [Link]

    • Creative Diagnostics. Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. Available at: [Link]

    • Sirgel, F. A., et al. (2009). Measuring minimum inhibitory concentrations in mycobacteria. PubMed. Available at: [Link]

    • Zhang, T., et al. (2024). Recent advances and challenges of revolutionizing drug-resistant tuberculosis treatment. PubMed. Available at: [Link]

    • de Souza, M. V. N., et al. (2025). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. SciELO. Available at: [Link]

    • Tomioka, Y., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. PMC. Available at: [Link]

    • de Souza, M. V. N., et al. (2025). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. ResearchGate. Available at: [Link]

    • de Souza, M. V. N., et al. (2022). Antitubercular Activity of Novel 2‑(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. Figshare. Available at: [Link]

    • Pethe, K., et al. (2016). SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc 1 inhibitors. PMC. Available at: [Link]

    • Andreu, N., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

    • Lechartier, B., et al. (2021). Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. Antimicrobial Agents and Chemotherapy. Available at: [Link]

    • Andreu, N., et al. (2021). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. PubMed. Available at: [Link]

    • Laws, M., et al. (2024). Drug resistance mechanisms in Mycobacterium tuberculosis infection and challenges in vaccine development. Frontiers. Available at: [Link]

    • Tan, S., et al. (2015). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. PMC. Available at: [Link]

    • Guglielmetti, L., et al. (2020). Challenges in TB regimen development: preserving evidentiary standards for regulatory decisions and policymaking. Clinical Infectious Diseases. Available at: [Link]

    • F-X. Pelliccia, et al. (2023). Tackling Drug-Resistant Tuberculosis: New Challenges from the Old Pathogen Mycobacterium tuberculosis. MDPI. Available at: [Link]

    • de Souza, M. V. N., et al. (2022). Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. PMC. Available at: [Link]

    • Moroz, A. M., et al. (2013). Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR. ERS Publications. Available at: [Link]

    • Lechartier, B., et al. (2021). Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability assays. bioRxiv. Available at: [Link]

    • Hoffner, S., et al. (2013). Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates. PMC. Available at: [Link]

    • ResearchGate. (n.d.). In vitro anti TB drug discovery program components, each phase is an... ResearchGate. Available at: [Link]

    • Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. Available at: [Link]

    • Linnaeus Bioscience. (2024). Minimum Inhibitory Concentration (MIC) Testing. Linnaeus Bioscience. Available at: [Link]

    • ResearchGate. (n.d.). Cytotoxicity assessment of anti‐TB drugs under SABRE: MTT viability... ResearchGate. Available at: [Link]

    • Tomioka, Y., et al. (2016). (PDF) 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ResearchGate. Available at: [Link]

    • Tomioka, Y., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Medicinal Chemistry Letters. Available at: [Link]

    • Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. PMC. Available at: [Link]

    • Borsoi, A. F., et al. (2020). Design, synthesis, and evaluation of new 2-(quinoline-4-yloxy)acetamide-based antituberculosis agents. PubMed. Available at: [Link]

    • Pethe, K., et al. (2016). SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc 1 inhibitors. MedChemComm. Available at: [Link]

    • Hernandez-Vazquez, E., et al. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC. Available at: [Link]

    • de Souza, M. V. N., et al. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. PMC. Available at: [Link]

    • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Overcoming Resistance to 2-(Quinolin-4-yloxy)acetic Acid-Based Compounds

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(quinolin-4-yloxy)acetic acid-based compounds. This resource is designed to provide in-depth troubles...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(quinolin-4-yloxy)acetic acid-based compounds. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug resistance. Our goal is to equip you with the knowledge and experimental strategies to anticipate, identify, and overcome resistance mechanisms, thereby accelerating your research.

    Introduction

    The 2-(quinolin-4-yloxy)acetic acid scaffold is a promising pharmacophore in the development of novel therapeutics, with derivatives showing potential in treating a range of diseases, including cancer and infectious diseases.[1][2][3] As with any targeted therapy, the emergence of drug resistance is a significant hurdle that can limit clinical efficacy.[4][5] This guide provides a structured approach to troubleshooting resistance in your in vitro experiments, drawing upon established principles of cancer drug resistance and the known biology of quinoline-based compounds.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common questions that arise during the initial observation of reduced compound efficacy.

    Q1: My cancer cell line, initially sensitive to my 2-(quinolin-4-yloxy)acetic acid derivative, now requires a much higher concentration to achieve the same level of cytotoxicity. How can I confirm this is acquired resistance?

    A1: This is a classic sign of acquired resistance. To systematically confirm this, you should:

    • Re-determine the IC50 Value: The most critical first step is to perform a new dose-response assay (e.g., MTT, CellTiter-Glo) to calculate the half-maximal inhibitory concentration (IC50) of your compound on the suspected resistant cells.[6][7][8] A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value compared to the parental (sensitive) cell line is the primary indicator of resistance.

    • Assess Stability of the Resistant Phenotype: To ensure the resistance is a stable genetic or epigenetic change, culture the resistant cells in a drug-free medium for several passages (e.g., 5-10 passages).[7] Afterward, re-challenge the cells with the compound. If the elevated IC50 persists, the resistance is likely a stable trait and not a transient adaptation.

    • Authenticate Your Cell Line: It is crucial to rule out experimental artifacts such as cell line contamination or genetic drift, which can alter drug sensitivity.[6] Perform short tandem repeat (STR) profiling on both your parental and suspected resistant cell lines and compare the profiles to a reference database (e.g., ATCC, DSMZ) and to your own low-passage frozen stocks.

    Q2: What are the most probable molecular mechanisms of resistance to quinoline-based compounds?

    A2: While the specific target of your 2-(quinolin-4-yloxy)acetic acid derivative will influence the precise mechanism, resistance to quinoline-based compounds in broader contexts (including antibacterial and anticancer applications) often involves one or more of the following.[9][10][11]

    • Target Alteration: Mutations in the gene encoding the drug's primary target can prevent the compound from binding effectively. For many quinolones, this involves mutations in DNA gyrase or topoisomerase IV.[9][12] If your compound targets a specific kinase, mutations in the kinase domain are a common resistance mechanism.

    • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[3][13]

    • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating parallel signaling pathways that compensate for the inhibition of the primary target.[7] For instance, if your compound inhibits a component of the PI3K/Akt pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation and survival signals.

    • Drug Metabolism/Inactivation: Although less common for synthetic compounds, cells can sometimes acquire the ability to metabolize or modify the drug into an inactive form.[10]

    Q3: I have confirmed resistance. What are the immediate next steps to begin investigating the mechanism?

    A3: A systematic approach is crucial. Start with the most common and easily testable mechanisms:

    • Test for Increased Drug Efflux: Culture your resistant cells with your compound in the presence and absence of a known pan-ABC transporter inhibitor (e.g., verapamil or cyclosporin A). If the inhibitor restores sensitivity to your compound, it strongly suggests that increased drug efflux is a contributing mechanism.

    • Analyze Target Expression and Pathway Activation: Use Western blotting to compare the parental and resistant cell lines.[6][7]

      • Target Levels: Check if the expression level of the putative target protein has changed.

      • Pathway Activation: Probe for the phosphorylation status of key downstream effectors of the target pathway and key nodes of common bypass pathways (e.g., p-Akt, p-ERK1/2). Persistent or increased phosphorylation in the resistant line in the presence of the drug indicates pathway reactivation or bypass.

    • Sequence the Target Gene: If you have a well-defined molecular target, sequence the coding region of the gene in your resistant cell line to identify potential mutations that could interfere with drug binding.[14]

    Part 2: Troubleshooting Guides & Experimental Protocols

    This section provides detailed workflows for researchers facing specific resistance-related challenges.

    Issue 1: Inconsistent IC50 Values and Assay Reproducibility

    You observe high variability in your cell viability assays, making it difficult to confirm a stable shift in the IC50.

    Caption: Troubleshooting workflow for inconsistent IC50 values.

    This protocol is chosen for its high sensitivity and simple "add-mix-measure" workflow, which reduces operator-induced variability.[15]

    • Cell Seeding:

      • Perform a growth curve to determine the optimal cell seeding density that ensures cells are in the exponential growth phase at the end of the assay.[14]

      • Seed cells in an opaque-walled 96-well plate at the predetermined density in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare a 10-point serial dilution of your 2-(quinolin-4-yloxy)acetic acid derivative in DMSO.[14] The concentration range should bracket the expected IC50 values for both parental and resistant cells.

      • Further dilute the compound series in culture medium. Add 100 µL of the compound-media mix to the appropriate wells. Include "vehicle-only" (DMSO) and "no-cell" controls.

      • Incubate for a standardized time (e.g., 72 hours).

    • Assay Readout:

      • Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature.[15]

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read luminescence using a plate reader.

    • Data Analysis:

      • Subtract the background luminescence (no-cell control).

      • Normalize the data to the vehicle-only control (set to 100% viability).

      • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

    ParameterRecommendationRationale
    Cell Passage < 20 passages from thawingMinimizes genetic drift and phenotypic changes.[6]
    Seeding Density Determined by growth curveEnsures cells are in exponential growth phase during treatment.[14]
    DMSO Concentration < 0.5% finalHigh concentrations of DMSO can be cytotoxic and confound results.[8]
    Assay Type Luminescent (e.g., CellTiter-Glo®)High sensitivity, broad linear range, and less prone to compound interference.[15]
    Issue 2: Confirmed Resistance with an Unknown Mechanism

    You have a stable resistant cell line with a significantly higher IC50, but the underlying mechanism is unclear.

    This strategy prioritizes experiments to systematically narrow down the possibilities.

    Caption: Investigative workflow for unknown resistance mechanisms.

    This protocol details how to assess the activation state of the PI3K/Akt and MAPK/ERK pathways, two of the most common bypass routes in cancer.[7]

    • Cell Treatment and Lysis:

      • Seed both parental and resistant cells and allow them to adhere overnight.

      • Treat cells with the 2-(quinolin-4-yloxy)acetic acid derivative at the IC50 concentration determined for the parental line for a relevant time point (e.g., 6, 12, or 24 hours). Include untreated controls.

      • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[6]

    • SDS-PAGE and Transfer:

      • Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

      • Incubate the membrane overnight at 4°C with primary antibodies against:

        • Phospho-Akt (Ser473)

        • Total Akt

        • Phospho-ERK1/2 (Thr202/Tyr204)

        • Total ERK1/2

        • A loading control (e.g., β-actin or GAPDH)

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

      • Interpretation: If, in the presence of your compound, the resistant cells maintain high levels of p-Akt or p-ERK compared to the treated parental cells (where phosphorylation should be reduced or unchanged), this indicates the activation of a bypass mechanism.

    Expected Outcome in Resistant Cells (vs. Parental)Potential InterpretationNext Step
    Increased p-Akt / Total Akt ratio PI3K/Akt pathway is hyperactivated.Investigate upstream activators (e.g., receptor tyrosine kinases) or mutations in PIK3CA/PTEN. Consider combination therapy with a PI3K/Akt inhibitor.
    Increased p-ERK / Total ERK ratio MAPK/ERK pathway is providing a bypass signal.Investigate upstream activators (e.g., Ras, Raf mutations). Consider combination therapy with a MEK or ERK inhibitor.
    No change in phosphorylation Resistance is likely independent of these pathways.Proceed to investigate other mechanisms like target mutation or drug efflux.

    Part 3: Developing and Characterizing a Resistant Cell Line Model

    For in-depth studies, you may need to generate a resistant cell line de novo. This provides a clean experimental system with a genetically matched parental control.

    This is the most common method for mimicking the clinical development of acquired resistance.[8][13][16]

    • Initial IC50 Determination: Accurately determine the IC50 of your compound in the parental cell line.

    • Initial Exposure: Begin culturing the parental cells in a medium containing the compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[13]

    • Dose Escalation:

      • Once the cells recover and resume a normal growth rate (this may take several passages), increase the drug concentration by a factor of 1.5 to 2.[7][8]

      • Repeat this process of adaptation followed by dose escalation. If significant cell death (>50%) occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.[13]

    • Stabilization:

      • Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.

      • Culture the cells continuously in this high-drug medium for at least 10 passages to ensure the resistance is stable.

    • Characterization and Banking:

      • Perform a full characterization of the new resistant line: determine its new stable IC50, check for changes in morphology, and analyze it using the methods described in the troubleshooting guides.

      • Cryopreserve aliquots of the resistant cell line at different stages of development (e.g., low, medium, and high resistance) for future studies.[6]

    References

    • How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025). Crown Bioscience. [Link]

    • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). Journal of Visualized Experiments. [Link]

    • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). Journal of Visualized Experiments. [Link]

    • Mechanism of action of and resistance to quinolones. (n.d.). Journal of Applied Microbiology. [Link]

    • Mechanism of Quinolone Action and Resistance. (n.d.). Cold Spring Harbor Perspectives in Medicine. [Link]

    • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. (n.d.). ACS Infectious Diseases. [Link]

    • Cancer drug resistance causes and categories identified. (2024). ecancer. [Link]

    • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). Molecules. [Link]

    • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). Crown Bioscience. [Link]

    • Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (2022). ResearchGate. [Link]

    • Mechanisms of Resistance to Quinolones. (n.d.). ResearchGate. [Link]

    • Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations. (n.d.). European Journal of Medicinal Chemistry. [Link]

    • Miniaturized Checkerboard Assays to Measure Antibiotic Interactions. (n.d.). Springer Protocols. [Link]

    • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Chemistry. [Link]

    • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

    • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. [Link]

    • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. (2016). ResearchGate. [Link]

    • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). Molecules. [Link]

    • Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. (n.d.). Mini-Reviews in Medicinal Chemistry. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of 2-(Quinolin-4-yloxy)acetamides with Isoniazid and Rifampin for Antitubercular Efficacy

    In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics. This guide provides a comp...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the persistent global battle against tuberculosis (TB), the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutics. This guide provides a comprehensive comparison of a promising new class of compounds, 2-(Quinolin-4-yloxy)acetamides, with the cornerstone first-line anti-TB drugs, isoniazid and rifampin. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the comparative efficacy, mechanisms of action, and safety profiles of these compounds, supported by experimental data and protocols.

    Introduction: The Imperative for New Anti-TB Agents

    Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The standard treatment regimen, while effective for drug-susceptible TB, is lengthy and threatened by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains. Isoniazid and rifampin are the two most potent drugs in the current arsenal, but their efficacy is compromised in resistant infections. This has spurred the search for new chemical entities with novel mechanisms of action. Among these, the 2-(quinolin-4-yloxy)acetamide scaffold has emerged as a particularly potent inhibitor of Mtb growth, demonstrating high efficacy against both drug-sensitive and resistant strains.[1][2]

    Mechanisms of Action: A Tale of Three Targets

    A fundamental differentiator between these compounds lies in their molecular targets within the Mtb bacillus. Understanding these distinct mechanisms is crucial for appreciating their potential roles in future combination therapies.

    Isoniazid (INH): A prodrug, isoniazid requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3] Once activated, it primarily inhibits the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death.[3]

    Rifampin (RIF): Rifampin functions by inhibiting the bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of this enzyme, physically obstructing the elongation of messenger RNA transcripts. This cessation of transcription prevents protein synthesis, ultimately proving lethal to the bacterium.[4]

    2-(Quinolin-4-yloxy)acetamides: This novel class of compounds targets the cytochrome bc1 complex, a critical component of the electron transport chain in Mtb.[3][5][6] Specifically, they bind to the QcrB subunit of the menaquinol cytochrome c oxidoreductase.[3][5] This inhibition disrupts cellular respiration and ATP synthesis, leading to a rapid bactericidal effect.[7] This mechanism is distinct from that of both isoniazid and rifampin, making it a valuable tool against strains resistant to these frontline drugs.

    Diagram of a Simplified Experimental Workflow for Compound Evaluation

    G cluster_0 In Vitro Efficacy cluster_1 Safety Profile cluster_2 Mechanism of Action MIC Minimum Inhibitory Concentration (MIC) Determination Intra Intracellular Activity (Macrophage Infection Model) MIC->Intra Potent compounds advance Cyto Cytotoxicity Assay (e.g., MTT on Vero/HepG2 cells) Intra->Cyto Active compounds tested for safety Target Target Identification (e.g., Resistant Mutant Sequencing) Cyto->Target Selective compounds for MoA studies

    Caption: A streamlined workflow for the preclinical evaluation of novel antitubercular agents.

    Comparative In Vitro Efficacy: A Quantitative Look

    The in vitro potency of an antimicrobial agent is a critical determinant of its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

    Compound/DrugTarget Mtb StrainMIC (μM)Reference
    2-(Quinolin-4-yloxy)acetamide (5s) H37Rv (drug-susceptible)0.05 [1]
    IsoniazidH37Rv (drug-susceptible)~1.5 (calculated from 0.2 µg/mL)[1]
    RifampinH37Rv (drug-susceptible)Not directly compared in the same study
    2-(Quinolin-4-yloxy)acetamide (5s) Isoniazid-resistant (katG S315T)0.05 [1]
    IsoniazidIsoniazid-resistant (katG S315T)> 29[1]
    2-(Quinolin-4-yloxy)acetamide (Lead Compound) H37Rv (drug-susceptible)0.80 [8]
    IsoniazidH37Rv (drug-susceptible)> 2.24[8]

    As the data indicates, representative compounds from the 2-(quinolin-4-yloxy)acetamide class exhibit significantly greater potency against the drug-susceptible H37Rv strain compared to isoniazid. Notably, the lead compound 5s was found to be approximately 30-fold more potent than isoniazid.[1] Furthermore, these compounds retain their high potency against isoniazid-resistant strains, highlighting their potential for treating MDR-TB.

    Intracellular Activity: The Macrophage Battleground

    Mycobacterium tuberculosis is an intracellular pathogen, primarily residing and replicating within host macrophages. Therefore, the ability of a drug to penetrate macrophages and exert its antimicrobial effect is paramount. Studies have shown that 2-(quinolin-4-yloxy)acetamides exhibit potent intracellular activity against Mtb in infected macrophages, with an efficacy described as being similar to that of rifampin.[1][2] This is a crucial finding, as rifampin is known for its excellent intracellular penetration and activity.

    Safety and Selectivity: A Critical Hurdle

    An ideal antimicrobial agent should be highly toxic to the pathogen while exhibiting minimal toxicity to host cells. This selectivity is often expressed as a selectivity index (SI), which is the ratio of the cytotoxic concentration to the inhibitory concentration.

    Compound/DrugCell Line50% Cytotoxic Concentration (IC50)Selectivity Index (SI) vs. Mtb H37RvReference
    2-(Quinolin-4-yloxy)acetamides Vero (kidney epithelial), HaCat (keratinocyte)≥ 20 μM>400 (for compound 5s)[1]
    2-(Quinolin-4-yloxy)acetamide (Lead Compound) HepG2 (liver), Vero> 20 μM>25[8]
    IsoniazidHepG2> 200 µM (for some derivatives)Varies[9]
    RifampinHepG2Non-toxic at 100 µM in one studyVaries[10]

    The 2-(quinolin-4-yloxy)acetamides demonstrate a favorable safety profile, with high IC50 values against various mammalian cell lines, indicating low cytotoxicity.[1][8] This translates to a high selectivity index, suggesting a wide therapeutic window. While isoniazid and rifampin are generally safe, they are associated with potential hepatotoxicity, which can be a significant clinical concern.[11][12]

    Experimental Protocols

    To ensure the reproducibility and validity of these findings, standardized experimental protocols are essential.

    Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

    This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.

    • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[13]

    • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculation: Add the prepared bacterial inoculum to each well. Include drug-free and bacteria-free controls.

    • Incubation: Incubate the plates at 37°C for 5-7 days.

    • Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 12-24 hours.[13]

    • Result Interpretation: A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is the lowest compound concentration that prevents the color change from blue to pink.

    Cytotoxicity Assay using MTT

    The MTT assay is a colorimetric method to assess cell viability.

    • Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate and incubate overnight to allow for attachment.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

    Intracellular Activity in a Macrophage Model

    This assay evaluates the ability of a compound to kill Mtb within host cells.

    • Macrophage Seeding: Seed macrophages (e.g., THP-1 or primary human macrophages) in a multi-well plate.

    • Infection: Infect the macrophages with Mtb at a specific multiplicity of infection (MOI).

    • Compound Treatment: After allowing for phagocytosis, wash away extracellular bacteria and add fresh media containing serial dilutions of the test compounds.

    • Incubation: Incubate the infected and treated cells for a defined period (e.g., 4-7 days).

    • Lysis and CFU Enumeration: Lyse the macrophages to release intracellular bacteria. Serially dilute the lysate and plate on solid agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU). A reduction in CFU compared to untreated controls indicates intracellular activity.

    Diagram of the Mechanisms of Action

    G cluster_0 Isoniazid cluster_1 Rifampin cluster_2 2-(Quinolin-4-yloxy)acetamides INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH Mycolic_Acid Mycolic Acid Synthesis Activated_INH->Mycolic_Acid Inhibition Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Mycolic_Acid->Cell_Wall Disruption RIF Rifampin RNAP DNA-dependent RNA Polymerase RIF->RNAP Binding RNA_Synthesis RNA Synthesis RNAP->RNA_Synthesis Inhibition Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Blocks QOA 2-(Quinolin-4-yloxy) -acetamides Cyt_bc1 Cytochrome bc1 Complex (QcrB) QOA->Cyt_bc1 Binding & Inhibition ETC Electron Transport Chain Cyt_bc1->ETC Component of ATP_Synthesis ATP Synthesis ETC->ATP_Synthesis Disruption

    Sources

    Comparative

    head-to-head comparison of different quinoline-based scaffolds in tuberculosis research

    As a Senior Application Scientist specializing in antimycobacterial drug discovery, I have evaluated numerous pharmacophores to combat the growing threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR)...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in antimycobacterial drug discovery, I have evaluated numerous pharmacophores to combat the growing threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb). Among these, the quinoline nucleus stands out as a highly privileged and versatile scaffold[1].

    However, not all quinoline derivatives behave similarly. Minor structural modifications to the quinoline core drastically alter target specificity, metabolic stability, and bactericidal kinetics. This guide provides a head-to-head technical comparison of distinct quinoline-based scaffolds—diarylquinolines, fluoroquinolones, and emerging novel derivatives—detailing their mechanisms of action, comparative in vitro efficacies, and the self-validating experimental protocols required to evaluate them.

    Mechanistic Divergence: How Scaffolds Dictate Target Specificity

    The true power of the quinoline scaffold lies in its functional adaptability. By altering the substituents around the bicyclic ring, we can direct the molecule toward entirely different intracellular targets within Mtb.

    • Diarylquinolines (e.g., Bedaquiline): Bedaquiline (TMC207) revolutionized TB therapy by introducing a completely novel mechanism of action. It specifically binds to the oligomeric c-subunit (encoded by atpE) of the mycobacterial F1F0 ATP synthase[2]. This binding blocks the proton pump, leading to a lethal depletion of intracellular ATP. Because it targets energy metabolism rather than active replication, it possesses profound sterilizing activity against both replicating and dormant bacilli[2].

    • Fluoroquinolones (e.g., Moxifloxacin): By incorporating a fluorine atom and a piperazine ring onto the quinolone core, fluoroquinolones act as "gyrase poisons." They stabilize the DNA-DNA gyrase cleavage complex (targeting gyrA and gyrB), leading to double-stranded DNA breaks and rapid cell death[1].

    • Emerging Quinoline Derivatives: Recent structure-activity relationship (SAR) studies have yielded novel quinoline hybrids that target entirely different pathways. For example, specific quinoline-thiosemicarbazide hybrids have been identified as potent inhibitors of KatG (catalase-peroxidase)[3], while others, such as the Z0933 series, act as unprecedented activators of glutamate kinase, triggering metabolic collapse[4].

    MoA cluster_0 Quinoline Scaffolds cluster_1 M. tuberculosis Targets DQ Diarylquinolines (Bedaquiline) ATP F1F0 ATP Synthase (atpE c-subunit) DQ->ATP Blocks proton pump FQ Fluoroquinolones (Moxifloxacin) GYR DNA Gyrase (gyrA / gyrB) FQ->GYR Induces DNA cleavage NQ Novel Derivatives (KatG/GK Modulators) ENZ Metabolic Enzymes (KatG, Glutamate Kinase) NQ->ENZ Enzyme modulation DEATH Bacterial Cell Death (Sterilizing Activity) ATP->DEATH ATP depletion GYR->DEATH DNA fragmentation ENZ->DEATH Metabolic collapse

    Caption: Mechanisms of action of distinct quinoline-based scaffolds in M. tuberculosis.

    Head-to-Head In Vitro Efficacy

    To objectively compare these scaffolds, we must look at their Minimum Inhibitory Concentrations (MIC) against both drug-susceptible (DS) and multidrug-resistant/extensively drug-resistant (MDR/XDR) Mtb strains.

    The data below highlights a critical clinical reality: while fluoroquinolones are highly potent against susceptible strains, cross-resistance in XDR isolates (primarily via gyrA mutations) severely limits their efficacy[5]. In contrast, diarylquinolines maintain their ultra-low MICs across all resistance profiles due to the lack of pre-existing atpE mutations in the clinical population[6][7].

    Scaffold ClassRepresentative CompoundPrimary TargetMIC: Drug-Susceptible Mtb (µg/mL)MIC: XDR Mtb (µg/mL)
    Diarylquinoline Bedaquiline (TMC207)ATP Synthase (atpE)0.03 - 0.060.03 - 0.06
    Fluoroquinolone MoxifloxacinDNA Gyrase (gyrA/B)0.12 - 0.50>2.00 (High Resistance)
    Arylaminoquinoline MefloquineMultiple / Undefined16.0016.00
    Novel Quinoline Compound 5KatG2.00N/A (Pre-clinical)

    Data synthesized from established in vitro susceptibility studies[2][3][5][6].

    Self-Validating Experimental Methodologies

    In drug discovery, a protocol is only as good as its internal controls. As scientists, we must understand the causality behind every reagent added. Below are the gold-standard workflows used to generate the comparative data above.

    Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

    We utilize REMA over traditional agar proportion methods because it provides a rapid, quantifiable, and self-validating readout of metabolic viability without the hazards of radiometric assays.

    Causality Check: Resazurin (a blue, non-fluorescent dye) is reduced to resorufin (a pink, highly fluorescent compound) only by the oxidoreductase enzymes of metabolically active cells. If a quinoline derivative successfully kills the mycobacteria, the well remains blue. This eliminates the subjective visual scoring of turbidity.

    • Inoculum Standardization: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

      • Why OADC and Tween 80? OADC provides essential oleic acid and catalase (to neutralize toxic peroxides), while Tween 80 prevents the highly lipophilic mycobacteria from clumping, ensuring a homogenous single-cell suspension for accurate OD600 standardization (target OD600 = 0.05).

    • Drug Exposure: Perform 2-fold serial dilutions of the quinoline compounds in a 96-well plate. Add the standardized bacterial suspension.

    • Incubation: Seal the plates and incubate at 37°C for 7 days.

    • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

    • Readout: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). The MIC is defined as the lowest drug concentration that prevents the color shift from blue to pink.

    REMA N1 1. Inoculum Prep (OD600 0.05) N2 2. Drug Dilution (96-well plate) N1->N2 N3 3. Co-incubation (7 days, 37°C) N2->N3 N4 4. Add Resazurin (Incubate 24h) N3->N4 N5 5. Readout (Ex:530/Em:590) N4->N5

    Caption: Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for MIC determination.

    Protocol B: Intracellular ATP Depletion Assay

    To validate that a novel diarylquinoline acts specifically via ATP synthase inhibition (like Bedaquiline), we must directly measure the intracellular ATP pool[2].

    • Bacillary Exposure: Expose logarithmic-phase Mtb to the test compound at 10× MIC for 48 hours.

    • Thermal Lysis: Harvest the cells and immediately boil the suspension at 100°C for 10 minutes.

      • Why thermal lysis? Boiling instantaneously denatures endogenous mycobacterial ATPases. If we used chemical lysis without heat, these enzymes would rapidly degrade the remaining ATP during the extraction process, yielding falsely low baseline readings.

    • Luciferin-Luciferase Reaction: Mix the lysate with a recombinant firefly luciferase reagent.

      • Causality: Luciferase requires ATP to oxidize luciferin. The resulting photon emission (luminescence) is directly proportional to the ATP concentration in the lysate, providing a definitive, self-validating proof of target engagement.

    Conclusion & Future Outlook

    The quinoline scaffold remains one of the most fertile grounds for antitubercular drug discovery. While fluoroquinolones like Moxifloxacin are hampered by rising gyrA mutations in XDR strains[5], diarylquinolines like Bedaquiline bypass these resistance networks entirely by targeting energy metabolism[2][7]. The future of this space lies in rational drug design—synthesizing hybrid quinoline molecules (e.g., quinoline-thiosemicarbazides) that can simultaneously engage novel targets like KatG or Glutamate Kinase[3][4], thereby creating built-in combination therapies within a single molecule.

    References

    • Quinoline Derivatives Kill Mycobacterium Tuberculosis by Activating Glutamate Kinase. Cell Chemical Biology. [Link]

    • Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action. Microbial Pathogenesis. [Link]

    • A comprehensive review of quinoline scaffolds in antitubercular drug discovery. Discover Chemistry. [Link]

    • In Vitro Antimycobacterial Spectrum of a Diarylquinoline ATP Synthase Inhibitor. Antimicrobial Agents and Chemotherapy. [Link]

    • In Vitro Drug Susceptibility of Bedaquiline, Delamanid, Linezolid, Clofazimine, Moxifloxacin, and Gatifloxacin against Extensively Drug-Resistant Tuberculosis in Beijing, China. Antimicrobial Agents and Chemotherapy. [Link]

    • A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis. Science. [Link]

    • Rates and Mechanisms of Resistance Development in Mycobacterium tuberculosis to a Novel Diarylquinoline ATP Synthase Inhibitor. Antimicrobial Agents and Chemotherapy. [Link]

    Sources

    Validation

    Genetic Validation of Cytochrome bc1 Inhibition: A Comparative Guide to 2-(Quinolin-4-yloxy)acetamides in Mycobacterial Drug Discovery

    The development of novel antitubercular therapeutics requires rigorous, early-stage validation of a compound's mechanism of action (MoA) to prevent downstream clinical attrition. Recently, the mycobacterial respiratory c...

    Author: BenchChem Technical Support Team. Date: March 2026

    The development of novel antitubercular therapeutics requires rigorous, early-stage validation of a compound's mechanism of action (MoA) to prevent downstream clinical attrition. Recently, the mycobacterial respiratory chain has emerged as a highly vulnerable therapeutic target. Through phenotypic screening campaigns, a novel class of compounds—the 2-(quinolin-4-yloxy)acetamides (QOAs)—was identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth[1].

    This technical guide provides an objective comparison of QOAs against established clinical benchmarks (such as the imidazo[1,2-a]pyridine amide Q203/Telacebec) and details the genetic approaches used to definitively confirm their MoA.

    The Mechanistic Rationale: Targeting a Branched Respiratory Chain

    Unlike mammalian cells, Mycobacterium tuberculosis possesses a highly adaptable, branched electron transport chain that terminates in two distinct oxidases: the primary cytochrome bc1-aa3 supercomplex and the alternative cytochrome bd oxidase [2].

    Under standard aerobic conditions, Mtb relies predominantly on the bioenergetically efficient bc1-aa3 pathway to generate the proton motive force required for ATP synthesis. However, when the bc1 complex is pharmacologically inhibited, the bacteria exhibit respiratory plasticity; they shunt electron flow through the less efficient cytochrome bd oxidase to maintain viability[2]. Therefore, to prove that a novel compound like a QOA specifically targets the bc1 complex, researchers must genetically dismantle this redundancy.

    Genetic Approaches for Target Deconvolution

    To transition QOAs from phenotypic hits to validated target-specific leads, two complementary genetic approaches are employed: synthetic lethality and spontaneous resistance mapping.

    Approach A: Synthetic Lethality via Gene Deletion (cydKO)

    The most definitive method to confirm a bc1-targeted MoA is evaluating the compound against a cydKO (cytochrome bd oxidase knockout) mutant strain. By genetically ablating the alternative pathway, the survival of the bacteria becomes entirely dependent on the bc1-aa3 complex. When exposed to QOAs, the cydKO mutant exhibits profound hypersensitivity compared to the wild-type strain[3]. This synthetic lethality confirms that the compounds are neutralizing the sole remaining respiratory conduit, leading to rapid ATP depletion[1].

    Approach B: Target Mapping via Spontaneous Resistant Mutants

    While cydKO hypersensitivity implicates the bc1-aa3 complex, pinpointing the exact protein subunit requires whole-genome sequencing (WGS) of spontaneous resistant mutants. By culturing Mtb under the selective pressure of lethal QOA concentrations, resistant clones emerge. Sequencing these clones revealed single-nucleotide polymorphisms (SNPs) exclusively in the qcrB gene, which encodes the b subunit of the menaquinol cytochrome c oxidoreductase (bc1) complex[1]. Specific missense mutations (e.g., A317V, M342T) physically alter the binding pocket, preventing QOA docking and definitively confirming QcrB as the direct molecular target[1].

    Comparative Performance Data

    To contextualize the efficacy of QOAs, we must compare their performance against both alternative bc1 inhibitors (like the clinical candidate Q203) and standard-of-care cell wall inhibitors (like Isoniazid). The data below highlights the distinct phenotypic signatures of respiratory inhibitors.

    Compound ClassRepresentative AgentPrimary TargetMIC against WT Mtb (µM)MIC against cydKO (µM)Validated Resistance Mechanism
    2-(quinolin-4-yloxy)acetamides QOA Lead (Compound 5)Cytochrome bc1 (QcrB)0.30 – 3.30< 0.05 (Hypersensitive)qcrB SNPs (e.g., A317V, M342T)
    Imidazo[1,2-a]pyridine amides Q203 (Telacebec)Cytochrome bc1 (QcrB)~0.002< 0.001 (Hypersensitive)qcrB SNPs (e.g., T313A)
    First-Line Standard Isoniazid (INH)InhA (Mycolic acid)0.10 – 0.440.10 – 0.44 (No change)katG / inhA mutations

    Data synthesized from established structure-activity relationship (SAR) and phenotypic screening studies[2],[3].

    Experimental Workflows: A Self-Validating System

    To ensure reproducibility in drug discovery pipelines, the following standardized protocols detail how to confirm bc1 inhibitors using genetic approaches. The causality behind each step is explained to ensure a self-validating experimental design.

    Protocol A: cydKO Hypersensitivity Assay (Resazurin Microtiter Method)

    Rationale: Resazurin is utilized because it directly couples metabolic respiration (NADH production) to a fluorescent readout, making it highly sensitive for evaluating electron transport chain inhibitors.

    • Culture Preparation: Grow Mtb H37Rv (wild-type) and the cydKO mutant strain in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 until logarithmic phase (OD600 ~0.4 - 0.8).

    • Compound Plating: Serially dilute QOAs in DMSO. Dispense into 96-well microtiter plates to achieve a final concentration gradient (e.g., 10 µM down to 0.005 µM). Ensure final DMSO concentration remains ≤1%.

    • Inoculation: Dilute bacterial cultures to an OD600 of 0.02. Add 100 µL of the bacterial suspension to each well.

    • Incubation: Incubate plates at 37°C for 7 days.

    • Metabolic Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

    • Validation: A shift from blue (oxidized) to pink (reduced) indicates bacterial viability. A >10-fold reduction in the Minimum Inhibitory Concentration (MIC) for the cydKO strain compared to WT confirms hypersensitivity and validates the bc1 complex as the target[1].

    Protocol B: Generation and Sequencing of qcrB Resistant Mutants

    Rationale: Plating at 5x to 10x the MIC is critical to suppress background "persister" cells while allowing true genetic mutants—which naturally occur at a frequency of 10−7 to 10−8 —to emerge.

    • Selective Plating: Plate large inocula ( 108 CFU) of Mtb H37Rv on Middlebrook 7H11 agar plates containing QOAs at 5x and 10x their established MIC.

    • Incubation: Incubate plates at 37°C for 4 to 6 weeks to allow spontaneous resistant colonies to emerge.

    • Phenotypic Confirmation: Isolate individual colonies and expand them in liquid culture. Re-test the MIC against the QOA to confirm that the resistance is heritable and not a transient phenotypic adaptation.

    • Genomic Extraction & WGS: Extract high-quality genomic DNA from confirmed resistant clones. Perform Whole-Genome Sequencing (WGS) using Illumina platforms (minimum 50x coverage).

    • Bioinformatic Mapping: Map the sequencing reads against the Mtb H37Rv reference genome. Filter for high-confidence Single-Nucleotide Polymorphisms (SNPs). The exclusive presence of missense mutations in the qcrB gene (Rv2196) definitively deconvolutes the target[3].

    Pathway Visualization

    The diagram below illustrates the branched mycobacterial respiratory chain and the precise intervention points of QOAs and genetic deletions.

    MoA_QOA NADH Electron Donors (NADH / Succinate) MK Menaquinone Pool (MK / MKH2) NADH->MK Electrons bc1 Cytochrome bc1-aa3 (Primary Pathway) MK->bc1 bd Cytochrome bd Oxidase (Alternative Pathway) MK->bd ATP ATP Synthesis & Cell Survival bc1->ATP Proton Motive Force bd->ATP Compensatory PMF QOA 2-(quinolin-4-yloxy)acetamides QOA->bc1 Inhibits QcrB cydKO cydKO Genetic Deletion cydKO->bd Ablates

    Fig 1. Genetic validation of QOA mechanism targeting the Mtb branched respiratory chain.

    References

    • Title: SAR and identification of 2-(quinolin-4-yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 inhibitors Source: MedChemComm (RSC Publishing) URL: [Link]

    • Title: SAR and identification of 2-(quinolin-4- yloxy)acetamides as Mycobacterium tuberculosis cytochrome bc1 Source: SciSpace URL: [Link]

    • Title: Structure of compound 5s with atomic labeling Source: ResearchGate URL: [Link]

    Sources

    Comparative

    validating the synergistic effect of 2-(quinolin-4-yloxy) derivatives with existing antibiotics.

    Title: Validating the Synergistic Efficacy of 2-(Quinolin-4-yloxy) Derivatives as NorA Efflux Pump Inhibitors Executive Summary & Scientific Rationale As a Senior Application Scientist specializing in antimicrobial drug...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Validating the Synergistic Efficacy of 2-(Quinolin-4-yloxy) Derivatives as NorA Efflux Pump Inhibitors

    Executive Summary & Scientific Rationale

    As a Senior Application Scientist specializing in antimicrobial drug discovery, I frequently encounter the developmental bottleneck of efflux-mediated antibiotic resistance. In Staphylococcus aureus, the overexpression of the NorA efflux pump rapidly extrudes hydrophilic fluoroquinolones like ciprofloxacin (CPX), rendering standard clinical doses ineffective. Rather than undertaking the decades-long process of developing entirely new antibiotic classes, a highly effective and immediate strategy is the deployment of Antimicrobial Resistance Breakers (ARBs), specifically Efflux Pump Inhibitors (EPIs) (1)[1].

    This guide objectively evaluates the performance of 2-(quinolin-4-yloxy) derivatives as targeted NorA EPIs. By comparing these novel scaffolds against legacy reference inhibitors, we will dissect the self-validating experimental frameworks required to prove their synergistic effects. Our goal is to ensure your preclinical workflows are robust, reproducible, and mechanistically sound.

    Mechanistic Overview: Breaking the Efflux Cycle

    Efflux pump inhibitors are molecules devoid of intrinsic antimicrobial activity; their sole function is to synergize with pump-substrate antibiotics by blocking their extrusion (1)[1]. The 2-(quinolin-4-yloxy) core specifically binds to the NorA pump, preventing the efflux of ciprofloxacin and allowing the antibiotic to accumulate to lethal intracellular concentrations.

    Mechanism CPX Ciprofloxacin (Antibiotic) Cell S. aureus Cell (Intracellular) CPX->Cell Diffusion NorA NorA Efflux Pump (Overexpressed) Cell->NorA Pumped out DNA DNA Gyrase Inhibition Cell->DNA Target Engagement NorA->CPX Extrusion NorA->Cell Accumulation EPI 2-(Quinolin-4-yloxy) Derivative EPI->NorA Binds & Inhibits Death Bacterial Cell Death DNA->Death Lethal Effect

    Mechanism of NorA efflux pump inhibition by 2-(quinolin-4-yloxy) restoring antibiotic efficacy.

    Comparative Performance Analysis

    When evaluating an EPI, the critical metrics are the reduction in the antibiotic's Minimum Inhibitory Concentration (MIC), the Minimum Potentiating Concentration (MPC) of the EPI, and the compound's therapeutic window (cytotoxicity).

    Legacy EPIs, such as the peptidomimetic PAβN, often demonstrate off-target effects including severe bacterial membrane depolarization and mammalian cytotoxicity, limiting their clinical viability (2)[2]. Conversely, optimized 2-(quinolin-4-yloxy) derivatives (e.g., Lead Candidate 2) achieve profound synergistic effects at sub-microgram concentrations without disrupting the membrane gradient (1)[1].

    Compound / CombinationTarget StrainMIC of CPX (µg/mL)EPI Potentiating Conc. (µg/mL)Fold Reduction in MICCytotoxicity ProfileMechanism Specificity
    Ciprofloxacin (CPX) Alone SA-1199B (norA++)16.0N/A-N/AN/A
    CPX + PAβN (Reference) SA-1199B (norA++)4.020.04-foldHigh (Membrane Depolarization)Low (Non-specific)
    CPX + 2-(quinolin-4-yloxy) Lead 2 SA-1199B (norA++)1.00.7816-foldLow (High viability in THP-1/A549)High (NorA Specific)
    CPX + Quinoline-4-carboxamide 3b SA-1199B (norA++)4.01.564-foldLow (High viability in THP-1/A549)High (NorA Specific)

    Data synthesized from recent pharmacophore modeling and in vitro evaluations of quinoline derivatives (3)[3].

    Self-Validating Experimental Protocols

    To rigorously validate this synergistic effect, your experimental pipeline must be self-validating. This means coupling phenotypic synergy assays with target-specific functional assays and orthogonal safety screens.

    Workflow Step1 1. Strain Selection Isogenic Pair: SA-1199 (WT) & SA-1199B (norA++) Step2 2. Checkerboard Assay FICI Calculation for Synergy Step1->Step2 Phenotypic Screening Step3 3. EtBr Efflux Assay Fluorometric Validation of NorA Inhibition Step2->Step3 FICI ≤ 0.5 Step4 4. Cytotoxicity Profiling THP-1 & A549 Cell Lines Step3->Step4 Confirmed Efflux Blockade Step5 5. Lead Candidate Selection High Synergy, Low Toxicity Step4->Step5 Viability > 85%

    Self-validating experimental workflow for evaluating novel efflux pump inhibitors.

    Protocol 1: Checkerboard Assay for Synergy Quantification

    Objective: To calculate the Fractional Inhibitory Concentration Index (FICI) and prove true synergy rather than additive toxicity. Causality Insight: We utilize an isogenic pair of S. aureus strains: SA-1199 (wild-type) and SA-1199B (norA overexpressing). A true NorA EPI will drastically reduce the MIC of CPX in SA-1199B but show negligible effect in SA-1199. If the MIC drops in the wild-type, your compound is likely exhibiting non-specific membrane disruption. Methodology:

    • Prepare 96-well microtiter plates with a two-dimensional gradient: CPX serially diluted along the x-axis and the 2-(quinolin-4-yloxy) derivative along the y-axis.

    • Inoculate with 5×105 CFU/mL of S. aureus SA-1199B.

    • Incubate at 37°C for 18-24 hours.

    • Determine the MIC for the combination (the lowest concentration well with no visible growth).

    • Calculate FICI: FICI=(MICCPX_comb​/MICCPX_alone​)+(MICEPI_comb​/MICEPI_alone​) . An FICI ≤0.5 confirms true pharmacological synergy.

    Protocol 2: Ethidium Bromide (EtBr) Efflux Assay

    Objective: To functionally validate that the synergy observed in Protocol 1 is strictly due to efflux pump inhibition. Causality Insight: Why use Ethidium Bromide? EtBr is a well-characterized fluorescent substrate of the NorA pump. In a wild-type state, NorA rapidly extrudes EtBr, keeping intracellular fluorescence low. When a true EPI binds to NorA, EtBr accumulates and intercalates with bacterial DNA, resulting in a quantifiable spike in fluorescence. Methodology:

    • Load SA-1199B cells with EtBr and the EPI candidate (e.g., at 50 µM) in the presence of a metabolic inhibitor (CCCP) to allow maximum intracellular accumulation.

    • Wash the cells and resuspend in a glucose-supplemented buffer to re-energize the efflux pumps.

    • Monitor fluorescence decay (excitation 530 nm, emission 600 nm) continuously over 30 minutes.

    • Calculate the Efflux Inhibition (%): Compare the area under the curve (AUC) of the EPI-treated sample against the untreated control.

    Protocol 3: Mammalian Cytotoxicity Profiling

    Objective: To ensure the EPI does not exhibit cross-reactivity with mammalian cell transporters or cause general eukaryotic cytotoxicity. Causality Insight: A common failure point for early-stage EPIs is non-specific disruption of the eukaryotic lipid bilayer. Profiling against human macrophage-like (THP-1) and alveolar (A549) cell lines ensures the 2-(quinolin-4-yloxy) derivative maintains a viable therapeutic index (1)[1]. Methodology:

    • Seed THP-1 and A549 cells in 96-well plates at standard densities.

    • Expose cells to the 2-(quinolin-4-yloxy) derivative at concentrations up to 100× the effective potentiating concentration (e.g., up to 78 µg/mL).

    • Perform an MTT or Resazurin viability assay after 48 hours of incubation.

    • Validation Threshold: Cellular viability must remain >85% at the synergistic concentration to proceed to in vivo models.

    References

    • Source: PMC (nih.gov)
    • Source: PMC (nih.gov)
    • Title: Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives Source: MDPI URL

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(Quinolin-4-yloxy)acetic acid proper disposal procedures

    As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end once the assay is complete. Proper chemical management and disposal are as critical to laboratory integrity as the experimenta...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end once the assay is complete. Proper chemical management and disposal are as critical to laboratory integrity as the experimental design itself.

    2-(Quinolin-4-yloxy)acetic acid is a highly versatile building block frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors and receptor antagonists[1]. However, its hybrid structural features—a lipophilic quinoline ring paired with a reactive acetic acid moiety—demand precise operational and disposal protocols to ensure both laboratory safety and strict environmental compliance.

    This guide provides a comprehensive, causality-driven approach to handling and disposing of 2-(Quinolin-4-yloxy)acetic acid.

    Chemical Profile & Hazard Causality

    To handle a chemical safely, you must first understand the why behind its behavior. The operational protocols for 2-(Quinolin-4-yloxy)acetic acid are dictated by two primary structural components:

    • The Quinoline Core: Aromatic nitrogen-containing rings are highly stable and environmentally persistent. If released into the water supply, they pose a significant risk of aquatic toxicity. Furthermore, during disposal, nitrogen-containing aromatics require specific high-temperature incineration to prevent the release of toxic nitrogen oxides (NOx) into the atmosphere.

    • The Acetic Acid Moiety: This functional group imparts moderate acidity to the molecule. In its protonated (free acid) state, it can cause localized dermal and ocular irritation upon contact. The acidity also dictates its solubility profile: the free acid is poorly soluble in neutral water but becomes highly soluble in basic aqueous solutions (forming a sodium salt) and polar organic solvents like DMSO or DMF.

    Quantitative Data Summary Understanding the physical properties of the compound is essential for calculating molarities and predicting phase behavior during waste segregation.

    PropertyValueOperational Implication
    CAS Number 146363-08-8Primary identifier for safety data sheets and waste manifests.
    Molecular Weight 203.19 g/mol Required for precise molarity calculations in stock solutions.
    pKa (Predicted) ~2.52Indicates strong organic acidity; requires neutralization before aqueous disposal.
    Boiling Point 366.9 ± 17.0 °CNon-volatile under ambient conditions; inhalation risk is primarily from aerosolized dust.
    Density 1.337 ± 0.06 g/cm³Heavier than water; relevant for phase separation in liquid-liquid extractions.

    Data sourced from[2] and [1].

    Operational Handling & Experimental Workflow

    In high-throughput screening and drug development, 2-(Quinolin-4-yloxy)acetic acid is typically prepared as a concentrated stock solution. Because the free acid is poorly soluble in water at neutral pH, Dimethyl Sulfoxide (DMSO) is the industry standard for initial solubilization.

    Step-by-Step Methodology: Preparation of a 10 mM Stock Solution This protocol is a self-validating system designed to minimize exposure and ensure complete dissolution.

    • Environmental Controls: Conduct all weighing inside a certified ductless weighing enclosure or a standard fume hood to prevent the inhalation of micro-particulates.

    • PPE Verification: Don standard nitrile gloves, a fastened lab coat, and safety goggles. Causality: Nitrile provides an adequate barrier against incidental contact with dry organic acids.

    • Mass Calculation & Weighing: To prepare 10 mL of a 10 mM stock, weigh exactly 20.32 mg of 2-(Quinolin-4-yloxy)acetic acid powder into a static-free amber glass vial.

    • Solubilization: Add 10 mL of anhydrous DMSO. Cap the vial tightly.

    • Agitation: Vortex the solution for 30–60 seconds. Validation step: Hold the vial to the light. The solution must be completely clear with no visible particulates. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Storage: Store the stock solution at -20°C. The amber vial protects the quinoline core from potential UV-induced photo-degradation.

    Step-by-Step Disposal Procedures

    Improper disposal of quinoline derivatives can lead to severe regulatory fines and environmental damage. Because 2-(Quinolin-4-yloxy)acetic acid lacks halogens (Fluorine, Chlorine, Bromine, Iodine), it is classified as Non-Halogenated Waste , which is significantly cheaper to incinerate than halogenated waste.

    Protocol A: Solid Waste Management Applies to: Raw powder, contaminated pipette tips, weighing boats, and empty reagent bottles.

    • Collect all solid consumables that have come into contact with the compound in a heavy-duty, puncture-resistant plastic bag.

    • Place the bag inside a designated Hazardous Solid Waste drum.

    • Causality: Solid waste containing quinoline derivatives must never be sent to a standard landfill due to the risk of groundwater leaching. It must be manifested for commercial chemical incineration.

    Protocol B: Organic Liquid Waste (Non-Halogenated) Applies to: DMSO, DMF, or Methanol stock solutions and organic extraction phases.

    • Transfer the organic liquid waste into a chemically compatible, high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste."

    • Ensure the container is kept closed unless actively adding waste to prevent the evaporation of carrier solvents.

    • Validation step: Verify that no chlorinated solvents (e.g., Dichloromethane, Chloroform) are added to this specific carboy, as mixing them violates EPA segregation protocols and drastically increases disposal costs.

    Protocol C: Aqueous Waste Neutralization Applies to: Assay buffers and aqueous washes containing the compound. According to standard laboratory sink disposal regulations, such as those outlined by the[3], waste streams exhibiting a pH of less than 5.5 cannot be discharged down the drain. Furthermore, the presence of the toxic quinoline ring strictly prohibits sink disposal, regardless of pH.

    • Collect the acidic aqueous waste in a secondary beaker.

    • Slowly add 1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3) dropwise while stirring. Causality: This converts the free acid into a highly water-soluble sodium salt, preventing precipitation in the waste container.

    • Validation step: Use pH indicator strips to confirm the solution has reached a neutral pH (6.0–8.0).

    • Transfer the neutralized solution to an HDPE carboy labeled "Aqueous Hazardous Waste."

    Waste Segregation Workflow

    To ensure operational clarity at the bench, follow the logical segregation pathway mapped below.

    WasteWorkflow Start 2-(Quinolin-4-yloxy)acetic Acid Waste Generation PhaseCheck Determine Waste Phase Start->PhaseCheck Solid Solid Waste (Powder, Consumables) PhaseCheck->Solid Solid Liquid Liquid Waste (Solutions, Buffers) PhaseCheck->Liquid Liquid SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin SolventCheck Aqueous or Organic? Liquid->SolventCheck Organic Organic Solvents (DMSO, DMF, MeOH) SolventCheck->Organic Organic Aqueous Aqueous Solutions (Assay Buffers) SolventCheck->Aqueous Aqueous OrgBin Non-Halogenated Organic Waste Container Organic->OrgBin Neutralize Neutralize to pH 6-8 (using 1M NaOH or NaHCO3) Aqueous->Neutralize AqBin Aqueous Hazardous Waste Container Neutralize->AqBin

    Figure 1: Waste segregation and neutralization workflow for 2-(Quinolin-4-yloxy)acetic acid.

    References

    • "Laboratory Sink Disposal", Northeastern University Office of Academic and Research Safety (OARS). URL:[Link]

    Sources

    Handling

    Personal protective equipment for handling 2-(Quinolin-4-yloxy)acetic acid

    2-(Quinolin-4-yloxy)acetic Acid: Comprehensive Safety, PPE, and Operational Handling Guide 2-(Quinolin-4-yloxy)acetic acid is a highly specialized building block frequently utilized in medicinal chemistry and drug develo...

    Author: BenchChem Technical Support Team. Date: March 2026

    2-(Quinolin-4-yloxy)acetic Acid: Comprehensive Safety, PPE, and Operational Handling Guide

    2-(Quinolin-4-yloxy)acetic acid is a highly specialized building block frequently utilized in medicinal chemistry and drug development for the synthesis of quinoline-based therapeutics. Because it contains both a bioactive quinoline core and an acidic oxyacetic acid moiety, handling this compound requires strict adherence to specific safety and logistical protocols.

    This guide provides drug development professionals and laboratory scientists with an authoritative, logic-driven framework for personal protective equipment (PPE) selection, operational handling, and Environmental Protection Agency (EPA) compliant disposal.

    Chemical Profile & Hazard Causality

    To design an effective safety protocol, we must first understand the physical and chemical properties driving the compound's hazard profile.

    Quantitative Hazard & Physical Data

    Parameter Specification
    Chemical Name 2-(Quinolin-4-yloxy)acetic acid
    CAS Number 146363-08-8
    Molecular Formula C11H9NO3
    Molecular Weight 203.19 g/mol
    Physical State Solid powder
    Predicted Boiling Point 366.9 ± 17.0 °C
    Predicted Density 1.337 ± 0.06 g/cm³

    | GHS Hazard Codes | H302, H315, H319, H335 |

    The Causality of Hazards:

    • H315 (Skin Irritation) & H319 (Eye Irritation): The carboxylic acid functional group acts as a localized irritant upon contact with moisture on the skin or ocular mucosa.

    • H335 (Respiratory Irritation): As a dry, low-molecular-weight powder, the compound is highly susceptible to aerodynamic dispersion. Inhalation of these fine particulates leads to immediate respiratory tract irritation.

    • H302 (Harmful if Swallowed): The quinoline heterocycle carries inherent systemic toxicity if ingested.

    Mandatory Personal Protective Equipment (PPE) Matrix

    Under the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment Standard (29 CFR 1910.132), laboratory directors must assess workplace hazards and mandate appropriate PPE. Because 2-(Quinolin-4-yloxy)acetic acid is handled both as a dry powder and as a solvated liquid in biological assays, PPE must dynamically adapt to the operational state.

    • Eye & Face Protection (29 CFR 1910.133): ANSI Z87.1-compliant safety goggles with indirect venting are mandatory. Rationale: Standard safety glasses leave gaps where aerosolized powder can enter the eye.

    • Body Protection: A fully buttoned, flame-resistant (FR) or standard heavy cotton lab coat with knit cuffs. Closed-toe, non-porous shoes are required.

    • Hand Protection (29 CFR 1910.138):

      • For Dry Powder: 100% Nitrile gloves (minimum 4 mil thickness) provide an adequate barrier against the solid compound.

      • For Solutions (Crucial Upgrade): If the compound is dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological screening, standard nitrile gloves will degrade rapidly. DMSO acts as a potent carrier, pulling the toxic quinoline compound directly through the skin barrier. You must upgrade to Butyl Rubber gloves or utilize a double-gloving technique (changing the outer nitrile glove immediately upon splash contact).

    • Respiratory Protection: Handling must occur inside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. If bulk transfer must occur outside engineering controls, a NIOSH-approved N95 or P100 particulate respirator is required to mitigate the H335 hazard.

    Operational Plan: Step-by-Step Handling Protocols

    To ensure self-validating safety, the following operational methodologies must be strictly followed during standard laboratory workflows.

    Protocol A: Safe Weighing and Solubilization

    • Preparation: Ensure the chemical fume hood has a verified inward face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter.

    • Tool Selection: Utilize a static-dissipative (e.g., PTFE-coated) spatula. Rationale: Standard metal spatulas can hold a static charge, causing the fine 2-(Quinolin-4-yloxy)acetic acid powder to repel, aerosolize, and contaminate the user's breathing zone.

    • Weighing: Tare a sealed anti-static weigh boat or a pre-capped glass vial. Transfer the solid inside the fume hood, cap the vial, and then move it to the analytical balance.

    • Solubilization: Return the capped vial to the fume hood. Inject the chosen solvent (e.g., DMSO) directly through a septum if possible, or open the vial deep within the hood. Vortex until fully dissolved.

    Protocol B: Spill Decontamination Workflow Spill response depends entirely on the physical state of the compound at the time of the accident.

    SpillWorkflow Start Spill Detected: 2-(Quinolin-4-yloxy)acetic acid Assess Assess Physical State Start->Assess Solid Dry Powder Spill Assess->Solid Powder Liquid Solution Spill (e.g., in DMSO/DMF) Assess->Liquid Dissolved ActionSolid 1. Don N95/P100 Respirator 2. Moisten with water/solvent 3. Sweep with anti-static brush Solid->ActionSolid ActionLiquid 1. Upgrade to Butyl Rubber Gloves 2. Apply inert absorbent (vermiculite/sand) Liquid->ActionLiquid Dispose Transfer to EPA-compliant Hazardous Waste Container ActionSolid->Dispose ActionLiquid->Dispose

    Workflow for assessing and responding to 2-(Quinolin-4-yloxy)acetic acid spills.

    • Why moisten a solid spill? Sweeping dry powder generates a hazardous dust cloud. Lightly misting the powder with water or a compatible solvent binds the particulates, neutralizing the inhalation risk before cleanup.

    Disposal and Logistics Plan

    Improper disposal of quinoline derivatives can lead to severe environmental contamination and regulatory fines. Disposal must comply with the Resource Conservation and Recovery Act (RCRA).

    EPA Subpart K Compliance for Academic & Research Labs: Under EPA 40 CFR Part 262 Subpart K, eligible academic and research entities are granted specific flexibilities for managing hazardous waste.

    • Waste Determination: Subpart K requires that hazardous waste determinations be made by trained EHS professionals rather than individual researchers at the bench.

    • Segregation:

      • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated "Solid Hazardous Waste" drum. Do not mix solid debris with liquid waste streams.

      • Liquid Waste: Solutions containing 2-(Quinolin-4-yloxy)acetic acid must be segregated into "Non-Halogenated Organic Waste" (if dissolved in DMSO/DMF) or "Halogenated Organic Waste" (if dissolved in DCM/Chloroform).

    • Labeling: Containers must be explicitly labeled with the chemical name (no abbreviations) and the primary hazard (e.g., "Toxic/Irritant") while accumulating in the laboratory.

    References[1] ChemicalBook. "2-(quinolin-4-yloxy)acetic acid CAS#: 146363-08-8". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsigicfIYkBFFw6nXKn_uGM3YP0kzacXgIAFcRFC4ZcoZE_vCazoFjtpriUa95uHU--psCfG2tgAm_p_LcqXhTZmV7uJYH6eWMkQbZIuTjDHGb4kGuF_gRPXe7soGZaYNVPABHe2bgRi1wPB-z0n79rZxDxKfUGEF8xfiWHXeF[2] BLD Pharm. "24220-96-0 | 2-(Quinolin-4-yloxy)ethan-1-ol (Related Products Hazard Data)". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElwlJKjfjLGNMzPsF9hNZnKahc1WwBFLbL_NBt15VXfWDHu4W64cqJXeETCt_zI1LFB3DFgEDWkrzuCcLVz48Jeku9EnuaBvE-5_iGh4vo7fdcls61u5uQLgmO759yES3NksW-0kxqoYHLM4=[3] Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmRys5bImTeZlsHwQGrnwrLKdMbIeDZe1n5AoBbqkVyHKAlYN0fn6OuIPobR-2xO5AYh1AJtcOJB-Sv4ygOKXNVx-8I0Itb7-iudihW-dFax0HVQ6_u9r2lwQ3hRlp3NhbYW2BrS0lrORBek6yWrhMHWjVycHz9un7QTv-_KjyFA==[4] Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL0m-Iac5br1XD7Iw-4h5fJRbkUtJ_w5yKBFu9GIC39BbxisdMiUTtTGcN2MYyDQx8E72niKlPki4e8wmH-JtxB6rNN3iys_DpXbqWFE3axUsKDwowAtdmGol3a_Ec513e2aBo7sb5_M3X8F13L8mkA8vJ9L7_XCrNUp2XHuQ4KpH7rrulMnn608LVCeHnHHOf7pVaMj_7-NUmNLgKoVmb[5] US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTQb8bKaXCnFBzPLWC2lu9vKgeVWaIVUKSCHQacdirn7b_nWcOGyu_JzWsxwMX7N0NlqEWYLEERDfDh6QDIW90anMj6hMuInowhkmci2gopdnu14qld5oNIE14RD6jR-tc9T5phdX6IkF6VmsWdVxl9ygj0FIKMZLJfqSBMOi5wInZry_FZtlhc-redS0PN-jQWnOe5OI=

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(Quinolin-4-yloxy)acetic acid
    Reactant of Route 2
    Reactant of Route 2
    2-(Quinolin-4-yloxy)acetic acid
    © Copyright 2026 BenchChem. All Rights Reserved.